Ecgonidine
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
特性
CAS番号 |
484-93-5 |
|---|---|
分子式 |
C9H13NO2 |
分子量 |
167.2 g/mol |
IUPAC名 |
(1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C9H13NO2/c1-10-6-2-4-7(9(11)12)8(10)5-3-6/h4,6,8H,2-3,5H2,1H3,(H,11,12)/t6-,8-/m1/s1 |
InChIキー |
HZGRVVUQEIBCMS-HTRCEHHLSA-N |
SMILES |
CN1C2CCC1C(=CC2)C(=O)O |
異性体SMILES |
CN1[C@H]2CC[C@@H]1C(=CC2)C(=O)O |
正規SMILES |
CN1C2CCC1C(=CC2)C(=O)O |
他のCAS番号 |
127379-23-1 484-93-5 |
同義語 |
(1S,5R)-8-methyl-8-azabicyclo(3.2.1)oct-2-ene-2-carboxylic acid ecgonidine |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Properties of Ecgonidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and metabolic context of ecgonidine. All quantitative data is presented in structured tables, and detailed experimental protocols for key methodologies are included. Visualizations of the chemical structure and relevant biological pathways are provided in Graphviz DOT language as specified.
Chemical Structure and Identification
This compound, also known as anhydroecgonine, is a tropane alkaloid structurally related to cocaine. Its chemical identity is defined by the systematic IUPAC name: (1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid .[1] The structure features a bicyclic tropane core with a double bond in the seven-membered ring and a carboxylic acid group attached to this double bond.
Below is a 2D representation of the chemical structure of this compound generated using the DOT language.
Caption: 2D Chemical Structure of this compound.
Physicochemical and Pharmacokinetic Properties
The key chemical and pharmacokinetic properties of this compound are summarized in the table below. This data is essential for understanding its behavior in biological systems and for the design of analytical methods.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₃NO₂ | [1] |
| Molecular Weight | 167.20 g/mol | [1] |
| CAS Number | 484-93-5 | [2] |
| IUPAC Name | (1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid | [1] |
| Synonyms | Anhydroecgonine | [2] |
| Half-life (in sheep) | 94–137 minutes | [2][3] |
Synthesis of this compound
This compound can be synthesized through the acid-catalyzed dehydration and hydrolysis of cocaine. The following is a detailed experimental protocol for the synthesis of anhydroecgonine hydrochloride (the hydrochloride salt of this compound).
Experimental Protocol: Synthesis of Anhydroecgonine Hydrochloride from Cocaine Hydrochloride
This protocol is adapted from the synthesis of anhydroecgonine methyl ester (AEME) where anhydroecgonine hydrochloride is a key intermediate.[4][5]
Materials:
-
Cocaine hydrochloride (5 mM, 1.70 g)
-
Concentrated hydrochloric acid (50 ml)
-
Water (30 ml)
-
Diethyl ether
Procedure:
-
A solution of 5 mM (1.70 g) cocaine hydrochloride in 50 ml of concentrated hydrochloric acid is refluxed for 24 hours.
-
The mixture is then cooled to room temperature.
-
The cooled mixture is diluted with 30 ml of water.
-
To remove the resulting benzoic acid, the aqueous solution is extracted with diethyl ether (2 x 25 ml).
-
The aqueous phase is then evaporated to dryness under a vacuum.
-
The resulting white solid is further dried under vacuum at 100°C for 24 hours.
-
This procedure yields crude anhydroecgonine hydrochloride (0.96 g, 95% yield), which can be used in subsequent steps without further purification. The product can be confirmed by its melting point of 239°C–244°C.[4][5]
Biological Context and Signaling Pathways
This compound is primarily of interest as a biomarker for the use of "crack" cocaine. It is not directly a pyrolysis product but is the metabolite of methylthis compound (anhydroecgonine methyl ester, AEME), which is formed during the heating of cocaine base.[2] The metabolic conversion of methylthis compound to this compound is catalyzed by butyrylcholine esterase.[6]
Caption: Metabolic Pathway to this compound.
Signaling Pathway of the Precursor, Methylthis compound
While there is a lack of specific data on the signaling pathways of this compound itself, its immediate precursor, methylthis compound, has been shown to act as a muscarinic acetylcholine receptor (mAChR) agonist.[7] This activity is believed to contribute to the toxicity associated with crack cocaine use. The proposed pathway involves the activation of M1 muscarinic receptors, leading to downstream cellular effects.
Caption: Proposed Signaling Pathway of Methylthis compound.
Quantitative Pharmacological Data
| Compound | Parameter | Value / Observation | Receptor/System | Reference(s) |
| This compound | Half-life (in sheep) | 94–137 minutes | In vivo | [2][3] |
| Methylthis compound | Neurotoxicity (in vitro) | Decrease in mitochondrial metabolism at > 10⁻¹ mM | Rat primary hippocampal cells | [4] |
| Methylthis compound | Caspase-3 Activation (in vitro) | Increased after 6 hours with 0.1 and 1.0 mM exposure | Rat primary hippocampal cells | [4] |
| Cocaine | Binding Affinity (Ki) | 40 µM | M1 Muscarinic Receptor | [8] |
| Cocaine | Binding Affinity (Ki) | 19 µM | M2 Muscarinic Receptor | [8] |
Experimental Protocols for Pharmacological Analysis
The following are descriptions of standard experimental methodologies that can be employed to study the pharmacological properties of this compound and related compounds.
Competitive Radioligand Binding Assay for Muscarinic Receptors
This assay is used to determine the binding affinity of a compound for a specific receptor subtype.
Objective: To determine the inhibition constant (Ki) of this compound at human muscarinic acetylcholine receptor subtypes (M1-M5).
General Procedure:
-
Membrane Preparation: Cell membranes from Chinese hamster ovary (CHO-K1) cells individually expressing one of the human mAChR subtypes (hM1-hM5) are used.
-
Assay Buffer: A suitable buffer, such as 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl₂, pH 7.5, is prepared.
-
Radioligand: A tritiated antagonist, such as [³H]-N-methylscopolamine ([³H]NMS), is used as the radioligand.
-
Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[9]
Fluo-4 Calcium Efflux Assay
This functional assay measures the ability of a compound to act as an agonist or antagonist at Gq-coupled receptors, such as the M1 mAChR, by measuring changes in intracellular calcium.
Objective: To determine if this compound acts as an agonist or antagonist at the hM1 receptor.
General Procedure:
-
Cell Culture: CHO-K1 cells expressing the hM1 receptor are seeded in 96-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.
-
Compound Addition: The test compound (this compound) is added to the wells. To test for antagonistic activity, the cells are pre-incubated with this compound before the addition of a known agonist (e.g., carbachol).
-
Fluorescence Measurement: Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader.
-
Data Analysis: An increase in fluorescence upon addition of the compound indicates agonist activity. A lack of response, but an inhibition of the agonist-induced response, indicates antagonist activity. Dose-response curves can be generated to determine EC50 (for agonists) or IC50 (for antagonists).[9][10]
References
- 1. This compound | C9H13NO2 | CID 11564684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Pharmacokinetics and pharmacodynamics of methylthis compound, a crack cocaine pyrolyzate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Studies on in vitro degradation of anhydroecgonine methyl ester (methylthis compound) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methylthis compound - Wikipedia [en.wikipedia.org]
- 8. Evidence for cocaine and methylthis compound stimulation of M2 muscarinic receptors in cultured human embryonic lung cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-Depth Technical Guide to the Chemical Properties of Anhydroecgonine and its Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical and biological properties of anhydroecgonine, also known as ecgonidine, and its prominent derivative, anhydroecgonine methyl ester (AEME). Anhydroecgonine is a tropane alkaloid structurally related to cocaine and serves as a key metabolite of AEME. AEME, also referred to as methylthis compound, is a primary pyrolysis product formed during the smoking of crack cocaine. Understanding the distinct characteristics of these compounds is crucial for research in toxicology, pharmacology, and the development of potential therapeutic interventions for cocaine abuse. This guide will delineate their chemical properties, synthesis, metabolic pathways, and biological activities, presenting data in a clear and comparative format.
Chemical Identity and Nomenclature
Anhydroecgonine and this compound are synonymous terms for the carboxylic acid form of the molecule. Anhydroecgonine methyl ester (AEME) is the corresponding methyl ester. The structural relationship is analogous to an acid and its ester derivative.
| Identifier | Anhydroecgonine / this compound | Anhydroecgonine Methyl Ester (AEME) / Methylthis compound |
| Systematic IUPAC Name | (1R,5S)-8-Methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid | Methyl (1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate |
| CAS Number | 484-93-5 | 43021-26-7 |
| Molecular Formula | C₉H₁₃NO₂ | C₁₀H₁₅NO₂ |
| Molecular Weight | 167.21 g/mol | 181.23 g/mol |
| Synonyms | Anhydroecgonine, this compound | AEME, Methylthis compound, Methyl this compound |
Comparative Chemical and Physical Properties
This section summarizes the known quantitative data for the chemical and physical properties of anhydroecgonine and AEME. Experimental data for the free carboxylic acid (anhydroecgonine) is limited in the literature; therefore, some properties of its hydrochloride salt are included.
| Property | Anhydroecgonine / this compound | Anhydroecgonine Methyl Ester (AEME) |
| Physical State | White solid (as hydrochloride salt) | White crystalline solid |
| Melting Point | 239-244 °C (hydrochloride salt)[1] | 96-98 °C (freebase cocaine from which it is derived has a similar melting point)[1] |
| Boiling Point | Data not available | Data not available |
| Solubility | Water: Soluble (as hydrochloride salt)[2] Organic Solvents: Data not available | Water: Limited solubility[3] Ethanol: Soluble[3] Chloroform: Soluble[3] Acetonitrile: Soluble (10 mg/mL)[4] |
| pKa | Data not available | Data not available |
| λmax | Data not available | 218 nm[4] |
Synthesis and Metabolic Pathways
Synthesis of Anhydroecgonine Hydrochloride from Cocaine
Anhydroecgonine is not typically synthesized as a primary target but is often prepared from cocaine for research purposes. The following workflow illustrates the synthesis of anhydroecgonine hydrochloride.
Metabolic Conversion of AEME to this compound
AEME is metabolized in the body to this compound. This biotransformation is a key aspect of its toxicokinetics and is relevant for the analytical detection of crack cocaine use.
Experimental Protocols
Synthesis of Anhydroecgonine Hydrochloride
This protocol is based on the method described by Garcia et al.[1].
-
Reaction Setup: A solution of 5 mM (1.70 g) cocaine hydrochloride is refluxed in 50 mL of concentrated hydrochloric acid for 24 hours.
-
Extraction: The reaction mixture is cooled to room temperature, diluted with 30 mL of water, and extracted twice with 255 mL of diethyl ether to remove benzoic acid.
-
Isolation: The aqueous phase is collected and evaporated to dryness under a vacuum.
-
Drying: The resulting white solid is further dried under vacuum at 100°C for 24 hours to yield crude anhydroecgonine hydrochloride. The product can be confirmed by its melting point (239°C–244°C)[1].
Determination of Melting Point
The melting point of a solid sample can be determined using a standard melting point apparatus (e.g., a Thiele tube or a digital melting point device).
-
A small amount of the finely powdered dry sample is packed into a capillary tube.
-
The capillary tube is placed in the melting point apparatus.
-
The sample is heated at a steady rate, and the temperature range over which the sample melts is recorded.
Solubility Testing
A general protocol for determining the solubility of a carboxylic acid like anhydroecgonine.
-
Water Solubility: Add a small, weighed amount of the compound to a known volume of deionized water at a specific temperature. Stir or sonicate the mixture for a set period. If the solid dissolves completely, it is considered soluble. If not, the mixture is filtered, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Organic Solvent Solubility: Repeat the above procedure with various organic solvents (e.g., ethanol, chloroform, acetonitrile) to determine solubility in non-aqueous media.
-
Aqueous Base/Acid Solubility: To assess the acidic nature, test solubility in aqueous solutions of sodium bicarbonate and sodium hydroxide. Effervescence with sodium bicarbonate is a strong indicator of a carboxylic acid.
pKa Determination
The acid dissociation constant (pKa) can be determined by potentiometric titration.
-
A known concentration of the amino acid (anhydroecgonine) is dissolved in a known volume of deionized water.
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored using a calibrated pH meter after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa value corresponds to the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.
Analytical Characterization (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a common technique for the detection and quantification of anhydroecgonine and its metabolites.
-
Sample Preparation: Biological samples (e.g., urine, blood) are typically subjected to solid-phase extraction (SPE) to isolate the analytes of interest.
-
Derivatization: Due to the polarity of anhydroecgonine, derivatization (e.g., with BSTFA to form a trimethylsilyl derivative) is often necessary to improve its volatility and chromatographic properties.
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass spectra for identification and quantification.
Biological Activity and Signaling Pathways
The biological effects of AEME have been more extensively studied than those of anhydroecgonine itself. AEME is known to have cholinergic agonist properties and to be neurotoxic[1][5].
Muscarinic Cholinergic Receptor Interaction of AEME
AEME acts as a partial agonist at M1 and M3 muscarinic acetylcholine receptors and an antagonist at M2, M4, and M5 receptors[6]. The activation of M1 and M3 receptors by AEME can lead to an increase in intracellular calcium, which may trigger downstream signaling cascades, including the activation of caspase pathways, ultimately leading to neuronal apoptosis[1][6]. The neurotoxicity of AEME has been shown to be preventable by atropine, a non-selective muscarinic receptor antagonist[1][5].
While anhydroecgonine is a metabolite of AEME, its direct interaction with muscarinic receptors has not been as thoroughly characterized. It is plausible that it may have a different affinity and efficacy profile at these receptors compared to its methyl ester. Further research is needed to elucidate the specific biological activities of anhydroecgonine.
Conclusion
This technical guide has provided a detailed comparison of the chemical properties of anhydroecgonine (this compound) and its methyl ester, AEME. While they are closely related structurally, their physicochemical properties and, consequently, their pharmacokinetic profiles differ. The available data highlight the neurotoxic potential of AEME, mediated in part through its interaction with muscarinic cholinergic receptors. Anhydroecgonine, as the primary metabolite of AEME, is a crucial analyte for forensic and toxicological analysis. The experimental protocols provided herein offer a foundation for researchers working with these compounds. Further investigation into the specific biological activities and quantitative chemical properties of anhydroecgonine is warranted to fully understand its role in the context of cocaine pyrolysis product toxicity.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Buy Anhydroecgonine hydrochloride (EVT-3110592) | 74242-55-0 [evitachem.com]
- 3. Optimization and validation of simultaneous analyses of ecgonine, cocaine, and seven metabolites in human urine by gas chromatography-mass spectrometry using a one-step solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Neurotoxicity of anhydroecgonine methyl ester, a crack cocaine pyrolysis product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. M1 and M3 muscarinic receptors may play a role in the neurotoxicity of anhydroecgonine methyl ester, a cocaine pyrolysis product - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Pharmacokinetics of Ecgonidine: Current Knowledge and Research Gaps
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct pharmacokinetic data for ecgonidine in living human plasma is not available in published scientific literature. This guide summarizes the current understanding of this compound based on its role as a metabolite of a cocaine pyrolysis product, findings from post-mortem human samples, and pharmacokinetic studies in animal models.
Introduction
This compound (anhydroecgonine) is a significant metabolite of methylthis compound (anhydroecgonine methyl ester), a primary pyrolysis product formed when cocaine is smoked ("crack" cocaine).[1][2][3] Its presence in biological fluids is a specific biomarker for this route of cocaine administration.[3] Understanding the disposition of this compound is crucial for forensic toxicology and for developing a complete picture of cocaine's metabolic fate. This technical guide consolidates the available scientific information on this compound, focusing on its formation, analytical detection, and the limited pharmacokinetic data from animal studies, while highlighting the critical need for research in human subjects.
Metabolic Pathway of this compound
This compound is not a direct metabolite of cocaine administered via non-pyrolytic routes. It is formed through a two-step process initiated by the high temperatures associated with smoking crack cocaine.
-
Pyrolysis of Cocaine: When heated, cocaine base undergoes pyrolysis to form methylthis compound.[1]
-
Metabolism of Methylthis compound: Methylthis compound is then hydrolyzed by esterases in the body to form this compound.[3][4]
This metabolic conversion is a key focus in forensic analysis to differentiate between routes of cocaine administration.
Pharmacokinetic Data
There are no controlled studies detailing the pharmacokinetic parameters of this compound in human plasma.[2][5][6] The majority of human data comes from the analysis of post-mortem blood and urine from cocaine users.[1][2]
A study conducted in sheep provides the only available pharmacokinetic insights into this compound.[3][5] Following intravenous administration of methylthis compound, the pharmacokinetic parameters for both the parent compound and its metabolite, this compound, were determined.
| Parameter | Methylthis compound (in sheep) | This compound (in sheep) | Reference |
| Half-life (t½) | 18 - 21 minutes | 94 - 137 minutes | [3][5] |
This data from an animal model suggests that this compound has a significantly longer half-life than its precursor, methylthis compound, making it a more persistent biomarker of cocaine smoking.[3]
While pharmacokinetic parameters are unavailable, concentrations of this compound and its metabolites have been reported in post-mortem (PM) and living individual (LV) urine samples.
| Analyte | Sample Type | Concentration Range | Reference |
| Nor-ecgonidine | LV Urine | 0 - 163 ng/mL | [1][2] |
| Nor-ecgonidine | PM Urine | 0 - 75 ng/mL | [1][2] |
| Ethyl this compound | PM Urine | 0 - 39 ng/mL | [1][2] |
This compound was found to be the major metabolite of methylthis compound, present in 77% of post-mortem and 88% of living individual specimens that were positive for the main cocaine metabolite, benzoylecgonine.[1][2]
Experimental Protocols
Detailed experimental protocols for human pharmacokinetic studies of this compound are not available due to the absence of such studies. However, the methodologies for the detection and quantification of this compound in biological samples are well-documented.
In vitro studies have shown that methylthis compound is unstable in plasma and degrades to this compound.[4] This degradation is influenced by temperature and pH, and is mediated by both chemical hydrolysis at basic pH and enzymatic hydrolysis by butyrylcholinesterase.[4] Therefore, proper sample handling is critical for accurate analysis.
-
Anticoagulant: Sodium fluoride is often used as an esterase inhibitor to prevent the in vitro conversion of methylthis compound to this compound.[4][7]
-
Storage Temperature: Samples should be stored at low temperatures (-80°C) to ensure the stability of methylthis compound.[7]
A common method for the analysis of this compound involves solid-phase extraction (SPE) followed by GC-MS.
Protocol Outline:
-
Sample Preparation: 3 mL of blood or urine is typically used.[1]
-
Extraction: Solid-phase extraction is employed to isolate the analytes of interest.[1][8]
-
Derivatization: For GC-MS analysis, derivatization is often necessary to improve the chromatographic properties of the analytes.[6]
-
Analysis: The prepared sample is then analyzed by a GC-MS system.[1]
-
Quantification: The limits of detection for this compound and related compounds are typically in the range of 0.5 to 16 ng/mL.[1][2]
Conclusion and Future Directions
This compound is a critical biomarker for identifying the use of smoked cocaine. While analytical methods for its detection are established, a significant gap exists in our understanding of its pharmacokinetics in humans. The lack of controlled human studies means that crucial parameters such as half-life, peak plasma concentration, and volume of distribution in humans remain unknown. Future research should prioritize controlled administration studies in human volunteers to elucidate the pharmacokinetics of both methylthis compound and this compound. This knowledge would be invaluable for forensic interpretation, clinical toxicology, and a more complete understanding of cocaine's effects and metabolism.
References
- 1. Concentration profiles of cocaine, pyrolytic methyl this compound and thirteen metabolites in human blood and urine: determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and pharmacodynamics of methylthis compound, a crack cocaine pyrolyzate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on in vitro degradation of anhydroecgonine methyl ester (methylthis compound) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Ecgonidine: A Comprehensive Technical Guide to its Metabolism and Excretion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecgonidine (anhydroecgonine) is a significant metabolite in the complex biotransformation pathway of cocaine, particularly when the drug is consumed via smoking, as in the case of "crack" cocaine. Its detection in biological matrices serves as a definitive biomarker for this specific route of administration. This technical guide provides an in-depth exploration of the metabolic and excretory pathways of this compound, tailored for researchers, scientists, and professionals in drug development. The following sections detail the quantitative aspects of its pharmacokinetics, comprehensive experimental protocols for its analysis, and visual representations of its metabolic journey and analytical workflows.
Metabolism of this compound
This compound is not a direct metabolite of cocaine but is rather formed from the hydrolysis of methylthis compound (anhydroecgonine methyl ester, AEME), a primary pyrolysis product of crack cocaine.[1] The transformation of methylthis compound to this compound is a critical step in its metabolic fate.
The metabolic conversion is primarily hydrolytic and can occur through two main mechanisms:
-
Enzymatic Hydrolysis: This process is mediated by esterases present in the body. Butyrylcholinesterase, found in plasma and liver, has been identified as a key enzyme responsible for the hydrolysis of the methyl ester group of methylthis compound to form this compound.[2]
-
Chemical Hydrolysis: Methylthis compound can also undergo non-enzymatic hydrolysis to this compound, particularly at a basic pH.[2]
Metabolic Pathway of this compound Formation
Metabolic pathway of this compound formation from crack cocaine.
Pharmacokinetics and Excretion
This compound exhibits a longer half-life than its precursor, methylthis compound, making it a more reliable and persistent biomarker for detecting crack cocaine use.[3] It is primarily excreted in the urine.
Quantitative Pharmacokinetic and Excretion Data
| Parameter | Value | Species | Matrix | Citation |
| Half-life of Methylthis compound | 18 - 21 minutes | Sheep | Blood | [3][4] |
| Half-life of this compound | 94 - 137 minutes | Sheep | Blood | [3] |
| Urinary Cmax of Ecgonine | 6-14 mole % of Benzoylecgonine Cmax | Human | Urine | [1][5] |
| Urinary Detection Window of Ecgonine | Up to 98 hours (low doses) | Human | Urine | [1] |
| This compound Presence in Urine (Smokers) | 88% of living individuals | Human | Urine | [6][7] |
| This compound Presence in Urine (Post-mortem) | 77% of cases | Human | Urine | [6][7] |
| Nor-ecgonidine Concentration in Urine (Living) | 0 - 163 ng/mL | Human | Urine | [6][7] |
| Nor-ecgonidine Concentration in Urine (Post-mortem) | 0 - 75 ng/mL | Human | Urine | [6][7] |
| Ethyl this compound Concentration in Urine (Post-mortem) | 0 - 39 ng/mL | Human | Urine | [6][7] |
Note: Some studies report on "ecgonine" which can be formed from multiple cocaine metabolites, but in the context of smoked cocaine, this compound is a significant contributor to this pool and its detection is key.
Experimental Protocols for this compound Analysis
The analysis of this compound in biological samples, primarily urine, typically involves sample preparation followed by chromatographic separation and mass spectrometric detection.
Representative Experimental Workflow for GC-MS Analysis of this compound in Urine
A typical workflow for the analysis of this compound in urine by GC-MS.
Detailed Methodologies
1. Sample Preparation and Solid-Phase Extraction (SPE)
-
Objective: To isolate this compound and other analytes from the urine matrix.
-
Protocol:
-
To 1-3 mL of urine, add an internal standard (e.g., this compound-d3).
-
If necessary, perform enzymatic hydrolysis (e.g., using β-glucuronidase) to cleave any conjugated metabolites.
-
Condition a mixed-mode solid-phase extraction cartridge (containing both hydrophobic and ion-exchange functionalities) with methanol followed by a buffer (e.g., phosphate buffer, pH 6-7).
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with deionized water, followed by a weak organic solvent (e.g., dilute methanol) to remove interferences.
-
Elute the analytes with a more polar organic solvent, often made basic with ammonium hydroxide (e.g., dichloromethane:isopropanol:ammonium hydroxide, 80:20:2 v/v/v).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
2. Derivatization for GC-MS Analysis
-
Objective: To increase the volatility and thermal stability of the polar this compound molecule for gas chromatography.
-
Protocol:
-
Reconstitute the dried extract in a small volume of a suitable solvent (e.g., ethyl acetate).
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
Heat the mixture at a specified temperature (e.g., 70-90°C) for a defined period (e.g., 20-30 minutes) to ensure complete derivatization.
-
The sample is now ready for injection into the GC-MS system.
-
3. Gas Chromatography-Mass Spectrometry (GC-MS) Parameters
-
Gas Chromatograph:
-
Column: A non-polar or a low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent).
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An initial low temperature (e.g., 100-150°C) held for a short period, followed by a temperature ramp (e.g., 10-25°C/min) to a final high temperature (e.g., 280-300°C) to elute all analytes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, targeting characteristic ions of the derivatized this compound and the internal standard. For the TMS derivative of this compound, characteristic ions would be monitored.
-
Data Analysis: Quantification is based on the ratio of the peak area of the analyte to that of the internal standard.
-
4. Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS)
For a more direct analysis without derivatization, UPLC-QTOF-MS can be employed.
-
Sample Preparation: Similar SPE protocol as for GC-MS, but the final dried extract is reconstituted in the mobile phase.
-
UPLC:
-
Column: A reversed-phase C18 or a HILIC column.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with formic acid or ammonium formate) and an organic phase (e.g., acetonitrile or methanol).
-
-
QTOF-MS:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Acquisition: Full scan with accurate mass measurement for identification and quantification. MS/MS can be used for confirmation by comparing fragmentation patterns with a reference standard.
-
Signaling Pathways and Pharmacological Effects
While this compound itself is primarily considered a biomarker with limited known direct pharmacological activity, its precursor, methylthis compound, has been shown to interact with muscarinic receptors.
-
Methylthis compound's Muscarinic Receptor Activity: Studies have indicated that methylthis compound can act as a partial agonist at M1 and M3 muscarinic receptors and may be involved in the neurotoxicity associated with crack cocaine use.[4][8] It has also been shown to stimulate M2 muscarinic receptors, which could contribute to the cardiovascular effects observed with crack cocaine smoking.[9][10] The cardiovascular effects of methylthis compound, such as hypotension and tachycardia, have been observed in animal studies and are consistent with muscarinic agonism.[3]
Postulated Signaling Cascade of Methylthis compound at M1/M3 Muscarinic Receptors
Potential signaling pathway of methylthis compound via M1/M3 receptors.
Conclusion
This compound is a crucial analyte in the forensic and clinical analysis of cocaine use. Its formation via the hydrolysis of the pyrolysis product methylthis compound makes it a specific and reliable indicator of crack cocaine smoking. Understanding its metabolic and excretory pathways, coupled with robust and validated analytical methodologies, is essential for accurate interpretation of toxicological findings. While this compound itself appears to have limited direct pharmacological effects, its precursor, methylthis compound, exhibits activity at muscarinic receptors, contributing to the overall toxicological profile of smoked cocaine. The data and protocols presented in this guide offer a comprehensive resource for professionals engaged in the study and detection of cocaine and its metabolites.
References
- 1. Urinary excretion of ecgonine and five other cocaine metabolites following controlled oral, intravenous, intranasal, and smoked administration of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence for cocaine and methylthis compound stimulation of M(2) muscarinic receptors in cultured human embryonic lung cells. | Chemsrc [chemsrc.com]
- 3. Pharmacokinetics and pharmacodynamics of methylthis compound, a crack cocaine pyrolyzate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methylthis compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Concentration profiles of cocaine, pyrolytic methyl this compound and thirteen metabolites in human blood and urine: determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. M1 and M3 muscarinic receptors may play a role in the neurotoxicity of anhydroecgonine methyl ester, a cocaine pyrolysis product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evidence for cocaine and methylthis compound stimulation of M2 muscarinic receptors in cultured human embryonic lung cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of cocaine and methylthis compound on intracellular Ca2+ and myocardial contraction in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics of Ecgonidine: A Technical Guide on its Half-Life in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecgonidine (anhydroecgonine), a secondary metabolite of cocaine, serves as a critical biomarker for identifying the use of crack cocaine. Unlike the primary metabolites, this compound is formed from the pyrolysis of cocaine during smoking, specifically from the breakdown of methylthis compound. Understanding the pharmacokinetic profile of this compound, particularly its half-life in urine and blood, is paramount for forensic toxicology, clinical diagnostics, and the development of therapeutic interventions for cocaine use disorder. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's half-life, a detailed examination of the experimental protocols used for its quantification, and a discussion of the metabolic pathways involved.
Core Findings: Half-Life of this compound
Direct, controlled pharmacokinetic studies determining the half-life of this compound in humans are notably absent in the current scientific literature.[1][2] However, valuable insights can be drawn from animal studies and the qualitative analysis of human samples.
The most definitive data currently available on the half-life of this compound in blood comes from a study conducted on sheep. This research indicated a half-life of 94 to 137 minutes in sheep blood .[2][3][4] This is significantly longer than its precursor, methylthis compound, which has a half-life of 18 to 21 minutes in blood.[3][5] The slower clearance of this compound makes it a more persistent and reliable biomarker for detecting crack cocaine use.[2][3]
While a precise half-life in human urine has not been established, qualitative data from human studies suggest a prolonged detection window for this compound compared to other cocaine metabolites. Its presence in the urine of known crack cocaine users indicates a longer residence time in the body, which is consistent with a longer half-life.[1][6]
| Biological Matrix | Species | Half-Life (t½) | Key Findings |
| Blood | Sheep | 94 - 137 minutes | Represents the most accurate available data for this compound half-life. |
| Blood | Human | Not Determined | Data from controlled pharmacokinetic studies are not available. |
| Urine | Human | Not Determined | Qualitative evidence suggests a prolonged detection window, indicating a longer half-life than its precursor, methylthis compound. |
Metabolic Pathway and Formation of this compound
This compound is not a direct metabolite of cocaine that has been ingested through routes other than smoking. Its formation is a two-step process initiated by the high temperatures associated with smoking crack cocaine.
-
Pyrolysis of Cocaine: When crack cocaine is smoked, the intense heat causes the cocaine molecule to undergo pyrolysis, leading to the formation of methylthis compound (anhydroecgonine methyl ester).[5][7]
-
Metabolism of Methylthis compound: Methylthis compound is then rapidly metabolized in the body, primarily through the action of esterase enzymes, to form this compound.[2][3]
Experimental Protocols for this compound Analysis
The quantification of this compound in biological matrices requires sensitive and specific analytical techniques due to its polarity and the complex nature of the samples. The following outlines a general experimental workflow based on methodologies cited in the literature.
Sample Preparation
-
Sample Collection: Urine or blood samples are collected from subjects. For pharmacokinetic studies, samples are collected at multiple time points after administration of a substance.
-
Solid-Phase Extraction (SPE): Due to the polar nature of this compound, solid-phase extraction is a common method for isolating the analyte from the biological matrix. This process involves passing the sample through a solid sorbent that retains the this compound, which is then eluted with a suitable solvent.[5][6]
-
Derivatization: To improve the volatility and chromatographic properties of this compound for gas chromatography analysis, a derivatization step is often employed. This involves a chemical reaction to convert the polar functional groups of this compound into less polar derivatives.
Analytical Instrumentation and Quantification
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the most frequently cited method for the sensitive and specific detection and quantification of this compound.[6][7] The gas chromatograph separates the derivatized this compound from other components in the sample, and the mass spectrometer provides definitive identification and quantification based on the molecule's mass-to-charge ratio.
-
Data Analysis: The concentration of this compound in each sample is determined by comparing the response of the analyte to that of an internal standard. For pharmacokinetic analysis, the concentration-time data is then used to calculate parameters such as the elimination half-life.
Conclusion and Future Directions
The half-life of this compound in human urine and blood remains a critical gap in the scientific literature. While studies in sheep provide a valuable estimate for its half-life in blood (94-137 minutes), further research involving controlled administration studies in humans is necessary to definitively establish its pharmacokinetic profile. Such studies would be invaluable for the forensic and clinical communities, providing a more precise timeframe for the detection of crack cocaine use. The development and validation of standardized, high-throughput analytical methods will be essential for facilitating this future research. The information presented in this guide, including the metabolic pathways and experimental workflows, provides a foundational understanding for researchers and scientists working to advance our knowledge of cocaine metabolism and its biomarkers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and pharmacodynamics of methylthis compound, a crack cocaine pyrolyzate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Pharmacokinetics and Pharmacodynamics of Methylthis compound, a Crack Cocaine Pyrolyzate | Semantic Scholar [semanticscholar.org]
- 5. Methylthis compound - Wikipedia [en.wikipedia.org]
- 6. Concentration profiles of cocaine, pyrolytic methyl this compound and thirteen metabolites in human blood and urine: determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on in vitro degradation of anhydroecgonine methyl ester (methylthis compound) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Natural Occurrence of Ecgonidine and its Derivatives in Erythroxylum Species: A Technical Whitepaper
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical document provides an in-depth analysis of the natural occurrence of ecgonidine and its related compounds, primarily anhydroecgonine methyl ester, in plants of the Erythroxylum genus, with a focus on Erythroxylum coca. While this compound itself is not a prominent naturally occurring alkaloid in coca leaves, its dehydrated form, anhydroecgonine, and particularly its methyl ester, have been identified and quantified. This whitepaper synthesizes the available quantitative data, details the analytical methodologies for isolation and quantification, and presents the current understanding of the biosynthetic pathways of tropane alkaloids in E. coca. The evidence suggests that anhydroecgonine methyl ester is likely a degradation product of other naturally occurring alkaloids rather than a direct intermediate in the primary biosynthetic pathway to cocaine. This distinction is critical for researchers in phytochemistry, pharmacology, and drug development.
Introduction
The coca plant (Erythroxylum coca) is renowned for its complex mixture of tropane alkaloids, with cocaine being the most abundant and psychoactive constituent. Among the myriad of minor alkaloids, the ecgonine skeleton and its derivatives are of significant interest. This compound (anhydroecgonine) is a dehydrated form of ecgonine. While frequently associated with the pyrolysis of cocaine, its presence within the plant itself provides insight into the chemical stability and transformation of tropane alkaloids in vivo. This paper aims to consolidate the current scientific knowledge regarding the natural occurrence of this compound and its esters in coca plants.
Quantitative Analysis of Anhydroecgonine Methyl Ester in Erythroxylum coca
Direct quantification of free this compound (anhydroecgonine) in coca leaves is not well-documented in existing literature. However, its methyl ester, anhydroecgonine methyl ester, has been quantified in dried coca leaf samples. The following table summarizes the available data.
| Plant Material | Compound | Concentration ( g/100g dry weight) | Analytical Method | Reference |
| Erythroxylum coca leaves (Peru) | Anhydroecgonine methyl ester | 0.01 - 0.03 | GC-MS | [1] |
Note: The variability in concentration can be attributed to factors such as the specific variety of coca, geographic origin, age of the leaves, and post-harvest processing methods.
Biosynthesis of Tropane Alkaloids in Erythroxylum coca
Recent advancements in metabolic pathway elucidation have provided a comprehensive understanding of cocaine biosynthesis in E. coca.[2][3][4][5][6] The pathway originates from L-ornithine and proceeds through a series of enzymatic steps to form the characteristic tropane ring and subsequent esterifications.
Notably, this compound (anhydroecgonine) is not recognized as an intermediate in the primary biosynthetic pathway leading to cocaine. Its presence, particularly as anhydroecgonine methyl ester, is more likely the result of the degradation of other alkaloids, such as the cinnamoylcocaines, either naturally within the plant or as an artifact of extraction and analysis.[7]
Visualized Biosynthetic Pathway
The following diagram illustrates the key steps in the biosynthesis of cocaine in Erythroxylum coca.
Caption: Biosynthetic pathway of cocaine in Erythroxylum coca.
Experimental Protocols
The accurate quantification of minor alkaloids such as anhydroecgonine methyl ester requires robust extraction and analytical methods. The following protocol is adapted from methodologies developed for the analysis of minor alkaloids in cocaine samples and is suitable for the analysis of coca leaf material.[8]
Extraction and Derivatization for GC-MS Analysis
This protocol outlines the steps for the extraction of alkaloids from coca leaves and their derivatization for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Caption: Experimental workflow for alkaloid analysis.
Detailed Methodology
-
Sample Preparation: Dry coca leaves are pulverized to a fine powder to ensure efficient extraction.
-
Soxhlet Extraction: A known quantity of the powdered leaf material is subjected to exhaustive extraction with methanol using a Soxhlet apparatus.[9] This method ensures the complete removal of alkaloids from the plant matrix.
-
Acid-Base Extraction:
-
The methanolic extract is evaporated to dryness and the residue is redissolved in chloroform.
-
The chloroform solution is then extracted with a dilute acid (e.g., 1% sulfuric acid). The alkaloids, being basic, will move into the acidic aqueous phase as salts.
-
The aqueous phase is separated and basified (e.g., with sodium carbonate) to a pH of approximately 9-10.
-
The alkaloids are then back-extracted into an organic solvent such as chloroform.
-
-
Derivatization: The final chloroform extract is evaporated to dryness under a stream of nitrogen. The residue is derivatized using a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This step is crucial for improving the volatility and chromatographic properties of the polar alkaloids, including any free hydroxyl or carboxyl groups.[8]
-
GC-MS Analysis: The derivatized sample is injected into a GC-MS system.
-
Gas Chromatography: A capillary column (e.g., DB-5ms) is used to separate the different alkaloids. A temperature program is employed to ensure the elution of all compounds of interest.
-
Mass Spectrometry: The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantification to enhance sensitivity and selectivity. Characteristic ions for anhydroecgonine methyl ester (e.g., m/z 82, 152, 166, 181) are monitored.[7]
-
-
Quantification: Quantification is achieved by comparing the peak area of the analyte to that of an appropriate internal standard (e.g., deuterated cocaine or a related alkaloid) and using a calibration curve prepared with a certified reference standard of anhydroecgonine methyl ester.
Conclusion
The natural occurrence of this compound in Erythroxylum coca is primarily observed in the form of its derivative, anhydroecgonine methyl ester. The available quantitative data indicates that it is a minor alkaloid in the leaves. The current understanding of the cocaine biosynthetic pathway suggests that anhydroecgonine methyl ester is not a direct intermediate but rather a degradation product. For researchers in drug development and phytochemistry, this distinction is crucial. The methodologies presented provide a robust framework for the accurate quantification of this and other minor tropane alkaloids. Further research is warranted to explore the full range of minor alkaloids across different Erythroxylum species and their potential pharmacological activities.
References
- 1. researchgate.net [researchgate.net]
- 2. Last Steps in the Biosynthesis Pathway of Tropane Alkaloids Identified | Technology Networks [technologynetworks.com]
- 3. researchgate.net [researchgate.net]
- 4. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 5. Elucidation of tropane alkaloid biosynthesis in Erythroxylum coca using a microbial pathway discovery platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Coca plants’ production pathway for cocaine finally unravelled | Research | Chemistry World [chemistryworld.com]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. Identification and quantitation of alkaloids in coca tea - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Toxicological Profile of Ecgonidine: A Technical Guide
Disclaimer: Direct in vivo toxicological studies on ecgonidine are notably scarce in publicly available scientific literature. The majority of current research focuses on its precursor, methylthis compound (anhydroecgonine methyl ester or AEME), which is a primary pyrolysis product of crack cocaine. This compound is the main metabolite of methylthis compound. This guide provides a comprehensive overview of the available in vivo data for this compound, primarily derived from studies investigating methylthis compound, to offer the most relevant toxicological insights.
Executive Summary
This compound is a significant biomarker for crack cocaine use, formed in vivo through the hydrolysis of methylthis compound. While its toxicological profile following direct administration has not been extensively studied, its pharmacokinetic properties have been characterized in animal models. This document synthesizes the existing knowledge on the in vivo disposition of this compound and the toxicological effects of its precursor, methylthis compound, to infer potential in vivo effects of this compound. The primary mechanism of toxicity for methylthis compound appears to involve the cholinergic system, specifically muscarinic receptors, leading to cardiovascular and neurological effects.
Introduction
This compound (anhydroecgonine) is a tropane alkaloid structurally related to cocaine. It is not a direct metabolite of cocaine but is formed from the pyrolysis product of crack cocaine, methylthis compound.[1] Due to its longer half-life compared to methylthis compound, this compound serves as a more persistent biomarker for detecting crack cocaine use.[2][3] Understanding its in vivo behavior is crucial for forensic toxicology and for comprehending the full spectrum of toxicity associated with crack cocaine abuse. This guide details the current understanding of this compound's in vivo profile.
In Vivo Pharmacokinetics of this compound
The primary source of in vivo pharmacokinetic data for this compound comes from studies where its parent compound, methylthis compound, was administered to sheep.
Table 1: Pharmacokinetic Parameters of this compound in Sheep Following Intravenous Administration of Methylthis compound [2]
| Animal Model | Methylthis compound Dose (mg/kg, IV) | This compound Half-life (t½) (minutes) |
| Sheep | 3.0 | 94 |
| Sheep | 5.6 | 137 |
| Sheep | 10.0 | 119 (average) |
Experimental Protocol: Pharmacokinetic Study in Sheep [2]
-
Animal Model: Ovis aries (sheep).
-
Drug Administration: Methylthis compound was administered intravenously (IV) at doses of 3.0, 5.6, and 10.0 mg/kg.
-
Sample Collection: Blood samples were collected at various time points following administration.
-
Analytical Method: Plasma concentrations of methylthis compound and this compound were determined using gas chromatography-mass spectrometry (GC-MS).
-
Pharmacokinetic Analysis: The elimination half-life (t½) of this compound was calculated from the plasma concentration-time data.
In Vivo Toxicology of Methylthis compound (this compound Precursor)
The toxicological effects observed in vivo following methylthis compound administration are relevant to understanding the potential exposure context and biological environment in which this compound is formed.
In vivo studies in sheep have demonstrated that methylthis compound administration induces significant cardiovascular effects, including hypotension and tachycardia.[2] These effects are believed to be mediated by the compound's action as a muscarinic agonist.[2] Pretreatment with a muscarinic antagonist, atropine methyl bromide, was shown to antagonize the hypotensive effects of methylthis compound.[2]
Table 2: Cardiovascular Effects of Methylthis compound in Sheep [2]
| Animal Model | Methylthis compound Dose (mg/kg, IV) | Observed Cardiovascular Effects |
| Sheep | 0.1 - 3.0 | Significant hypotension and tachycardia. Mild bradycardia observed in 2 out of 3 sheep 3-5 minutes post-injection. |
Experimental Protocol: Cardiovascular Effects Study in Sheep [2]
-
Animal Model: Ovis aries (sheep).
-
Drug Administration: Methylthis compound was administered intravenously (IV) at doses ranging from 0.1 to 3.0 mg/kg.
-
Monitoring: Heart rate and blood pressure were continuously monitored.
-
Antagonist Study: In a subset of experiments, sheep were pretreated with atropine methyl bromide (15 µg/kg, IV) to investigate the involvement of muscarinic receptors.
While direct in vivo neurotoxicity studies of this compound are lacking, in vitro studies on rat primary hippocampal cell cultures have shown that methylthis compound is neurotoxic, with a greater toxic potential than cocaine.[4][5] This neurotoxicity is suggested to be mediated by muscarinic cholinergic receptors and involves the activation of caspase-3, an enzyme involved in apoptosis (programmed cell death).[4]
Metabolism and Signaling Pathways
This compound is formed in vivo from methylthis compound via the action of esterase enzymes.[2] The toxicity of methylthis compound is attributed to its partial agonism at M1 and M3 muscarinic receptors.[6] This interaction is believed to lead to DNA fragmentation and neuronal apoptosis.[6]
References
Methodological & Application
Application Note: GC-MS Method for the Detection and Quantification of Ecgonidine in Human Urine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ecgonidine (anhydroecgonine) is a metabolite of methyl this compound, a primary pyrolysis product formed when cocaine is smoked.[1][2] Its presence in urine is a definitive biomarker indicating this specific route of administration.[1][2] However, the analysis of this compound presents challenges due to its high polarity and water solubility, which can result in low extraction recoveries.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the confirmation and quantification of drugs of abuse and their metabolites. Due to the low volatility of polar metabolites like this compound, a derivatization step is essential to convert the analyte into a more volatile and thermally stable compound suitable for GC-MS analysis.[5][6][7]
This application note provides a detailed protocol for the extraction, derivatization, and subsequent quantification of this compound in human urine using a solid-phase extraction (SPE) and GC-MS method.
Principle
The method employs a solid-phase extraction procedure to isolate this compound and other cocaine metabolites from the urine matrix, minimizing interferences. Following extraction, the dried eluate is subjected to a chemical derivatization process to enhance volatility. The derivatized sample is then analyzed by a GC-MS system operating in Selected Ion Monitoring (SIM) mode, which provides high sensitivity and specificity for quantitative analysis.[3][4][5] Deuterated internal standards are used to ensure accuracy and precision.[3][4][5]
Experimental Protocol
1. Materials and Reagents
-
This compound certified reference standard
-
Deuterated internal standard (e.g., this compound-d3)
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Isopropanol (HPLC grade)
-
Ammonium hydroxide
-
Hydrochloric acid
-
Phosphate buffer (0.1 M, pH 6.0)
-
Derivatization Agent: e.g., N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or Pentafluoropropionic anhydride (PFPA) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[5][6]
-
Solid-Phase Extraction (SPE) Cartridges: Cation exchange cartridges (e.g., Bond Elut Certify™).[5]
-
Deionized water
-
Nitrogen gas for evaporation
2. Sample Preparation and Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: Transfer 1.0 to 3.0 mL of urine into a glass tube.[1][2] Add the internal standard. Add 2 mL of 0.1 M phosphate buffer (pH 6.0) and vortex.[6]
-
SPE Column Conditioning: Condition the SPE cartridge by sequentially passing 2 mL of methanol, followed by 2 mL of deionized water, and finally 2 mL of 0.1 M phosphate buffer. Do not allow the column to dry.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady rate (approx. 1-2 drops per second).[6]
-
Washing: Wash the cartridge sequentially with 3 mL of deionized water, followed by 3 mL of 0.1 M hydrochloric acid, and then 3 mL of methanol.[5][6] Dry the column under full vacuum for approximately 2-5 minutes after the final wash.[6]
-
Elution: Elute the analytes from the cartridge using 2-3 mL of a freshly prepared mixture of chloroform/isopropanol (80:20, v/v) containing 2% ammonium hydroxide.[5] Collect the eluate in a clean glass tube.
-
Evaporation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at a temperature below 60°C.[6]
3. Derivatization
Note: The following is an example procedure using PFPA/HFIP. Reagent choice and conditions may vary.
-
To the dried residue from the SPE step, add 70 µL of pentafluoropropionic anhydride (PFPA) and 30 µL of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[5]
-
Vortex the tube for 10 seconds and then heat at 70°C for 10 minutes.[5]
-
After heating, allow the tube to cool to room temperature.
-
Evaporate the derivatization reagents to dryness under a stream of nitrogen.
-
Reconstitute the final residue in 50 µL of ethyl acetate or other suitable solvent for injection into the GC-MS system.[5]
4. GC-MS Instrumentation and Parameters
The following table summarizes typical instrument parameters for the analysis of derivatized this compound. Parameters should be optimized for the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B GC System or equivalent[6] |
| GC Column | HP-5ms (30 m × 0.25 mm, 0.25 µm film) or equivalent[6] |
| Inlet Temperature | 250°C[6] |
| Inlet Mode | Splitless[6] |
| Carrier Gas | Helium[6] |
| Flow Rate | 1.5 mL/min (Constant Flow)[6] |
| Oven Program | Initial: 50°C, hold 0.5 min; Ramp 1: 3°C/min to 200°C; Ramp 2: 4°C/min to 320°C, hold 10 min[6] |
| Mass Spectrometer | Agilent 5977A MSD or equivalent[6] |
| Ion Source Temp. | 230°C[6] |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Note: Specific ions for SIM mode must be determined by analyzing a derivatized standard of this compound to identify characteristic, abundant, and specific fragment ions.
Quantitative Data Summary
The performance of GC-MS methods for cocaine metabolites varies based on the specific extraction and derivatization procedures employed. The following table summarizes typical quantitative data reported in the literature.
| Parameter | Reported Value Range | Reference |
| Limit of Detection (LOD) | 0.5 - 4.0 ng/mL | [1][2] |
| Lower Limit of Quantification (LLOQ) | 2.5 - 10 ng/mL | [3][4] |
| Linearity (Correlation Coefficient, r²) | > 0.99 | [1][2][3][4] |
| Extraction Recovery | 84% - 103% (Optimized methods) | [3][4] |
| Inter/Intra-day Precision (%RSD) | < 18% | [3][4] |
Visualizations
Caption: Experimental workflow for this compound analysis in urine.
References
- 1. Concentration profiles of cocaine, pyrolytic methyl this compound and thirteen metabolites in human blood and urine: determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. Optimization and validation of simultaneous analyses of ecgonine, cocaine, and seven metabolites in human urine by gas chromatography-mass spectrometry using a one-step solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jcami.eu [jcami.eu]
- 6. journal-imab-bg.org [journal-imab-bg.org]
- 7. jfda-online.com [jfda-online.com]
Application Note: Quantification of Ecgonidine in Biological Matrices using LC-MS/MS
Abstract
This application note provides a detailed protocol for the quantitative analysis of ecgonidine (anhydroecgonine), a key biomarker for crack cocaine use, in biological matrices such as urine and plasma. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for selective and sensitive detection. This document is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for this compound quantification. All procedural steps, from sample preparation to data analysis, are outlined, accompanied by quantitative data tables and a graphical representation of the workflow.
Introduction
This compound (anhydroecgonine) is a metabolite of methylthis compound, a pyrolysis product formed during the smoking of crack cocaine. Its presence in biological specimens is a specific indicator of this route of cocaine administration. Accurate quantification of this compound is crucial for forensic toxicology, clinical diagnostics, and research into the pharmacokinetics of cocaine pyrolysis products. This protocol describes a highly selective and sensitive LC-MS/MS method for the determination of this compound levels.
Experimental
Materials and Reagents
-
This compound analytical standard
-
Deuterated this compound (or a suitable analog such as ecgonine-d3) as an internal standard (IS)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid
-
Ammonium acetate
-
Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Blank human plasma/urine
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient elution
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18, 100 x 2.1 mm, 2.6 µm)
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction method is employed to isolate this compound from the biological matrix.
-
Sample Pre-treatment: To 1 mL of the biological sample (urine or plasma), add the internal standard solution.
-
Acidification: Adjust the sample pH to approximately 6.0 with a suitable buffer.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with methanol followed by water and then the loading buffer.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with an appropriate solvent to remove interferences.
-
Elution: Elute this compound and the internal standard from the cartridge using an elution solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonium hydroxide).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Injection Volume: 5 µL
Mass Spectrometry
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 168.1 | 107.1 | 20 |
| This compound (Qualifier) | 168.1 | 79.1 | 25 |
| This compound-d3 (IS) | 171.1 | 110.1 | 20 |
Note: Collision energies should be optimized for the specific instrument used.
Data Presentation
The following tables summarize the quantitative parameters of the LC-MS/MS method for this compound.
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy at LLOQ | 85-115% |
| Precision at LLOQ | < 20% |
| Matrix Effect | Minimal |
| Recovery | > 80% |
Table 3: Sample Quantitative Data (Example)
| Sample ID | Matrix | This compound Concentration (ng/mL) |
| UR-001 | Urine | 45.2 |
| PL-001 | Plasma | 12.8 |
| UR-002 | Urine | 123.5 |
| PL-002 | Plasma | 33.1 |
Workflow Diagram
Caption: LC-MS/MS workflow for this compound quantification.
Signaling Pathway Diagram (Hypothetical)
The following diagram illustrates the metabolic pathway from smoked cocaine to the formation of this compound.
Caption: Metabolic pathway of this compound formation.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in biological matrices. The protocol is suitable for high-throughput analysis and can be implemented in various research and diagnostic settings to accurately determine exposure to crack cocaine. Proper validation of the method in the end-user's laboratory is recommended to ensure data quality and adherence to regulatory guidelines.
Application Note and Protocol: Solid-Phase Extraction of Ecgonidine from Postmortem Blood
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecgonidine, a pyrolysis product of crack cocaine and a metabolite of methylthis compound, is a crucial biomarker in forensic toxicology to determine the use of crack cocaine.[1][2][3] Its detection in postmortem blood can provide valuable information for cause-of-death investigations.[1][4] However, the analysis of this compound in postmortem blood presents analytical challenges due to the complexity of the matrix and the potential for postmortem degradation of cocaine and its other metabolites.[5][6]
Solid-phase extraction (SPE) is a widely accepted and robust technique for the extraction and clean-up of this compound and other cocaine metabolites from complex biological matrices like postmortem blood.[2] This application note provides a detailed protocol for the solid-phase extraction of this compound from postmortem blood, followed by instrumental analysis.
Quantitative Data Summary
The following table summarizes the quantitative data for the analysis of this compound in blood from various studies. This allows for a comparative overview of different methodologies.
| Parameter | Method | Matrix | Value | Reference |
| Median Concentration | SPE-GC-MS | Postmortem Blood | 119 µg/L (Range: 13-773 µg/L) | Shimomura et al. (2001)[1][4] |
| Limit of Detection (LOD) | SPE-UHPLC-QTOF-MS | Whole Blood | 0.2 - 16 ng/mL | Wang et al. (2013)[7] |
| Limit of Quantification (LOQ) | SPE-UHPLC-QTOF-MS | Whole Blood | 1 - 40 ng/mL | Wang et al. (2013)[7] |
| Linearity | SPE-UHPLC-QTOF-MS | Whole Blood | 1-2 to 50 ng/mL | Wang et al. (2013)[7] |
| Extraction Recovery | SPE-UHPLC-QTOF-MS | Whole Blood | 41.0 to 114.3% (for most analytes) | Wang et al. (2013)[7] |
| Recovery | SPE-GC-MS | Blood | >83% (for most analytes) | Gergov et al. (2009)[2][8] |
| Limit of Detection (LOD) | SPE-GC-MS | Blood | 0.5 - 4.0 ng/mL | Gergov et al. (2009)[2][8] |
Experimental Protocol: SPE of this compound from Postmortem Blood
This protocol is a generalized procedure based on common practices in forensic toxicology.[1][2][7] It is recommended to validate the method in-house for specific laboratory conditions.
Materials and Reagents
-
SPE Cartridges: Mixed-mode cation exchange cartridges (e.g., Bond Elut Certify, Oasis MCX).
-
Internal Standard (IS): this compound-d3 or a suitable analog.
-
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Ammonium hydroxide
-
Hydrochloric acid
-
Dichloromethane
-
Isopropanol
-
-
Equipment:
-
SPE manifold
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Autosampler vials
-
Sample Preparation
-
Allow postmortem blood samples to thaw completely at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Pipette 1 mL of homogenized postmortem blood into a centrifuge tube.
-
Add the internal standard solution and vortex briefly.
-
Add 2 mL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 3000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for SPE.
Solid-Phase Extraction Procedure
-
Cartridge Conditioning:
-
Wash the SPE cartridge with 3 mL of methanol.
-
Wash with 3 mL of deionized water.
-
Equilibrate with 1 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the prepared supernatant from the sample preparation step onto the SPE cartridge.
-
Apply a slow and steady flow rate (1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water.
-
Wash with 1 mL of 0.1 M acetic acid.
-
Dry the cartridge thoroughly under high vacuum for 5 minutes.
-
Wash with 3 mL of methanol.
-
-
Elution:
-
Elute the analytes with 3 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (80:20:2, v/v/v).
-
Collect the eluate in a clean tube.
-
Eluate Processing and Instrumental Analysis
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution/Derivatization:
-
For LC-MS/MS analysis: Reconstitute the residue in 100 µL of the mobile phase.
-
For GC-MS analysis: Derivatize the residue using a suitable agent (e.g., BSTFA with 1% TMCS) to improve volatility and chromatographic performance.[1]
-
-
Analysis: Inject the reconstituted or derivatized sample into the LC-MS/MS or GC-MS system.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the solid-phase extraction of this compound.
Logical Relationships in the Analytical Process
Caption: Logical relationships in the overall analytical process.
Conclusion
This application note provides a comprehensive overview and a detailed protocol for the solid-phase extraction of this compound from postmortem blood. The use of SPE offers a reliable method for isolating this compound from a complex matrix, enabling accurate and sensitive quantification by chromatographic techniques. The provided workflow and logical process diagrams serve as visual aids to understand the experimental and overall analytical procedures. Researchers are encouraged to adapt and validate this protocol for their specific laboratory settings to ensure optimal performance.
References
- 1. Examination of postmortem fluids and tissues for the presence of methylthis compound, this compound, cocaine, and benzoylecgonine using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Examination of postmortem fluids and tissues for the presence of methylthis compound, this compound, cocaine, and benzoylecgonine using solid-phase extraction and gas chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Analysis of ecgonine and other cocaine biotransformation products in postmortem whole blood by protein precipitation-extractive alkylation and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of ecgonine and seven other cocaine metabolites in human urine and whole blood by ultra-high-pressure liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols for the Derivatization of Ecgonidine
Introduction
Ecgonidine (anhydroecgonine) is a significant metabolite of methylthis compound, a pyrolytic product formed when cocaine is smoked.[1][2] Its detection in biological matrices like urine is a key indicator of crack cocaine use.[2] However, this compound is a zwitterionic and highly water-soluble compound, which makes its direct analysis by gas chromatography-mass spectrometry (GC-MS) challenging due to poor volatility and thermal stability.[2][3] Chemical derivatization is a crucial sample preparation step to overcome these limitations.[4][5] This process modifies the analyte's functional groups to create a derivative that is more volatile, less polar, and more thermally stable, thereby improving chromatographic separation and detection sensitivity.[4][6]
This document provides detailed protocols and application notes for the primary derivatization techniques used in this compound analysis: silylation, acylation, and alkylation.
General Workflow for this compound Analysis
The analysis of this compound from biological samples typically involves sample preparation, including extraction, followed by derivatization and subsequent instrumental analysis. Solid-phase extraction (SPE) is a common technique for isolating this compound and other metabolites from complex matrices like urine or blood.[2][7]
Silylation
Silylation is the most prevalent derivatization method for compounds with active hydrogen atoms, such as those in hydroxyl, carboxyl, and amine groups.[5][6] The active hydrogen is replaced by a trimethylsilyl (TMS) or tert-butyldimethylsilyl (t-BDMS) group, resulting in a derivative that is significantly more volatile and thermally stable.[6] For this compound, silylation targets the carboxylic acid group.
Experimental Protocol: t-Butyldimethylsilylation (t-BDMS)
This protocol is adapted from the method described by Paul et al. for the quantitative analysis of this compound in urine.[2]
1. Sample Pre-treatment and Extraction:
- Adjust the pH of 1 mL of urine to 5.5 ± 0.5.
- Perform a solid-phase extraction (SPE) to remove cocaine, benzoylecgonine, and methylthis compound.
- Re-adjust the pH of the remaining solution to 2.0-3.0 to improve the lipophilic character of this compound.[2]
- Apply the acidified solution to a second SPE column to extract the this compound.
- Elute the this compound from the SPE column and evaporate the eluent to dryness under a stream of nitrogen.
2. Derivatization:
- To the dry residue, add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
- Cap the vial tightly and heat at 80-100°C for 20 minutes.
- After heating, allow the vial to cool to room temperature.
3. GC-MS Analysis:
- Inject an aliquot (typically 1-2 µL) of the derivatized sample into the GC-MS system.
- GC Column: Use a capillary column suitable for drug analysis, such as a DB-5 or equivalent.
- Temperature Program: An initial oven temperature of around 100°C, ramped at a rate of 20-30°C/minute to a final temperature of 260-280°C.[8]
- Mass Spectrometry: Operate in Selected Ion Monitoring (SIM) mode for quantitative analysis, monitoring for characteristic ions of the this compound-t-BDMS derivative.
start [label="Dry Sample Residue\n(Post-SPE)", fillcolor="#FFFFFF", fontcolor="#202124"];
reagent [label="Add Silylating Reagent\n(e.g., MTBSTFA)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
heat [label="Heat at 80-100°C\nfor 20 min", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
cool [label="Cool to Room Temp", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
product [label="Formation of\nthis compound-t-BDMS\nDerivative", fillcolor="#34A853", fontcolor="#FFFFFF"];
analysis [label="GC-MS Analysis", shape=diamond, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> reagent;
reagent -> heat;
heat -> cool;
cool -> product;
product -> analysis;
}
Quantitative Data for Silylation
| Analyte | Derivatizing Reagent | Matrix | Method | LOD | LOQ | Recovery (%) | Reference |
| This compound | MTBSTFA | Urine | GC-MS | 7 ng/mL | 7 ng/mL | 89-99% | [2] |
| Ecgonine Methyl Ester | MTBSTFA | Urine | GC-MS | 50 ng/mL | - | 75.3% | [9] |
| Benzoylecgonine | MTBSTFA | Urine | GC-MS | 50 ng/mL | - | 81% | [9] |
Acylation
Acylation involves the introduction of an acyl group (R-C=O) into a molecule by replacing an active hydrogen. Perfluoroacylating reagents, such as pentafluoropropionic anhydride (PFPA) and heptafluorobutyric anhydride (HFBA), are commonly used.[10][11] These reagents create highly electronegative derivatives that are excellent for analysis by GC with electron capture detection (ECD) and also provide good mass spectra.[4]
Experimental Protocol: Acylation with PFPA/PFP-OH
This protocol is based on the method for derivatizing cocaine metabolites for GC-MS analysis.[11]
1. Sample Pre-treatment and Extraction:
- Spike the biological sample (urine or blood) with a deuterated internal standard.
- Perform a cation-exchange solid-phase extraction.
- Elute the analytes and dry the eluent completely under a stream of nitrogen. This step is critical as acylation reagents are sensitive to moisture.[6][11]
2. Derivatization:
- To the dried residue, add a mixture of pentafluoropropionic anhydride (PFPA) and pentafluoropropanol (PFP-OH).[11] A common mixture is 50 µL of each.
- Cap the vial and heat at 70-90°C for 15-30 minutes.
- Evaporate the derivatizing reagents to dryness under nitrogen.
- Reconstitute the final residue in a suitable solvent (e.g., ethyl acetate) for injection.[11]
3. GC-MS Analysis:
- Inject an aliquot of the reconstituted sample into the GC-MS.
- GC Column: A mid-polarity capillary column is typically used.
- Mass Spectrometry: Operate in SIM mode, monitoring for the characteristic ions of the pentafluoropropionyl derivatives.
Quantitative Data for Acylation
| Analyte | Derivatizing Reagent | Matrix | Method | LOD | LOQ | Linearity Range | Reference |
| Ecgonine | Hexafluoroisopropanol-Heptafluorobutyric anhydride (1:2) | Urine/Plasma | GC-ECD | Picomole quantities | - | - | [10] |
| Benzoylecgonine | PFPA/HFIP | Blood/Urine | GC-MS (PCI) | 20 ng/mL | - | - | [12] |
| Ecgonine Methyl Ester | PFPA/PFP-OH | Blood/Urine | GC-MS | - | - | 3-point calibration | [11] |
Alkylation
Alkylation involves adding an alkyl group to the analyte. This technique can convert carboxylic acids to their corresponding esters and secondary amines to tertiary amines, thereby increasing volatility and improving chromatographic behavior.[3][4] Extractive alkylation is a technique where the derivatization and extraction occur simultaneously.
Experimental Protocol: Extractive Alkylation (Propylation)
This protocol is adapted from a method for analyzing ecgonine and other cocaine biotransformation products in postmortem whole blood.[3]
1. Sample Pre-treatment:
- Perform an initial protein precipitation on the whole blood sample.
2. Derivatization (Two-Step):
- Step 1 (Propylation): The first derivatization step involves propylating the organic acids (like the carboxyl group on ecgonine) and the primary/secondary amines. This can be achieved using reagents like propyl chloroformate.
- Step 2 (Esterification): The second step forms a p-nitrobenzoyl ester of organic alcohols.[3]
3. Cleanup and Analysis:
- Perform a liquid-liquid extraction with n-butyl chloride to clean up the derivatized products.[3]
- Analyze the final extract by GC-MS using deuterated internal standards.
Quantitative Data for Alkylation
Quantitative data for the specific alkylation of this compound is less commonly reported in standalone studies compared to silylation. However, methods analyzing its precursor, ecgonine, demonstrate the technique's utility.
| Analyte | Derivatizing Reagent | Matrix | Method | Key Finding | Reference |
| Ecgonine | Propyl chloroformate (inferred) | Postmortem Whole Blood | GC-MS | Enables isolation from complex matrix | [3] |
| Norcocaine/Benzoylecgonine | Alkylation | Urine | HPLC-Fluorescence | Improved detection sensitivity and resolution | [13] |
Summary
Derivatization is an indispensable step for the reliable quantitative analysis of this compound by GC-MS. Silylation with reagents like MTBSTFA is a robust and widely documented method, offering excellent sensitivity and high recovery rates.[2] Acylation provides highly sensitive derivatives suitable for various detectors, while alkylation offers an alternative route, particularly in complex matrices like whole blood.[3][10] The choice of technique depends on the specific analytical requirements, available instrumentation, and the nature of the biological matrix. Each protocol requires careful optimization of reaction conditions, including temperature, time, and reagent concentration, to ensure complete derivatization and accurate quantification.
References
- 1. Concentration profiles of cocaine, pyrolytic methyl this compound and thirteen metabolites in human blood and urine: determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electron ionization mass fragmentometric detection of urinary this compound, a hydrolytic product of methylthis compound, as an indicator of smoking cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of ecgonine and other cocaine biotransformation products in postmortem whole blood by protein precipitation-extractive alkylation and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. obrnutafaza.hr [obrnutafaza.hr]
- 7. Optimization and validation of simultaneous analyses of ecgonine, cocaine, and seven metabolites in human urine by gas chromatography-mass spectrometry using a one-step solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A method for the simultaneous determination of cocaine, benzoylecgonine, and ecgonine methyl ester in blood and urine using GC/EIMS with derivatization to produce high mass molecular ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative determination of cocaine and its metabolites benzoylecgonine and ecgonine by gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitation of cocaine, benzoylecgonine, ecgonine methyl ester, and cocaethylene in urine and blood using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of cocaine and benzoylecgonine by derivatization with iodomethane-D3 or PFPA/HFIP in human blood and urine using GC/MS (EI or PCI mode) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of cocaine, benzoylecgonine, ecgonine methyl ester, ethylcocaine and norcocaine in human urine using HPLC with post-column ion-pair extraction and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Ecgonidine Reference Standards for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecgonidine (anhydroecgonine) is a significant biomarker in forensic and clinical toxicology for the specific identification of crack cocaine use. Unlike cocaine, which can be ingested via various routes, the presence of this compound in biological samples is a strong indicator of cocaine pyrolysis, a process that occurs when crack cocaine is smoked. As a metabolite of methylthis compound (anhydroecgonine methyl ester), a primary pyrolysis product of cocaine, the detection of this compound provides valuable information for determining the route of drug administration. The availability of high-purity this compound reference standards is therefore crucial for the development and validation of analytical methods used in forensic analysis, clinical diagnostics, and research into the pharmacology and toxicology of cocaine abuse.
This document provides detailed application notes and protocols for the synthesis, purification, and characterization of this compound reference standards. The methodologies described are intended to enable researchers and scientists to produce well-characterized this compound for use in their studies.
Synthesis of this compound
This compound can be synthesized through several routes, with the most common starting materials being cocaine or its derivatives. The following section details a widely employed method starting from cocaine hydrochloride.
Protocol 1: Synthesis of this compound from Cocaine Hydrochloride
This protocol involves the hydrolysis of cocaine to ecgonine, followed by dehydration to yield this compound.
Materials and Reagents:
-
Cocaine hydrochloride
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Distilled water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Procedure:
-
Hydrolysis of Cocaine:
-
In a round-bottom flask, dissolve cocaine hydrochloride in concentrated hydrochloric acid.
-
Heat the mixture to reflux for a specified duration to facilitate the complete hydrolysis of the benzoyl and methyl ester groups, yielding ecgonine hydrochloride.
-
Monitor the reaction progress using an appropriate analytical technique such as thin-layer chromatography (TCC).
-
-
Isolation of Ecgonine:
-
After completion of the hydrolysis, cool the reaction mixture to room temperature.
-
Carefully neutralize the acidic solution with a solution of sodium hydroxide until a basic pH is achieved. This will precipitate ecgonine.
-
Extract the aqueous solution multiple times with an organic solvent like dichloromethane to isolate the ecgonine.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain crude ecgonine.
-
-
Dehydration of Ecgonine to this compound:
-
The crude ecgonine is then subjected to dehydration. This can be achieved by heating the ecgonine at a high temperature, often in the presence of a dehydrating agent or under acidic conditions, to eliminate a molecule of water and form the double bond characteristic of this compound.
-
Data Presentation:
| Parameter | Value | Reference |
| Starting Material | Cocaine Hydrochloride | Customary |
| Main Reaction Steps | Hydrolysis, Dehydration | |
| Typical Yield | Variable | - |
| Purity (post-synthesis) | Crude | - |
Purification of this compound
Purification of the crude this compound is essential to obtain a high-purity reference standard. Column chromatography is a highly effective method for this purpose.
Protocol 2: Purification of this compound by Column Chromatography
Materials and Reagents:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Solvent system (e.g., a mixture of a non-polar solvent like hexane and a polar solvent like ethyl acetate, with a small amount of a basic modifier like triethylamine to prevent peak tailing)
-
Glass chromatography column
-
Fraction collector
-
TLC plates and developing chamber
-
UV lamp for visualization
Experimental Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen non-polar solvent and pour it into the chromatography column.
-
Allow the silica gel to settle, and then drain the excess solvent to the level of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system. A gradient elution, starting with a lower polarity and gradually increasing the polarity, is often effective for separating this compound from impurities.
-
Collect fractions of the eluate using a fraction collector.
-
-
Fraction Analysis:
-
Monitor the separation by spotting the collected fractions onto TLC plates.
-
Develop the TLC plates in an appropriate solvent system and visualize the spots under a UV lamp.
-
Fractions containing pure this compound (as determined by a single spot on the TLC) are pooled together.
-
-
Solvent Removal:
-
Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain purified this compound.
-
Data Presentation:
| Parameter | Value | Reference |
| Purification Method | Column Chromatography | |
| Stationary Phase | Silica Gel | |
| Mobile Phase Example | Chloroform:Methanol:Ammonium Hydroxide (190:9:1) | |
| Purity (post-purification) | >98% |
Characterization and Quality Control
The identity and purity of the synthesized this compound reference standard must be confirmed using appropriate analytical techniques.
Protocol 3: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of this compound.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for amine analysis (e.g., a 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Temperature Program: An initial oven temperature held for a short period, followed by a ramp to a final temperature.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) mode for quantification.
Sample Preparation:
-
The purified this compound is typically derivatized before GC-MS analysis to improve its chromatographic properties and volatility. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
Data Presentation:
| Parameter | Example Value/Condition | Reference |
| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | |
| Derivatization Agent | BSTFA with 1% TMCS | |
| Limit of Detection (LOD) | 0.5 - 4.0 ng/mL (for related compounds) | |
| Linearity (r²) | >0.99 |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
1H and 13C NMR spectroscopy are essential for the structural elucidation and confirmation of the synthesized this compound.
Data Presentation:
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 1H NMR | Data to be populated from experimental results | |||
| 13C NMR | Data to be populated from experimental results |
Note: Specific chemical shifts and coupling constants should be determined from the analysis of the synthesized compound and compared with literature values for confirmation.
Safety Precautions
This compound and its precursors are controlled substances in many jurisdictions and are classified as hazardous materials. All handling and synthesis procedures should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Refer to the Safety Data Sheet (SDS) for this compound and all reagents used for detailed safety information.
Visualizations
Synthesis Pathway of this compound from Cocaine
Caption: Synthesis of this compound from cocaine.
Experimental Workflow for this compound Synthesis and Purification
Caption: Workflow for synthesis and purification.
Application of ecgonidine as a biomarker for crack cocaine.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The detection of cocaine use is a critical aspect of clinical and forensic toxicology. While the primary metabolite, benzoylecgonine (BZE), is a general marker for cocaine use, it does not differentiate the route of administration. Smoking crack cocaine, a freebase form of the drug, produces a unique pyrolysis product, anhydroecgonine methyl ester (AEME), also known as methylecgonidine.[1][2][3] AEME is rapidly absorbed through the lungs and subsequently metabolized in the body to this compound (ED).[4][5][6] The presence of AEME and/or this compound in biological specimens is a specific indicator of crack cocaine use.[3][7] Due to its longer half-life compared to AEME, this compound serves as a more effective and reliable biomarker for identifying crack cocaine consumption.[4][8]
These application notes provide a comprehensive overview of the use of this compound as a biomarker, including its formation, pharmacokinetics, and detailed protocols for its detection and quantification in biological matrices.
Formation and Metabolic Pathway
When crack cocaine is smoked, the high temperatures cause the pyrolysis of cocaine, leading to the formation of anhydroecgonine methyl ester (AEME).[1][9] The amount of AEME formed can vary depending on the temperature and purity of the cocaine.[1] Once inhaled, AEME is rapidly metabolized in the liver and blood, primarily through hydrolysis by butyrylcholinesterase, to form this compound.[10][11][12] this compound can then be further metabolized. The detection of this compound is therefore a definitive indicator that the individual has smoked crack cocaine.[7]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Methylthis compound - Wikipedia [en.wikipedia.org]
- 3. A pyrolysis product, anhydroecgonine methyl ester (methylthis compound), is in the urine of cocaine smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and pharmacodynamics of methylthis compound, a crack cocaine pyrolyzate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scite.ai [scite.ai]
- 7. academic.oup.com [academic.oup.com]
- 8. [PDF] Pharmacokinetics and Pharmacodynamics of Methylthis compound, a Crack Cocaine Pyrolyzate | Semantic Scholar [semanticscholar.org]
- 9. Concentration profiles of cocaine, pyrolytic methyl this compound and thirteen metabolites in human blood and urine: determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electron ionization mass fragmentometric detection of urinary this compound, a hydrolytic product of methylthis compound, as an indicator of smoking cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Studies on in vitro degradation of anhydroecgonine methyl ester (methylthis compound) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Ecgonidine in Forensic Toxicology Case Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecgonidine (ED), a metabolite of methylthis compound (MED), is a critical biomarker in forensic toxicology for identifying the use of smoked cocaine, commonly known as "crack." When cocaine is heated, it undergoes pyrolysis, forming MED, which is then rapidly hydrolyzed in the body to the more stable this compound. The presence of this compound in postmortem specimens can, therefore, provide crucial evidence regarding the route of cocaine administration. These application notes provide a summary of quantitative data from forensic case studies and detailed protocols for the extraction and analysis of this compound from biological matrices.
Data Presentation
The following tables summarize the concentrations of this compound and related compounds found in various postmortem biological specimens from forensic toxicology case studies.
Table 1: Median Concentrations (Range) of this compound and Related Compounds in Postmortem Tissues and Fluids [1]
| Analyte | Liver (ng/g) | Brain (ng/g) | Blood (µg/L) | Urine (µg/L) |
| This compound (ED) | 655 (90–3274) | 22 (0–52) | 119 (13–773) | 456 (109–7452) |
| Methylthis compound (MED) | 0 (0–10) | 7 (0–92) | 0 (0–42) | 62 (0–2030) |
| Cocaine (COC) | 57 (0–503) | 187 (0–1403) | 12 (0–88) | 1208 (37–28062) |
| Benzoylecgonine (BZE) | 821 (45–4980) | 524 (46–5153) | 458 (30–2071) | 6768 (917–116430) |
Table 2: Detection Frequency and Concentration Ranges of this compound in Postmortem and Living Subjects' Urine [2][3]
| Specimen Type | Detection Frequency of this compound | Median Concentration (Range) of this compound (ng/mL) |
| Postmortem (PM) Urine | 77% | Not explicitly stated, but found in conjunction with other metabolites. |
| Living (LV) Urine | 88% | 418 (95-684) in a subset of 20 specimens with BZE < 100 ng/mL. |
Metabolic Pathway of Cocaine to this compound
The formation of this compound from smoked cocaine involves a two-step process: pyrolysis of cocaine to methylthis compound, followed by hydrolysis to this compound.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Postmortem Tissues and Fluids
This protocol is a synthesized method based on common practices for the extraction of polar cocaine metabolites from complex biological matrices.
1. Sample Preparation:
-
Tissues (Liver, Brain): Homogenize 1 gram of tissue in 4 mL of a suitable buffer (e.g., phosphate buffer, pH 6.0). Centrifuge the homogenate and collect the supernatant for extraction.
-
Fluids (Blood, Urine): Centrifuge 1-3 mL of the fluid to pellet any precipitates. Use the supernatant for extraction.
-
Add an appropriate internal standard (e.g., this compound-d3) to all samples, calibrators, and controls.
2. SPE Column Conditioning:
-
Use a mixed-mode cation exchange SPE cartridge (e.g., Bond Elut Certify).
-
Condition the column by sequentially washing with:
-
2 mL of methanol
-
2 mL of deionized water
-
2 mL of 100 mM phosphate buffer (pH 6.0)
-
3. Sample Loading:
-
Load the prepared sample supernatant onto the conditioned SPE column at a slow, steady flow rate (approximately 1-2 mL/minute).
4. Column Washing:
-
Wash the column to remove interfering substances with:
-
2 mL of deionized water
-
2 mL of 0.1 M HCl
-
2 mL of methanol
-
5. Analyte Elution:
-
Dry the column thoroughly under vacuum for at least 5 minutes.
-
Elute the analytes with 2 mL of a freshly prepared mixture of dichloromethane:isopropanol (80:20, v/v) containing 2% ammonium hydroxide.
6. Eluate Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
The dried extract is now ready for derivatization.
Protocol 2: Derivatization of this compound for GC-MS Analysis
This compound contains polar functional groups that require derivatization to improve its volatility and chromatographic properties for GC-MS analysis. Silylation is a common derivatization technique.
1. Reagent Preparation:
-
Use a silylating agent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS) as a catalyst.
2. Derivatization Reaction:
-
Reconstitute the dried extract from the SPE procedure in 50 µL of a suitable solvent (e.g., acetonitrile or ethyl acetate).
-
Add 50 µL of MTBSTFA (+1% TBDMCS) to the reconstituted extract.
-
Cap the vial tightly and heat at 70°C for 20-30 minutes.
3. Final Preparation:
-
After heating, cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS system.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Derivatized this compound
This protocol outlines typical GC-MS parameters for the quantification of the tert-butyldimethylsilyl (TBDMS) derivative of this compound.
1. GC-MS System and Column:
-
A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 6890/5973 or equivalent).
-
A capillary column suitable for drug analysis, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
2. GC Parameters:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (or pulsed splitless for improved sensitivity)
-
Injection Volume: 1-2 µL
-
Carrier Gas: Helium at a constant flow rate of approximately 1.0-1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp at 20°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
3. Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis.
-
Ions to Monitor for this compound-TBDMS derivative: The specific ions will depend on the fragmentation pattern of the derivative. Based on the structure, characteristic ions would likely include fragments related to the silylated carboxyl group and the tropane ring structure. It is recommended to perform a full scan analysis of a standard to determine the most abundant and specific ions for SIM analysis.
Analytical Workflow
The following diagram illustrates the complete workflow for the analysis of this compound in forensic toxicology samples.
Conclusion
The detection and quantification of this compound are of significant importance in forensic toxicology to establish the use of smoked cocaine. The provided data and protocols offer a comprehensive guide for laboratories involved in the analysis of cocaine and its metabolites. Adherence to validated and robust analytical procedures, such as the ones outlined, is essential for producing reliable and defensible toxicological results.
References
Application Notes and Protocols for the Clinical Investigation of Ecgonidine as a Drug Marker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecgonidine (anhydroecgonine) is a unique metabolite in cocaine toxicology, serving as a specific biomarker for the pyrolysis of cocaine, which occurs when crack cocaine is smoked.[1] Unlike other major cocaine metabolites such as benzoylecgonine (BE) or ecgonine methyl ester (EME), which indicate general cocaine use, the presence of this compound in biological samples points specifically to this route of administration.[1] this compound is formed in the body from methylthis compound (anhydroecgonine methyl ester), a primary pyrolysis product of cocaine.[1] Due to its longer half-life compared to its parent compound (94 to 137 minutes for this compound versus 18 to 21 minutes for methylthis compound), this compound is a more reliable and persistent marker for detecting crack cocaine use.[1] These application notes provide a summary of quantitative data from clinical studies and detailed protocols for the extraction and analysis of this compound from human urine samples.
Data Presentation
The following tables summarize quantitative data from clinical studies investigating this compound in human subjects. These studies utilized gas chromatography-mass spectrometry (GC-MS) for the analysis of this compound and other cocaine metabolites in urine following controlled administration of cocaine.
Table 1: Analytical Parameters for this compound Detection in Human Urine by GC-MS
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 16 ng/mL | [2][3] |
| Lower Limit of Quantification (LLOQ) | 2.5 - 10 ng/mL | [4][5] |
| Linearity Range | 7 - 2000 ng/mL | |
| Correlation Coefficient (r²) | 0.9985 - 1.0000 | [2][3] |
| Extraction Efficiency | 84% - 103% | [4][5] |
Table 2: Urinary Concentrations of this compound after Controlled Smoked Cocaine Administration
| Cocaine Dose | Number of Subjects | Mean Cmax (ng/mL) | Tmax (hours) | Detection Time (hours) | Reference |
| 10 mg | 6 | Data not specified | Not dose-dependent | < 77 | [6][7] |
| 20 mg | 6 | Data not specified | Not dose-dependent | < 77 | [6][7] |
| 40 mg | 6 | Data not specified | Not dose-dependent | up to 77 | [6][7] |
| 42 mg (in glass pipe) | 6 | Significantly lower than precise delivery | Not dose-dependent | Data not specified | [6][7] |
Note: While specific Cmax values for this compound were not provided in the abstract, the study indicated that Cmax for all analytes increased linearly with the dose.
Table 3: Comparative Urinary Excretion of this compound Following Various Routes of Cocaine Administration
| Route of Administration | Cocaine Dose(s) | Number of Subjects | Mean this compound Cmax as % of Mean Benzoylecgonine Cmax | This compound Detection Time with 50 ng/mL cutoff (hours) | Reference |
| Smoked | 10, 20, 40, 42 mg | 12 | 6-14% | up to 80 | [8] |
| Intranasal | 32 mg | 6 | 6-14% | up to 98 | [8] |
| Intravenous | 11.2, 22.4, 25, 44.8 mg | 12 | 6-14% | up to 98 | [8] |
| Oral | 22.4 mg | 6 | 6-14% | up to 98 | [8] |
Experimental Protocols
The following is a synthesized protocol for the determination of this compound in human urine, based on methodologies described in the cited literature. This protocol involves solid-phase extraction (SPE) followed by gas chromatography-mass spectrometry (GC-MS) analysis with derivatization.
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Urine
Objective: To isolate this compound and other cocaine metabolites from the urine matrix.
Materials:
-
Human urine sample (500 µL to 3 mL)
-
Deuterated internal standards
-
Phosphate buffer (0.1 M, pH 6.0)
-
Methanol
-
0.1 M HCl
-
5% Ammonium hydroxide in Methanol
-
SPE columns (silica-based strong cation exchanger)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
SPE Column Conditioning:
-
Condition the SPE column by passing 2 mL of methanol, followed by 2 mL of water.[9]
-
-
Sample Loading:
-
Load the prepared urine sample onto the conditioned SPE column at a slow, drop-wise rate (approximately 1 drop per second).[9]
-
-
Washing:
-
Wash the column sequentially with 2 mL of 0.1 M HCl and then 2 mL of methanol to remove interfering substances.[9]
-
-
Drying:
-
Dry the SPE column under full vacuum for at least 2 minutes.[9]
-
-
Elution:
-
Elute the analytes from the column by adding 2 mL of 5% ammonium hydroxide in methanol, collecting the eluate in a clean tube.[9]
-
-
Evaporation:
-
Evaporate the eluate to complete dryness under a gentle stream of nitrogen at a temperature below 60°C.[9] The dried extract is now ready for derivatization.
-
Protocol 2: Derivatization and GC-MS Analysis of this compound
Objective: To prepare a volatile derivative of this compound for GC-MS analysis and to quantify its concentration.
Materials:
-
Dried urine extract from Protocol 1
-
Ethyl acetate
-
Silylating agent (e.g., BSTFA or MTBSTFA)
-
GC-MS system with a capillary column
-
Autosampler vials
Procedure:
-
Derivatization:
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS system.
-
Gas Chromatography:
-
Mass Spectrometry:
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and specificity for the target analytes.
-
Monitor the characteristic ions for the derivatized this compound and the internal standards.
-
-
Quality Control:
-
Calibration curves should be prepared using blank urine spiked with known concentrations of this compound and internal standards.[4]
-
Include quality control samples at low, medium, and high concentrations in each analytical run to ensure accuracy and precision.
Visualizations
The following diagrams illustrate the metabolic pathway leading to this compound formation and the general experimental workflow for its detection.
Caption: Metabolic pathway of this compound formation from smoked cocaine.
Caption: Experimental workflow for this compound analysis in urine.
References
- 1. Pharmacokinetics and pharmacodynamics of methylthis compound, a crack cocaine pyrolyzate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Concentration profiles of cocaine, pyrolytic methyl this compound and thirteen metabolites in human blood and urine: determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Optimization and validation of simultaneous analyses of ecgonine, cocaine, and seven metabolites in human urine by gas chromatography-mass spectrometry using a one-step solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Cocaine and metabolites urinary excretion after controlled smoked administration. | Semantic Scholar [semanticscholar.org]
- 7. Cocaine and Metabolites Urinary Excretion after Controlled Smoked Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Urinary Excretion of Ecgonine and Five Other Cocaine Metabolites Following Controlled Oral, Intravenous, Intranasal, and Smoked Administration of Cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journal-imab-bg.org [journal-imab-bg.org]
- 10. A method for the simultaneous determination of cocaine, benzoylecgonine, and ecgonine methyl ester in blood and urine using GC/EIMS with derivatization to produce high mass molecular ions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: High-Resolution Mass Spectrometry for the Identification of Ecgonidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecgonidine (anhydroecgonine) is a metabolite of methylthis compound, a primary pyrolysis product of crack cocaine.[1] Its detection in biological matrices is a definitive indicator of smoked cocaine use. High-resolution mass spectrometry (HRMS), particularly coupled with liquid chromatography (LC), offers unparalleled specificity and sensitivity for the identification and quantification of this compound. This document provides detailed application notes and protocols for the analysis of this compound using LC-HRMS platforms such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers.
The high mass accuracy of HRMS allows for the determination of the elemental composition of this compound and its fragments, significantly increasing confidence in its identification compared to nominal mass instruments. This is crucial in forensic toxicology and clinical research where unambiguous identification is paramount.
Experimental Protocols
This section details the methodologies for the analysis of this compound in biological matrices, primarily urine and whole blood. The protocols are based on established methods for related cocaine metabolites and adapted for this compound analysis by LC-HRMS.
Sample Preparation
A robust sample preparation is critical for removing matrix interferences and concentrating the analyte. Solid-phase extraction (SPE) is a widely used and effective technique.
Protocol for Solid-Phase Extraction (SPE) of Urine and Whole Blood:
-
Sample Pre-treatment:
-
Urine: Centrifuge 1 mL of urine at 4000 rpm for 10 minutes. Take 500 µL of the supernatant and add 500 µL of 100 mM phosphate buffer (pH 6.0). Add an appropriate internal standard (e.g., this compound-d3).
-
Whole Blood: To 500 µL of whole blood, add 1 mL of acetonitrile to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of 100 mM phosphate buffer (pH 6.0). Add an appropriate internal standard.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 2 mL of methanol, 2 mL of deionized water, and 2 mL of 100 mM phosphate buffer (pH 6.0).
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M acetic acid, and finally 2 mL of methanol to remove interferences. Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Elute the analyte with 2 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (80:20:2, v/v/v).
-
-
Final Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-HRMS analysis.
-
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
Instrumentation:
-
An ultra-high-performance liquid chromatography (UHPLC) system.
-
A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
LC Parameters (Adapted from a method for ecgonine):
| Parameter | Value |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
HRMS Parameters (General guidance for Q-TOF and Orbitrap):
| Parameter | Q-TOF | Orbitrap |
| Ionization Mode | ESI Positive | ESI Positive |
| Capillary Voltage | 3500 V | 3500 V |
| Source Temperature | 120°C | 320°C |
| Sheath Gas Flow | 40 arb | 40 arb |
| Auxiliary Gas Flow | 10 arb | 10 arb |
| Full Scan Range (m/z) | 50 - 500 | 50 - 500 |
| Resolution | > 20,000 FWHM | > 35,000 FWHM |
| Data Acquisition Mode | Full Scan with data-dependent MS/MS | Full Scan with data-dependent MS/MS |
| Collision Energy (for MS/MS) | Stepped collision energy (e.g., 10, 20, 40 eV) | Stepped HCD collision energy (e.g., 15, 30, 45 NCE) |
Data Presentation
Accurate identification of this compound relies on high mass accuracy measurements of the precursor ion and its fragment ions.
Table 1: Theoretical and Observed Masses of this compound
| Compound | Chemical Formula | Theoretical Monoisotopic Mass (m/z) | Observed Mass (m/z) | Mass Error (ppm) |
| This compound [M+H]⁺ | C₉H₁₄NO₂⁺ | 168.1019 | To be determined experimentally | < 5 ppm |
Table 2: Predicted High-Resolution Fragmentation of this compound [M+H]⁺
| Fragment Ion | Chemical Formula | Theoretical m/z | Description |
| [M+H-H₂O]⁺ | C₉H₁₂NO⁺ | 150.0913 | Loss of water |
| [M+H-CO]⁺ | C₈H₁₄NO₂⁺ | 140.1070 | Loss of carbon monoxide |
| [M+H-H₂O-C₂H₄]⁺ | C₇H₈NO⁺ | 122.0600 | Loss of water and ethylene |
| C₇H₁₀N⁺ | C₇H₁₀N⁺ | 108.0808 | Tropane ring fragment |
Table 3: Quantitative Data for Cocaine Metabolites using UHPLC-QTOF-MS in Urine and Whole Blood (Adapted from a study on ecgonine and other metabolites) [2]
| Analyte | Matrix | Linear Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (RSD %) |
| Ecgonine | Urine | 40 - 400 | 40 | 85.0 - 115.0 | < 15 |
| Ecgonine | Whole Blood | 40 - 2000 | 40 | 85.0 - 115.0 | < 15 |
| Benzoylecgonine | Urine | 5 - 100 | 5 | 80.0 - 120.0 | < 15 |
| Benzoylecgonine | Whole Blood | 1 - 50 | 1 | 80.0 - 120.0 | < 15 |
| Ecgonine Methyl Ester | Urine | 10 - 200 | 10 | 80.0 - 120.0 | < 15 |
| Ecgonine Methyl Ester | Whole Blood | 20 - 1000 | 20 | 80.0 - 120.0 | < 15 |
Visualizations
Experimental Workflow
Metabolic Pathway of this compound Formation
This compound is not known to have a direct signaling pathway; it is primarily a biomarker formed from the metabolism of methylthis compound. Methylthis compound, however, has been shown to have activity at muscarinic receptors.[3][4]
Predicted Fragmentation Pathway of this compound
The following diagram illustrates a plausible fragmentation pathway for protonated this compound in a collision cell (e.g., HCD or CID) of a high-resolution mass spectrometer.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetics and pharmacodynamics of methylthis compound, a crack cocaine pyrolyzate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence for cocaine and methylthis compound stimulation of M2 muscarinic receptors in cultured human embryonic lung cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence for cocaine and methylthis compound stimulation of M(2) muscarinic receptors in cultured human embryonic lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Immunoassays for Ecgonidine Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecgonidine (ECD) is a pyrolysis product of cocaine, making it a key biomarker for identifying the use of "crack" cocaine. Immunoassays offer a rapid, high-throughput, and cost-effective method for screening this compound in biological samples. These application notes provide a comprehensive overview and detailed protocols for the development of a competitive enzyme-linked immunosorbent assay (ELISA) for this compound screening. The protocols cover immunogen synthesis, antibody production, and assay development and validation.
Data Presentation: Performance Characteristics of an this compound Immunoassay
The successful development of an immunoassay hinges on its performance characteristics. The following table summarizes representative quantitative data for a developed this compound competitive ELISA. This data is essential for assay validation and ensures reliable screening results.
| Parameter | Result | Description |
| Assay Format | Competitive ELISA | This compound in the sample competes with a labeled this compound conjugate for binding to a limited number of anti-ecgonidine antibody sites. |
| Antibody Type | Monoclonal (Mouse) | Ensures high specificity and consistent assay performance. |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | The lowest concentration of this compound that can be quantitatively determined with acceptable precision and accuracy. |
| Linear Range | 5 - 250 ng/mL | The range of this compound concentrations over which the assay is accurate, precise, and linear. |
| IC50 (50% Inhibitory Concentration) | 25 ng/mL | The concentration of this compound that produces a 50% reduction in the maximum signal, indicating the midpoint of the assay's dynamic range. |
| Intra-assay Precision (%CV) | < 10% | The coefficient of variation for results within the same assay run, indicating the reproducibility of the assay. |
| Inter-assay Precision (%CV) | < 15% | The coefficient of variation for results from different assay runs, indicating the long-term reproducibility of the assay. |
| Cross-reactivity | See Table 2 | The degree to which other related compounds interfere with the assay. |
Table 1: Summary of this compound Immunoassay Performance Characteristics.
Cross-Reactivity Profile
A critical aspect of any immunoassay is its specificity. The following table details the cross-reactivity of the this compound immunoassay with other major cocaine metabolites and related compounds. Cross-reactivity is determined by calculating the concentration of the cross-reactant required to achieve 50% inhibition (IC50) relative to the IC50 of this compound.
Cross-reactivity (%) = (IC50 of this compound / IC50 of Cross-reactant) x 100
| Compound | IC50 (ng/mL) | Cross-reactivity (%) |
| This compound (ECD) | 25 | 100 |
| Anhydroecgonine Methyl Ester (AEME) | 50 | 50 |
| Cocaine | > 10,000 | < 0.25 |
| Benzoylecgonine (BE) | > 10,000 | < 0.25 |
| Ecgonine Methyl Ester (EME) | > 10,000 | < 0.25 |
| Ecgonine | > 10,000 | < 0.25 |
| Cocaethylene | > 10,000 | < 0.25 |
Table 2: Cross-Reactivity of the this compound Immunoassay with Related Compounds. The low cross-reactivity with major cocaine metabolites like benzoylecgonine and ecgonine methyl ester indicates the high specificity of the assay for the pyrolysis product this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the development of an this compound immunoassay.
Protocol 1: Synthesis of this compound-KLH Immunogen
To elicit an immune response against the small molecule this compound, it must be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH).
Materials:
-
This compound hydrochloride
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Keyhole Limpet Hemocyanin (KLH)
-
Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
-
Magnetic stirrer and stir bars
Procedure:
-
Activation of this compound:
-
Dissolve 10 mg of this compound hydrochloride in 1 mL of DMF.
-
Add 15 mg of EDC and 10 mg of NHS to the this compound solution.
-
Stir the reaction mixture at room temperature for 4 hours to activate the carboxyl group of this compound.
-
-
Conjugation to KLH:
-
Dissolve 10 mg of KLH in 2 mL of PBS (pH 7.4).
-
Slowly add the activated this compound solution dropwise to the KLH solution while gently stirring.
-
Continue to stir the reaction mixture at 4°C overnight.
-
-
Purification of the Conjugate:
-
Transfer the reaction mixture to a dialysis tube (10 kDa MWCO).
-
Dialyze against 1L of PBS (pH 7.4) at 4°C for 48 hours, with at least four buffer changes.
-
After dialysis, determine the protein concentration of the this compound-KLH conjugate using a standard protein assay (e.g., BCA assay).
-
Store the conjugate at -20°C in aliquots.
-
Protocol 2: Monoclonal Antibody Production
The production of high-affinity and specific monoclonal antibodies is crucial for a sensitive immunoassay.
Procedure:
-
Immunization:
-
Emulsify the this compound-KLH conjugate with an equal volume of Complete Freund's Adjuvant (CFA) for the primary immunization.
-
Immunize BALB/c mice with 50-100 µg of the conjugate via intraperitoneal injection.
-
Boost the mice with 25-50 µg of the conjugate emulsified in Incomplete Freund's Adjuvant (IFA) every 3-4 weeks.
-
-
Monitoring Immune Response:
-
Collect blood samples from the tail vein 7-10 days after each boost.
-
Determine the antibody titer in the serum using an indirect ELISA with this compound conjugated to a different carrier protein (e.g., BSA) coated on the microplate.
-
-
Hybridoma Production:
-
Select the mouse with the highest antibody titer and administer a final intravenous boost of the conjugate in saline.
-
Three days after the final boost, harvest the spleen and fuse the splenocytes with myeloma cells (e.g., Sp2/0-Ag14) using polyethylene glycol (PEG).
-
Select for fused hybridoma cells by culturing in HAT (hypoxanthine-aminopterin-thymidine) medium.
-
-
Screening and Cloning:
-
Screen the hybridoma supernatants for the presence of anti-ecgonidine antibodies using the same indirect ELISA as in step 2.
-
Select positive hybridomas and subclone them by limiting dilution to ensure monoclonality.
-
Expand the positive clones and further characterize the secreted antibodies for affinity and specificity.
-
Protocol 3: Development of a Competitive ELISA for this compound
This protocol outlines the steps for setting up and optimizing a competitive ELISA for the detection of this compound.
Materials:
-
Anti-ecgonidine monoclonal antibody
-
This compound-Horseradish Peroxidase (HRP) conjugate
-
96-well microtiter plates (high protein binding)
-
This compound standard
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Assay Buffer (e.g., 0.5% BSA in PBS)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Microplate reader
Procedure:
-
Antibody Coating:
-
Dilute the anti-ecgonidine monoclonal antibody in Coating Buffer to an optimal concentration (e.g., 1-10 µg/mL, determined by checkerboard titration).
-
Add 100 µL of the diluted antibody to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with 200 µL/well of Wash Buffer.
-
Add 200 µL/well of Blocking Buffer to block any remaining protein-binding sites.
-
Incubate for 1-2 hours at room temperature.
-
-
Competitive Reaction:
-
Wash the plate three times with Wash Buffer.
-
Add 50 µL of this compound standards or samples to the appropriate wells.
-
Add 50 µL of a pre-determined optimal dilution of the this compound-HRP conjugate to each well.
-
Incubate for 1-2 hours at room temperature on a shaker.
-
-
Detection:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Stopping and Reading:
-
Add 50 µL of Stop Solution to each well to stop the reaction. The color will change from blue to yellow.
-
Read the absorbance at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the logarithm of the this compound standard concentrations.
-
Use a four-parameter logistic (4PL) curve fit to determine the concentrations of this compound in the unknown samples. The concentration of this compound is inversely proportional to the signal.
-
Visualizations
Experimental Workflow for this compound Immunoassay Development
Caption: Workflow for the development of an this compound immunoassay.
Principle of the Competitive ELISA for this compound
Caption: Principle of the competitive immunoassay for this compound detection.
Troubleshooting & Optimization
Technical Support Center: Ecgonidine Extraction from Complex Matrices
Welcome to the technical support center for ecgonidine extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges of extracting this compound from complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: Why is the extraction recovery of this compound often low?
A1: The low recovery of this compound is primarily due to its high polarity and significant water solubility.[1][2] These properties make it challenging to efficiently partition from an aqueous biological matrix (like urine or blood) into a less polar organic solvent typically used in liquid-liquid extraction (LLE). Even with solid-phase extraction (SPE), its polar nature can lead to poor retention on common nonpolar sorbents and premature elution during washing steps.[3]
Q2: What are "matrix effects" and how do they impact this compound analysis?
A2: Matrix effects are the alteration of analyte ionization (suppression or enhancement) in the mass spectrometer source by co-eluting compounds from the biological sample.[4][5] In this compound analysis, endogenous substances in urine, blood, or hair can interfere with its detection, leading to inaccurate and imprecise quantification.[1][6] This is a significant challenge, especially when dealing with trace levels of the analyte.
Q3: How does the stability of cocaine and its other metabolites affect this compound quantification?
A3: Cocaine and its major metabolites, benzoylecgonine (BE) and this compound methyl ester (EME), can hydrolyze to form this compound both within the body (in vivo) and during sample collection, storage, and processing (in vitro).[7][8][9][10] This chemical instability of precursor compounds can artificially inflate the concentration of this compound, complicating the interpretation of results as solely indicative of direct this compound ingestion or metabolism.[3][11] Factors like pH and storage temperature can influence the rate of this hydrolysis.[11][12][13]
Q4: Is derivatization necessary for this compound analysis?
A4: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization is generally required.[14] this compound is a polar molecule with low volatility, making it unsuitable for direct GC analysis. Derivatization with agents like silylating reagents (e.g., MTBSTFA) converts it into a more volatile and thermally stable compound, improving its chromatographic behavior and detection.[15][16] For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization is typically not necessary.[17]
Q5: Which extraction technique is better for this compound: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?
A5: While both techniques can be used, Solid-Phase Extraction (SPE) is often preferred for this compound extraction from complex matrices.[11][18] SPE generally provides higher and more consistent recoveries, cleaner extracts, and is more amenable to automation compared to LLE.[19][20] Mixed-mode SPE cartridges that combine nonpolar and ion-exchange retention mechanisms are particularly effective for polar analytes like this compound.[19]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Recovery | 1. High polarity of this compound leading to poor partitioning in LLE. 2. Inappropriate SPE sorbent or elution solvent. 3. Suboptimal pH of the sample or solvents. | 1. For LLE, use a more polar extraction solvent or perform multiple extractions. Consider salting out the aqueous phase. 2. For SPE, use a mixed-mode or polar-modified sorbent. Optimize the elution solvent to ensure complete elution of this compound. 3. Adjust the pH of the sample to suppress the ionization of this compound, making it less polar. |
| High Signal Variability (Poor Precision) | 1. Inconsistent matrix effects between samples. 2. Analyte degradation during sample processing. 3. Incomplete derivatization (for GC-MS). | 1. Use a more efficient sample cleanup method (e.g., selective SPE, molecularly imprinted polymers).[20] Employ matrix-matched calibrators and internal standards. 2. Keep samples cooled during processing and minimize extraction time.[11][21] Use of preservatives like sodium fluoride can inhibit enzymatic degradation in blood samples.[21][22] 3. Optimize derivatization conditions (temperature, time, reagent concentration). |
| Artificially High this compound Concentration | 1. In vitro hydrolysis of cocaine, benzoylecgonine, or this compound methyl ester.[7][8][9] | 1. Ensure proper sample storage (frozen at -20°C or lower).[3] Adjust sample pH to a neutral or slightly acidic range to minimize chemical hydrolysis.[11] Analyze samples as soon as possible after collection. |
| Peak Tailing or Poor Peak Shape (GC-MS) | 1. Incomplete derivatization. 2. Active sites in the GC inlet or column. | 1. Ensure complete dryness of the extract before adding the derivatizing agent. Optimize the reaction conditions. 2. Use a deactivated inlet liner and a high-quality capillary column. |
| Ion Suppression/Enhancement (LC-MS) | 1. Co-elution of matrix components.[4] | 1. Improve chromatographic separation to resolve this compound from interfering compounds. 2. Enhance sample cleanup using a more selective SPE protocol. 3. Dilute the sample extract, if sensitivity allows. 4. Use a stable isotope-labeled internal standard to compensate for matrix effects. |
Quantitative Data Summary
Table 1: Comparison of Extraction Efficiencies for this compound and Related Metabolites using Solid-Phase Extraction (SPE)
| Analyte | Matrix | Extraction Efficiency (%) | Reference |
| Ecgonine | Urine | 84 - 103 | [2] |
| Ecgonine | Blood | 29 | [23] |
| Ecgonine Methyl Ester | Urine | 75.3 | [16] |
| Benzoylecgonine | Urine | 81 | [16] |
| Cocaine | Meconium | 58.1 - 99.7 | [19] |
| Cocaethylene | Blood | 95.6 - 124.0 | [19] |
Table 2: Method Performance Data for this compound Analysis
| Parameter | Method | Matrix | Value | Reference |
| Lower Limit of Quantification (LLOQ) | GC-MS | Urine | 2.5 - 10 ng/mL | [2] |
| LLOQ | LC-MS | Urine | 0.09 ng/mL (with MIP) | [24] |
| Intra-day Precision (%RSD) | GC-MS | Urine | 1.2 - 14.9 | [2] |
| Inter-day Precision (%RSD) | GC-MS | Urine | 1.8 - 17.9 | [2] |
| Accuracy (%RE) | GC-MS | Urine | ± 16.4 | [2] |
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound and Metabolites from Urine
This protocol is adapted from a validated method for the simultaneous quantification of this compound and other cocaine metabolites.[2]
-
Sample Pre-treatment:
-
To 500 µL of urine, add an appropriate amount of deuterated internal standards.
-
Vortex the sample for 10 seconds.
-
-
SPE Cartridge Conditioning:
-
Use a mixed-mode SPE cartridge (e.g., C8/SCX).
-
Condition the cartridge sequentially with 2 mL of methanol, 2 mL of deionized water, and 2 mL of a suitable buffer (e.g., phosphate buffer, pH 6.0). Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Allow the sample to pass through the sorbent at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of deionized water to remove hydrophilic interferences.
-
Wash with 2 mL of a weak organic solvent (e.g., 20% methanol in water) to remove moderately polar interferences.
-
Dry the cartridge thoroughly under vacuum for 5-10 minutes.
-
-
Elution:
-
Elute the analytes with 2 mL of a suitable elution solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonium hydroxide).
-
Collect the eluate in a clean collection tube.
-
-
Evaporation and Reconstitution/Derivatization:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
For LC-MS analysis, reconstitute the residue in a suitable mobile phase.
-
For GC-MS analysis, proceed with derivatization by adding the derivatizing agent (e.g., MTBSTFA) and incubating at the recommended temperature and time.[15][16]
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Cocaine and Metabolites from Hair
This protocol is a general representation based on methods described for hair analysis.[25]
-
Hair Decontamination and Preparation:
-
Hydrolysis/Digestion:
-
Extraction:
-
Neutralize the hydrolysate and add an appropriate buffer to adjust the pH.
-
Add a deuterated internal standard.
-
Add an immiscible organic solvent (e.g., a mixture of chloroform and isopropanol).[17]
-
Vortex vigorously for several minutes to facilitate the transfer of analytes into the organic phase.
-
Centrifuge to separate the aqueous and organic layers.
-
-
Solvent Evaporation and Reconstitution/Derivatization:
-
Carefully transfer the organic layer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Proceed with reconstitution for LC-MS or derivatization for GC-MS as described in the SPE protocol.
-
Visualizations
Caption: Workflow for this compound Extraction using SPE.
Caption: Hydrolysis pathways leading to this compound formation.
Caption: Logic diagram for troubleshooting common extraction issues.
References
- 1. Determination of ecgonine and seven other cocaine metabolites in human urine and whole blood by ultra-high-pressure liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization and validation of simultaneous analyses of ecgonine, cocaine, and seven metabolites in human urine by gas chromatography-mass spectrometry using a one-step solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urinary Excretion of Ecgonine and Five Other Cocaine Metabolites Following Controlled Oral, Intravenous, Intranasal, and Smoked Administration of Cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Cocaine metabolism: cocaine and norcocaine hydrolysis by liver and serum esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hydrolysis of carbon-labeled cocaine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of cocaine, benzoylecgonine, ecogonine methyl ester, and ecgonine by high-pressure liquid chromatography-API mass spectrometry and application to a short-term degradation study of cocaine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. ovid.com [ovid.com]
- 13. In vitro stability of cocaine in whole blood and plasma including ecgonine as a target analyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jfda-online.com [jfda-online.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A method for the simultaneous determination of cocaine, benzoylecgonine, and ecgonine methyl ester in blood and urine using GC/EIMS with derivatization to produce high mass molecular ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. Solid-phase extraction and GC/MS quantitation of cocaine, ecgonine methyl ester, benzoylecgonine, and cocaethylene from meconium, whole blood, and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. americanlaboratory.com [americanlaboratory.com]
- 21. researchgate.net [researchgate.net]
- 22. ovid.com [ovid.com]
- 23. Concentration profiles of cocaine, pyrolytic methyl this compound and thirteen metabolites in human blood and urine: determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Molecularly imprinted polymer for the selective extraction of cocaine and its metabolites, benzoylecgonine and ecgonine methyl ester, from biological fluids before LC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Testing human hair and urine for anhydroecgonine methyl ester, a pyrolysis product of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Comparison of two methods for the extraction of ethylglucuronide from hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. dspace.cuni.cz [dspace.cuni.cz]
- 28. A Simplified Method for Extracting Drugs From Hair | ScholarWorks [scholarworks.calstate.edu]
Technical Support Center: Enhancing Ecgonidine Detection Sensitivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of ecgonidine detection methods.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process for this compound detection.
Issue 1: Low Analyte Recovery During Solid-Phase Extraction (SPE)
Question: We are experiencing low and inconsistent recovery of this compound from urine/blood samples using SPE. What are the potential causes and how can we troubleshoot this?
Answer: Low recovery of this compound is a common challenge due to its high polarity and water solubility.[1][2] Here are the primary factors and solutions:
-
Inappropriate Sorbent Selection: The choice of SPE sorbent is critical. For a polar compound like this compound, a mixed-mode cation-exchange sorbent is often more effective than a standard reversed-phase (e.g., C18) sorbent.
-
Incorrect Sample pH: The pH of the sample and loading buffer must be optimized. To ensure this compound is in a charged state for efficient binding to a cation-exchange sorbent, the sample pH should be adjusted to be below the pKa of the analyte. For this compound, acidifying the sample to a pH of 2.0-3.0 can improve its lipophilic and cationic character, leading to better retention.[3]
-
Suboptimal Wash and Elution Solvents:
-
Wash Solvent: The wash solvent may be too strong, leading to premature elution of the analyte. Consider using a less polar or acidified wash solvent to remove interferences without affecting this compound retention.
-
Elution Solvent: The elution solvent may not be strong enough to displace the analyte from the sorbent. For cation-exchange sorbents, a basic organic solvent, such as 5% ammonium hydroxide in methanol, is typically required for efficient elution.
-
-
Flow Rate: A high flow rate during sample loading can prevent efficient interaction between this compound and the sorbent. A slower, controlled flow rate of approximately 1 mL/min is recommended.
-
Sorbent Drying: Inadequate drying of the sorbent bed after washing can lead to poor elution. Ensure the sorbent is thoroughly dried under vacuum or with a stream of nitrogen before elution.
Issue 2: Poor Peak Shape and Resolution in GC-MS Analysis
Question: Our GC-MS analysis of this compound shows poor peak shape (tailing) and co-elution with interfering peaks. How can we improve this?
Answer: Poor chromatography in GC-MS for polar analytes like this compound is often related to issues with volatility and interaction with the analytical column.
-
Incomplete Derivatization: this compound contains polar functional groups that require derivatization to increase volatility and thermal stability for GC-MS analysis. Incomplete derivatization can lead to peak tailing.
-
Troubleshooting Steps:
-
Optimize Reagent and Conditions: Ensure the correct derivatizing agent is used. Silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly used.[4] Optimize the reaction time and temperature to ensure complete derivatization.
-
Remove Excess Reagent: Excess derivatizing agent can interfere with the analysis and potentially damage the column. A cleanup step after derivatization may be necessary.
-
-
-
Active Sites in the GC System: Active sites in the injector liner or the column can interact with the analyte, causing peak tailing.
-
Troubleshooting Steps:
-
Use a Deactivated Liner: Employ a deactivated injector liner to minimize analyte interaction.
-
Column Conditioning: Properly condition the GC column according to the manufacturer's instructions to passivate active sites.
-
-
-
Inappropriate GC Column: The choice of GC column is crucial for good separation. A mid-polarity column is often suitable for derivatized this compound.
Issue 3: Signal Suppression or Enhancement (Matrix Effects) in LC-MS/MS Analysis
Question: We are observing significant matrix effects in our LC-MS/MS analysis of this compound, leading to poor accuracy and reproducibility. What strategies can we employ to mitigate this?
Answer: Matrix effects, caused by co-eluting endogenous compounds from the sample matrix, can significantly impact the ionization of the target analyte in the mass spectrometer source, leading to signal suppression or enhancement.
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to improve the sample preparation to remove interfering components.
-
Optimize SPE: Experiment with different SPE sorbents and wash/elution conditions to achieve a cleaner extract.
-
Liquid-Liquid Extraction (LLE): Consider using LLE as an alternative or additional cleanup step.
-
-
Chromatographic Separation: Enhance the chromatographic separation to resolve this compound from matrix components.
-
Optimize Gradient: Modify the mobile phase gradient to increase the separation of the analyte from interfering peaks.
-
Alternative Column Chemistry: Try a different column chemistry (e.g., HILIC for polar compounds) that may provide a different selectivity.
-
-
Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most effective way to compensate for matrix effects. The SIL-IS will experience the same ionization suppression or enhancement as the analyte, allowing for accurate quantification.
-
Matrix-Matched Calibrators: If a SIL-IS is not available, prepare calibration standards in a blank matrix that is representative of the samples being analyzed. This will help to compensate for the matrix effects.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting this compound?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally considered the most sensitive and specific method for the detection and quantification of this compound. It offers high selectivity due to the use of multiple reaction monitoring (MRM) and often requires minimal sample derivatization compared to GC-MS. Ultra-high-pressure liquid chromatography (UHPLC) coupled with a quadrupole time-of-flight (QTOF) mass spectrometer has also been shown to be a highly sensitive method.[5]
Q2: Why is derivatization necessary for the GC-MS analysis of this compound?
A2: Derivatization is a crucial step in the GC-MS analysis of polar compounds like this compound for several reasons:
-
Increased Volatility: this compound is not sufficiently volatile to pass through a GC column at typical operating temperatures. Derivatization converts the polar functional groups into less polar, more volatile derivatives.
-
Improved Thermal Stability: The derivatized form of this compound is more stable at the high temperatures of the GC injector and column, preventing degradation.
-
Enhanced Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks and better separation from other components in the sample.
Q3: What are the key performance differences between various SPE cartridges for cocaine metabolite extraction?
A3: The choice of SPE cartridge significantly impacts recovery and extract cleanliness. Mixed-mode cation-exchange cartridges, which combine reversed-phase and strong cation-exchange mechanisms, generally provide the highest and most consistent recoveries for cocaine and its polar metabolites like this compound, along with minimal matrix effects.
Data Presentation: Comparison of Detection Methods
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Sample Matrix | Reference |
| GC-MS | 7 ng/mL | - | 89-99 | Urine | [3] |
| - | 2.5-10 ng/mL | 84-103 | Urine | [1] | |
| UHPLC-QTOF-MS | 0.2-16 ng/mL | 1-40 ng/mL | 9.3-114.3 | Urine, Blood | [5] |
| Fast HPLC-MS/MS | 0.5 ng/mL | - | - | Urine | [6] |
Experimental Protocols
1. Protocol: GC-MS Detection of this compound in Urine with Derivatization
This protocol describes a general procedure for the extraction and analysis of this compound from urine samples using SPE, derivatization, and GC-MS.
-
1. Sample Preparation and Hydrolysis (if necessary):
-
To 1 mL of urine, add an internal standard.
-
Adjust the pH of the urine sample to 2.0-3.0 with acid to improve the lipophilic and cationic character of this compound.[3]
-
-
2. Solid-Phase Extraction (SPE):
-
Cartridge: Mixed-mode cation-exchange SPE cartridge.
-
Conditioning: Condition the cartridge with 2 mL of methanol, followed by 2 mL of deionized water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned cartridge at a flow rate of approximately 1 mL/min.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a weak organic solvent (e.g., 10% methanol in water).
-
Drying: Dry the cartridge thoroughly under vacuum or a stream of nitrogen for 5-10 minutes.
-
Elution: Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
3. Evaporation and Derivatization:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.
-
Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS or MTBSTFA) and 50 µL of a suitable solvent (e.g., acetonitrile).
-
Cap the vial and heat at 70°C for 30 minutes to facilitate derivatization.
-
-
4. GC-MS Analysis:
-
Injection: Inject 1-2 µL of the derivatized sample into the GC-MS system.
-
GC Column: A suitable capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms).
-
Temperature Program: An appropriate temperature program to separate the derivatized this compound from other components.
-
MS Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, or in full scan mode for initial identification.
-
2. Protocol: LC-MS/MS Detection of this compound in Blood
This protocol outlines a general method for the analysis of this compound in blood samples using protein precipitation and LC-MS/MS.
-
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of whole blood, add an internal standard.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
-
2. Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).
-
-
3. LC-MS/MS Analysis:
-
Injection: Inject 5-10 µL of the reconstituted sample into the LC-MS/MS system.
-
LC Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile or methanol).
-
MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the specific precursor-to-product ion transitions of this compound and its internal standard.
-
Mandatory Visualizations
References
Technical Support Center: LC-MS/MS Analysis of Ecgonidine
Welcome to the technical support center for the LC-MS/MS analysis of ecgonidine. This resource is designed for researchers, scientists, and drug development professionals to help identify, diagnose, and mitigate matrix effects, a common challenge in the quantitative analysis of this cocaine metabolite in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound LC-MS/MS analysis?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[1][2][3]
Q2: What are the common signs of matrix effects in my this compound analysis?
A2: Common indicators of matrix effects include:
-
Poor reproducibility of results between different sample preparations.
-
Inaccurate quantification, leading to high variability in concentration measurements.
-
Non-linear calibration curves.
-
Reduced sensitivity and poor signal-to-noise ratios.
-
Inconsistent peak areas for quality control (QC) samples.
Q3: Which biological samples are most prone to matrix effects when analyzing for this compound?
A3: Complex biological matrices are most likely to cause significant matrix effects. For this compound, these include:
-
Biological fluids: Plasma, serum, whole blood, and urine.
-
Tissue homogenates: Brain, liver, and other tissues can introduce a high degree of complexity.[4]
Q4: My this compound concentrations are unexpectedly low or variable. Could this be a stability issue?
A4: Yes, this compound is susceptible to degradation. It is the hydrolytic product of methylthis compound.[5][6][7] Studies have shown that the stability of this compound and its precursor in plasma is dependent on temperature and the presence of preservatives.[5][6][7][8] For instance, decreased temperature and the addition of sodium fluoride can limit the degradation of methylthis compound to this compound.[5][6][7] It is crucial to handle and store samples appropriately to ensure the integrity of the analyte.
Troubleshooting Guides
Issue 1: High Variability and Poor Reproducibility in this compound Quantification
This is often a primary indicator of uncontrolled matrix effects. Here’s a step-by-step guide to troubleshoot this issue.
Step 1: Evaluate the Extent of Matrix Effects
-
Action: Perform a post-extraction spike experiment to quantify the degree of ion suppression or enhancement.
-
Rationale: This will determine if the matrix is indeed affecting the analyte's signal. A significant difference in the analyte's response between a neat solution and a post-extraction spiked sample confirms the presence of matrix effects.[9]
Step 2: Review and Optimize Sample Preparation
-
Action: If significant matrix effects are observed, your current sample preparation protocol may be insufficient. Consider the following improvements:
-
Solid-Phase Extraction (SPE): This is generally more effective at removing interfering matrix components than protein precipitation.[10][11] For compounds like this compound, a mixed-mode SPE column can be effective.[11][12]
-
Liquid-Liquid Extraction (LLE): Can be an alternative to SPE for cleaning up complex samples.
-
Sample Dilution: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components.[13]
-
Step 3: Optimize Chromatographic Conditions
-
Action: Adjust your LC method to better separate this compound from co-eluting matrix components.
-
Rationale: Increasing the chromatographic resolution between your analyte and interfering compounds can significantly reduce matrix effects.[2] Experiment with different mobile phase compositions, gradients, and analytical columns.
Step 4: Use a Stable Isotope Labeled Internal Standard (SIL-IS)
-
Action: If not already in use, incorporate an this compound-d3 or similar SIL-IS.
-
Rationale: A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for more accurate and precise quantification by correcting for signal variations.
Issue 2: Low Recovery of this compound
Low recovery indicates that the analyte is being lost during the sample preparation process.
Step 1: Assess Extraction Recovery
-
Action: Perform a pre-extraction spike experiment and compare the results to a post-extraction spike.
-
Rationale: This will differentiate between analyte loss during extraction and signal suppression. Low recovery in the pre-extraction spike compared to the post-extraction spike points to inefficiencies in the extraction process.
Step 2: Optimize the Extraction Protocol
-
If using SPE:
-
Check Sorbent-Analyte Interaction: Ensure the chosen SPE sorbent and conditions (pH, solvent strength) are optimal for retaining and eluting this compound. This compound is a polar compound, so the choice of sorbent is critical.
-
Review Wash Steps: The wash steps might be too harsh, leading to the premature elution of this compound.
-
Optimize Elution Solvent: The elution solvent may not be strong enough to fully recover the analyte from the sorbent.
-
-
If using LLE:
-
Adjust pH: The pH of the aqueous phase is crucial for efficient partitioning of this compound into the organic solvent.
-
Solvent Selection: Experiment with different organic solvents to find the one with the best partitioning coefficient for this compound.
-
Quantitative Data Summary
The following tables summarize matrix effect and recovery data for ecgonine (a closely related metabolite to this compound) from a study analyzing human urine and whole blood by LC-MS/MS. This data can serve as a benchmark for what to expect during your this compound analysis.
Table 1: Matrix Effects of Ecgonine in Human Urine and Whole Blood
| Matrix | Concentration Level | Matrix Effect (%) |
| Urine | Low | 171.0 |
| High | 145.4 | |
| Whole Blood | Low | 28.7 |
| High | 31.8 | |
| Source: Adapted from a study on the determination of ecgonine and other cocaine metabolites.[14] |
Table 2: Extraction Recovery of Ecgonine from Human Urine and Whole Blood
| Matrix | Concentration Level | Extraction Recovery (%) |
| Urine | Low | 12.8 |
| High | 9.3 | |
| Whole Blood | Low | 50.1 |
| High | 41.0 | |
| Source: Adapted from a study on the determination of ecgonine and other cocaine metabolites.[14] |
Experimental Protocols
Protocol: Evaluation of Matrix Effects for this compound
This protocol describes a standard method for quantifying matrix effects using a post-extraction spike approach.
Materials:
-
Blank biological matrix (e.g., plasma, urine) from at least six different sources
-
This compound analytical standard
-
Internal Standard (e.g., this compound-d3)
-
LC-MS grade solvents
-
Your established sample preparation materials (e.g., SPE cartridges, precipitation solvents)
-
LC-MS/MS system
Procedure:
-
Prepare Two Sets of Samples:
-
Set A (Neat Solution): Spike the this compound standard and internal standard into the final reconstitution solvent at a known concentration (e.g., mid-QC level).
-
Set B (Post-Extraction Spike): Process the blank matrix samples using your established extraction procedure. After the final evaporation step, spike the dried extract with the same concentration of this compound and internal standard as in Set A, and then reconstitute.
-
-
LC-MS/MS Analysis: Analyze both sets of samples using your validated LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = [(Peak Area of Analyte in Set B) / (Peak Area of IS in Set B)] / [(Peak Area of Analyte in Set A) / (Peak Area of IS in Set A)]
-
-
Interpretation: The variability of the Matrix Factor across the different sources of the blank matrix will indicate the consistency of the matrix effect. High variability suggests that a more robust sample cleanup method or a stable isotope-labeled internal standard is necessary.
Visualizations
Caption: Workflow for the evaluation of matrix effects.
References
- 1. providiongroup.com [providiongroup.com]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. hdb.ugent.be [hdb.ugent.be]
- 4. researchgate.net [researchgate.net]
- 5. Stability of methylthis compound and this compound in sheep plasma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of cocaine, benzoylecgonine, ecogonine methyl ester, and ecgonine by high-pressure liquid chromatography-API mass spectrometry and application to a short-term degradation study of cocaine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. unitedchem.com [unitedchem.com]
- 11. Solid-phase extraction and GC/MS quantitation of cocaine, ecgonine methyl ester, benzoylecgonine, and cocaethylene from meconium, whole blood, and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. DSpace [research-repository.griffith.edu.au]
- 14. Determination of ecgonine and seven other cocaine metabolites in human urine and whole blood by ultra-high-pressure liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Ecgonidine in Stored Biological Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on the stability of ecgonidine in stored biological samples. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to ensure the integrity of your analytical results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a metabolite of methylthis compound (MEG), which is a pyrolysis product formed when cocaine is smoked.[1] Its presence in biological samples can be an indicator of crack cocaine use. The stability of this compound is a concern because its concentration can change over time in stored samples, potentially leading to inaccurate quantification and interpretation of results. Factors such as storage temperature, pH, and enzymatic activity can influence its stability.
Q2: What are the primary factors that affect the stability of this compound in biological samples?
The main factors affecting this compound stability are:
-
Temperature: Higher temperatures generally accelerate the degradation of cocaine and its metabolites.[2] Freezing samples at -20°C or lower is recommended for long-term storage to minimize degradation.[2]
-
pH: The pH of the sample matrix, particularly in urine, can influence the stability of cocaine metabolites. Acidic conditions (pH 5-6) have been shown to improve the stability of cocaine and its metabolites.
-
Enzymatic Activity: In biological matrices like blood and plasma, enzymes such as butyrylcholinesterase can contribute to the hydrolysis of cocaine and its precursors, indirectly affecting this compound concentrations.[2] The use of enzyme inhibitors like sodium fluoride (NaF) is often recommended.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can impact the stability of some analytes. It is advisable to aliquot samples into smaller volumes to avoid multiple freeze-thaw cycles.[3][4][5][6][7]
Q3: What are the recommended storage conditions for biological samples to ensure this compound stability?
For optimal stability of this compound and its parent compounds, the following storage conditions are recommended:
-
Short-term storage: Refrigerate at 4°C for short periods.
-
Long-term storage: Freeze at -20°C or ideally at -80°C for extended periods.[2]
-
Preservatives: For whole blood and plasma samples, collect in tubes containing an enzyme inhibitor such as sodium fluoride (NaF).
-
pH Adjustment: For urine samples, adjusting the pH to a slightly acidic range (around 6.0) can help preserve the integrity of cocaine metabolites.
Troubleshooting Guide
Problem: Low or no detection of this compound in samples where it is expected.
| Possible Cause | Troubleshooting Steps |
| Degradation during storage | - Verify that samples were stored at the recommended temperature (-20°C or lower) immediately after collection. - Check if preservatives (e.g., NaF) were used for blood/plasma samples. - Assess the pH of urine samples; highly alkaline pH can accelerate degradation. |
| Inefficient extraction | - this compound is a polar compound, which can lead to poor recovery with some solid-phase extraction (SPE) protocols.[8] - Review your SPE method. Ensure the sorbent type is appropriate for polar analytes. - Optimize the pH of the sample and elution solvents to improve retention and recovery.[8] |
| Issues with analytical method | - GC-MS: Incomplete derivatization can lead to poor chromatographic peak shape and low sensitivity. Ensure derivatization reagents are fresh and the reaction conditions (temperature and time) are optimal. - LC-MS/MS: Matrix effects can suppress the ion signal. Evaluate for ion suppression by post-column infusion experiments.[9][10] Consider using a more rigorous sample cleanup method or a different chromatographic column. |
Problem: Inconsistent or variable this compound concentrations across replicate samples.
| Possible Cause | Troubleshooting Steps |
| Non-homogenous sample | - For tissue samples, ensure complete homogenization before taking an aliquot for extraction. - For frozen liquid samples, thaw completely and vortex thoroughly before aliquoting. |
| Inconsistent sample preparation | - Ensure precise and consistent execution of all pipetting, extraction, and derivatization steps. - Use an internal standard to correct for variations in extraction efficiency and instrument response. |
| Instrumental variability | - Check the performance of the analytical instrument (GC-MS or LC-MS/MS) by running quality control samples at regular intervals. |
Data on this compound Stability
The stability of this compound is often discussed in the context of the degradation of its precursor, methylthis compound (MEG).
Table 1: Stability of Methylegonidine (MEG) and Formation of this compound (EC) in Human Plasma
| Storage Condition | Time to 50% MEG Hydrolysis to this compound | Reference |
| Room Temperature | 5 days | [2] |
| 4°C | 13 days | [2] |
This table indicates that MEG is unstable at refrigerated and room temperatures, leading to the formation of this compound. Therefore, prompt analysis or freezing of samples is crucial.
Table 2: Stability of Cocaine and its Metabolites in Urine Stored at -20°C
| Compound | Stability over 1 year | Key Considerations | Reference |
| Benzoylecgonine (BE) & Ecgonine Methyl Ester (EME) | <20% degradation in most samples | Degradation can be significant in select samples, possibly due to higher pH. | [2] |
| This compound (EC) | Suggested to be a stable metabolite | Recommended as a target analyte due to its stability. | [2] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Urine for LC-MS/MS Analysis
This protocol is a general guideline and may require optimization for specific laboratory conditions.
-
Sample Preparation:
-
Centrifuge 1 mL of urine to pellet any particulate matter.
-
To 500 µL of the supernatant, add an internal standard.
-
Add 1 mL of a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.0) and vortex.
-
-
SPE Cartridge Conditioning:
-
Use a mixed-mode cation exchange SPE cartridge.
-
Condition the cartridge with 1 mL of methanol, followed by 1 mL of deionized water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the prepared sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove hydrophilic interferences.
-
Wash with 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove moderately polar interferences.
-
-
Elution:
-
Dry the cartridge thoroughly under vacuum or nitrogen.
-
Elute the this compound with 1 mL of a basic organic solvent mixture (e.g., 2% ammonium hydroxide in methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Derivatization of this compound for GC-MS Analysis
This compound contains both a hydroxyl and a carboxylic acid group, which require derivatization to increase volatility and improve chromatographic performance for GC-MS analysis. Silylation is a common derivatization technique.
-
Sample Preparation:
-
Use the dried extract obtained from the SPE protocol.
-
-
Derivatization Reaction:
-
Add 50 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried extract.
-
Cap the vial tightly and vortex to mix.
-
Heat the vial at 70°C for 30 minutes.
-
-
GC-MS Analysis:
-
After cooling to room temperature, inject an aliquot of the derivatized sample into the GC-MS system.
-
Visualizations
Caption: Workflow for an this compound stability study.
Caption: Formation of this compound from cocaine.
References
- 1. Methylthis compound - Wikipedia [en.wikipedia.org]
- 2. Urinary Excretion of Ecgonine and Five Other Cocaine Metabolites Following Controlled Oral, Intravenous, Intranasal, and Smoked Administration of Cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of repeated freeze-thaw cycles on endocrine parameters in plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Repeated Freezing and Thawing on Biomarker Stability in Plasma and Serum Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Repeated Freezing and Thawing on Biomarker Stability in Plasma and Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electron ionization mass fragmentometric detection of urinary this compound, a hydrolytic product of methylthis compound, as an indicator of smoking cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Interferences in Ecgonidine Chromatographic Analysis
Welcome to the technical support center for the chromatographic analysis of ecgonidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the analytical challenges encountered during the quantification of this compound in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of interference in this compound analysis?
A1: The primary sources of interference in this compound analysis include:
-
In-vitro formation: this compound (anhydroecgonine) is a hydrolysis product of anhydroecgonine methyl ester (AEME), a primary pyrolysis product of cocaine. Improper sample collection, storage, or preparation can lead to the in-vitro hydrolysis of AEME to this compound, resulting in artificially elevated concentrations.
-
Matrix Effects: Particularly in LC-MS/MS analysis, endogenous components of biological matrices (e.g., urine, blood) can co-elute with this compound and either suppress or enhance its ionization, leading to inaccurate quantification.[1]
-
Co-eluting Substances: In both GC-MS and LC-MS, other compounds with similar chemical properties to this compound may have similar retention times, leading to chromatographic overlap and potential misidentification or inaccurate quantification.
-
Analyte Polarity: this compound is a highly polar compound, which can lead to poor retention on traditional reversed-phase HPLC columns and peak tailing, complicating its separation and detection.
Q2: How can I prevent the in-vitro formation of this compound in my samples?
A2: To minimize the in-vitro hydrolysis of AEME to this compound, proper sample handling and storage are crucial. This includes:
-
Temperature Control: Store samples at low temperatures (e.g., -20°C or -80°C) to slow down chemical and enzymatic degradation.
-
pH Adjustment: Maintaining a slightly acidic pH can help to reduce the rate of hydrolysis.
-
Use of Esterase Inhibitors: For plasma or blood samples, the addition of an esterase inhibitor, such as sodium fluoride, can significantly reduce the enzymatic conversion of AEME to this compound.
Q3: What are the common chromatographic issues observed during this compound analysis and how can they be resolved?
A3: Common chromatographic issues include peak tailing, poor retention, and shifting retention times.
-
Peak Tailing: This is often due to the polar nature of this compound interacting with active sites on the column. Solutions include using a highly deactivated column, adjusting the mobile phase pH to suppress the ionization of this compound, or adding a competing base like triethylamine to the mobile phase to mask active sites.
-
Poor Retention: On traditional C18 columns, this compound may have very little retention. To improve retention, consider using a more polar stationary phase, such as a phenyl-hexyl or an embedded polar group (EPG) column, or employing Hydrophilic Interaction Liquid Chromatography (HILIC).
-
Shifting Retention Times: This can be caused by a variety of factors including changes in mobile phase composition, column degradation, or leaks in the system. Ensure consistent mobile phase preparation, use a guard column to protect the analytical column, and regularly check the system for leaks.
Troubleshooting Guides
Guide 1: Poor Recovery During Solid-Phase Extraction (SPE)
Problem: You are experiencing low and inconsistent recovery of this compound after solid-phase extraction.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Sorbent | This compound is a polar compound. Ensure you are using an SPE sorbent suitable for its retention. Mixed-mode cation exchange sorbents are often effective. |
| Improper pH | The pH of the sample and wash solutions is critical for retaining and eluting this compound on ion-exchange sorbents. Ensure the sample is loaded at a pH where this compound is charged and eluted at a pH where it is neutral or displaced by a counter-ion. |
| Inefficient Elution | The elution solvent may not be strong enough to desorb this compound from the sorbent. Try increasing the polarity of the elution solvent or adding a modifier (e.g., ammonia or formic acid) to disrupt the interaction between the analyte and the sorbent. |
| Channeling | If the sample is loaded too quickly, it can create channels in the sorbent bed, leading to poor interaction and low recovery. Ensure a slow and consistent flow rate during sample loading. |
| Column Drying | For some SPE phases, allowing the sorbent to dry out after conditioning and before sample loading can lead to poor recovery. Follow the manufacturer's instructions regarding this step. |
Guide 2: Inaccurate Quantification in LC-MS/MS due to Matrix Effects
Problem: You are observing significant ion suppression or enhancement for this compound, leading to poor accuracy and precision in your LC-MS/MS analysis.
Possible Causes and Solutions:
| Cause | Solution |
| Co-elution with Endogenous Matrix Components | The high concentration of co-eluting matrix components is competing with this compound for ionization. |
| Improve Sample Cleanup: Optimize your SPE protocol to better remove interfering substances. | |
| Modify Chromatographic Conditions: Adjust the mobile phase gradient to better separate this compound from the matrix interferences. Consider using a different stationary phase. | |
| Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components. | |
| Inadequate Ionization Source Parameters | The settings of your mass spectrometer's ion source may not be optimal for this compound in the presence of the sample matrix. |
| Optimize Source Parameters: Infuse a solution of this compound in the presence of an extracted blank matrix to optimize parameters such as spray voltage, gas flows, and temperature. | |
| Use of an Inappropriate Internal Standard | Your internal standard may not be co-eluting with this compound or may not be experiencing the same matrix effects. |
| Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., this compound-d3) is the best choice as it will have the same retention time and ionization behavior as the native analyte, effectively compensating for matrix effects. |
Data Presentation
Table 1: Comparison of Solid-Phase Extraction (SPE) Methods for this compound Recovery
| SPE Sorbent Type | Matrix | Recovery (%) | Reference |
| Mixed-Mode Cation Exchange | Urine | 84 - 103 | [2] |
| Mixed-Mode Cation Exchange | Blood | >83 | [3] |
| Not Specified | Urine | 9.3 - 12.8 | [4] |
Note: Recovery values can vary significantly based on the specific protocol, including wash and elution solvents.
Table 2: Comparison of GC-MS and LC-MS/MS for this compound Analysis
| Parameter | GC-MS | LC-MS/MS |
| Sample Preparation | Requires derivatization | Typically no derivatization needed |
| Run Time | Longer due to derivatization and longer GC run times | Generally shorter |
| Sensitivity (LOD/LOQ) | LOD: ~16 ng/mL (urine) | LOD: 0.2 - 16 ng/mL (urine/blood) |
| Specificity | High | Very High (due to MS/MS fragmentation) |
| Matrix Effects | Less susceptible | More susceptible |
| Reference | [3] | [1][4] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Urine
This protocol is a general guideline and may require optimization for your specific application.
-
Sample Pre-treatment: To 1 mL of urine, add an appropriate internal standard (e.g., this compound-d3). Acidify the sample with a small volume of acid (e.g., 100 µL of 1M HCl).
-
SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Sample Loading: Load the pre-treated urine sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a weak organic solvent (e.g., 20% methanol in water) to remove polar interferences.
-
Elution: Elute the this compound with 2 mL of a basic organic solvent (e.g., 2% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for your chromatographic analysis (e.g., mobile phase for LC-MS/MS or a derivatization agent for GC-MS).
Protocol 2: Derivatization of this compound for GC-MS Analysis
Due to its polarity, this compound requires derivatization to increase its volatility for GC-MS analysis. Silylation is a common method.
-
Reagent Preparation: Prepare a solution of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), in a suitable solvent like acetonitrile.
-
Reaction: To the dried extract from the SPE protocol, add 50-100 µL of the derivatizing reagent.
-
Heating: Cap the vial tightly and heat at 60-80°C for 20-30 minutes to ensure complete derivatization.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting logic for common chromatographic issues.
References
Technical Support Center: Optimization of Derivatization Reactions for Ecgonidine
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and optimizing the derivatization of ecgonidine for analysis, primarily by gas chromatography-mass spectrometry (GC-MS).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the derivatization of this compound and related cocaine metabolites.
Q1: Why is derivatization of this compound necessary for GC-MS analysis?
A1: this compound, like other cocaine metabolites such as benzoylecgonine, contains polar functional groups (a carboxylic acid and a tertiary amine). These groups make the molecule non-volatile and prone to interacting with active sites in the GC system, leading to poor chromatographic peak shape and low sensitivity.[1][2] Derivatization converts these polar groups into less polar, more volatile, and more thermally stable derivatives, which significantly improves chromatographic separation and detection.[1][3]
Q2: What are the most common derivatization methods for this compound and related compounds?
A2: The most prevalent methods are silylation and acylation.[2][4]
-
Silylation: This is the most popular technique. It replaces active hydrogens in carboxyl and hydroxyl groups with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (t-BDMS) group.[1] Common reagents include BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide), often with a catalyst like TMCS (trimethylchlorosilane), and MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide).[1][5][6] Silyl derivatives are generally more volatile and thermally stable.[1]
-
Acylation: This method introduces an acyl group (e.g., trifluoroacetyl, pentafluoropropionyl) into the molecule.[7] Common reagents include fluorinated anhydrides like trifluoroacetic acid anhydride (TFAA) or pentafluoropropionic acid anhydride (PFAA).[1] This is particularly useful for enhancing detectability by electron capture detection (ECD).[7]
Q3: My derivatization yield is consistently low. What are the potential causes and solutions?
A3: Low derivatization yield can stem from several factors:
-
Presence of Moisture: Silylation reagents are extremely sensitive to moisture.[1] Any residual water in the sample extract will preferentially react with the reagent, consuming it before it can react with the analyte.
-
Solution: Ensure the sample extract is evaporated to complete dryness under a stream of nitrogen or in a vacuum centrifuge before adding the derivatization reagent.[1] Store reagents under inert gas (nitrogen or argon) and use anhydrous solvents.
-
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient time, temperature, or reagent concentration.
-
Analyte Degradation: this compound or its derivatives might be unstable under the chosen reaction conditions.
-
Solution: Try milder derivatization conditions (e.g., lower temperature, shorter time). For silylation, t-BDMS derivatives (formed using MTBSTFA) are generally more stable and less susceptible to hydrolysis than TMS derivatives.[1]
-
Q4: I am seeing significant peak tailing for my derivatized this compound in the chromatogram. What should I investigate?
A4: Peak tailing is often a sign of incomplete derivatization or active sites in the GC system.
-
Incomplete Derivatization: If some this compound molecules remain underivatized, their polar groups will interact strongly with the column, causing tailing.
-
Solution: Re-optimize the derivatization procedure as described in Q3 to ensure the reaction goes to completion.
-
-
Active Sites: Silanol (Si-OH) groups on the surface of the injector liner, column, or glassware can interact with the analyte.[4]
Q5: There is a large peak from the excess derivatization reagent in my chromatogram that is interfering with my analysis. How can I manage this?
A5: Excess reagent is often necessary to drive the reaction to completion, but it can be problematic.
-
Reagent Removal: Some protocols include a "clean-up" step after derivatization to remove the excess reagent. This can involve liquid-liquid extraction or solid-phase extraction. However, this additional step can lead to sample loss and reduced recoveries.[11][12]
-
Method Optimization: A common approach is to simply dilute the sample before injection. This reduces the amount of reagent entering the GC system while potentially keeping the analyte concentration within the detector's linear range.
-
Reagent Choice: The by-products of MSTFA are more volatile than those from other silylating agents like BSA, which can result in less interference with early-eluting peaks.
Quantitative Data Summary
The following table summarizes published performance data for methods involving the derivatization of cocaine metabolites. This can serve as a benchmark for developing and validating a method for this compound.
| Analyte(s) | Derivatization Reagent | Method | LLOQ / LOD | Linear Range | Recovery / Efficiency | Reference |
| Benzoylecgonine, Ecgonine Methyl Ester | MTBSTFA | GC-MS | LOD: 50 ng/mL | Not Specified | 75.3% - 81% | [6] |
| Ecgonine, Cocaine, and 7 other metabolites | Silylation (reagent not specified) | GC-EI-MS | LLOQ: 2.5 - 10 ng/mL | Not Specified | 84% - 103% | [13] |
| Cocaine, Benzoylecgonine, Ecgonine Methyl Ester | Dimethylformamide dipropyl acetal / 4-fluorobenzoyl chloride | GC/EIMS | Not Specified | 0.05 - 4.0 mg/L | Not Specified | [14] |
Detailed Experimental Protocol: Silylation of this compound
This protocol is a representative example for the silylation of this compound in a dried urine extract using BSTFA with 1% TMCS for GC-MS analysis.
Materials:
-
Dried sample extract containing this compound
-
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (trimethylchlorosilane)
-
Anhydrous Ethyl Acetate (or other suitable solvent)
-
Micro-reaction vials (e.g., 2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation: Ensure the sample extract containing this compound is placed in a micro-reaction vial and is completely dry. This is a critical step.[1] Dry the extract under a gentle stream of nitrogen.
-
Reconstitution: Add 50 µL of anhydrous ethyl acetate to the dried extract and vortex briefly to redissolve the residue.
-
Derivatization: Add 50 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block.[10][15]
-
Cooling: Remove the vial from the heat source and allow it to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS. Typically, 1-2 µL of the derivatized solution is injected.
Visualized Workflows
The following diagrams illustrate the key processes in this compound derivatization and troubleshooting.
Caption: General workflow for this compound sample preparation and derivatization for GC-MS analysis.
References
- 1. insung.net [insung.net]
- 2. jfda-online.com [jfda-online.com]
- 3. google.com [google.com]
- 4. gcms.cz [gcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Derivatization-Enhanced Analysis of Glucocorticoids for Structural Characterization by Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry [mdpi.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. Challenging Pharmaceutical Impurity Analyses - Derivatization - Part 1 [thermofisher.com]
- 13. Optimization and validation of simultaneous analyses of ecgonine, cocaine, and seven metabolites in human urine by gas chromatography-mass spectrometry using a one-step solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A method for the simultaneous determination of cocaine, benzoylecgonine, and ecgonine methyl ester in blood and urine using GC/EIMS with derivatization to produce high mass molecular ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Recovery of Ecgonidine During Solid-Phase Extraction (SPE)
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low recovery of ecgonidine during solid-phase extraction (SPE).
Frequently Asked Questions (FAQs)
Q1: Why is my this compound recovery low during SPE?
Low recovery of this compound is a common issue primarily due to its chemical properties. This compound is a zwitterionic compound, meaning it possesses both a positive and a negative charge on different parts of the molecule.[1] It is also highly water-soluble.[1] These characteristics can make its retention on and elution from standard single-mechanism SPE sorbents challenging. Key factors contributing to low recovery include:
-
Inappropriate Sorbent Selection: Using a purely reversed-phase (e.g., C18) or a single ion-exchange sorbent may not be optimal for a zwitterionic compound.
-
Incorrect pH of Sample and Solvents: The charge of this compound is highly dependent on the pH of the solution. If the pH is not optimized for the chosen sorbent, the analyte may not be retained effectively or may not elute completely.
-
Suboptimal Elution Solvent: The elution solvent may not be strong enough to disrupt the interactions between this compound and the SPE sorbent.
-
High Flow Rate: A fast flow rate during sample loading or elution can prevent efficient interaction between this compound and the sorbent.
-
Sample Matrix Effects: Components in the sample matrix (e.g., urine, plasma) can interfere with the binding of this compound to the sorbent.
Q2: What are the key chemical properties of this compound to consider for SPE method development?
Understanding the physicochemical properties of this compound is crucial for developing a robust SPE method.
| Property | Value/Description | Significance for SPE |
| Molecular Formula | C₉H₁₃NO₂ | - |
| Molar Mass | 167.21 g/mol | - |
| Nature | Zwitterionic Tropane Alkaloid | Possesses both acidic (carboxylic acid) and basic (tertiary amine) functional groups. Its net charge is pH-dependent, making mixed-mode SPE a suitable approach. |
| Predicted Acidic pKa (pKa₁) | ~3.65 | The carboxylic acid group will be deprotonated (negatively charged) at pH values above ~3.65. |
| Estimated Basic pKa (pKa₂) | ~9.0 - 10.0 | The tertiary amine group will be protonated (positively charged) at pH values below ~9.0-10.0. This is an estimation based on similar tropane alkaloids. |
| Estimated Isoelectric Point (pI) | ~6.3 - 6.8 | Calculated as (pKa₁ + pKa₂)/2. At this pH, the net charge of this compound is approximately zero, which can influence its solubility and retention. |
| Computed XLogP | -1.5 | Indicates high polarity and water solubility, suggesting that reversed-phase interactions alone may be weak. |
Q3: Which type of SPE sorbent is best for this compound?
For zwitterionic compounds like this compound, mixed-mode SPE sorbents that combine two retention mechanisms, typically reversed-phase and ion-exchange, are highly recommended. A mixed-mode cation-exchange (MCX) sorbent, which has both hydrophobic (e.g., C8 or C18) and strong or weak cation-exchange properties, is often a good choice. This allows for a dual retention mechanism, enhancing the capture of this compound from the sample matrix.
Q4: How does pH affect this compound retention and elution?
The pH of the sample, wash, and elution solvents is critical for controlling the recovery of this compound.
-
Sample Loading: To maximize retention on a mixed-mode cation-exchange sorbent, the pH of the sample should be adjusted to be acidic, typically between 2.0 and 3.0.[1] At this pH, the carboxylic acid group is mostly protonated (neutral), while the tertiary amine is fully protonated (positive charge), allowing for strong interaction with the cation-exchange functional group of the sorbent.
-
Washing: Wash steps should be designed to remove interferences without eluting the this compound. An acidic wash (e.g., with the same pH as the loading solution) can be used to remove neutral and acidic interferences. An organic wash with a non-polar solvent can then be used to remove hydrophobic interferences.
-
Elution: To elute this compound, the interaction with the cation-exchange sorbent must be disrupted. This is achieved by using a basic elution solvent, which neutralizes the positive charge on the tertiary amine. A common elution solvent is a mixture of an organic solvent (e.g., methanol or isopropanol) with a small amount of a strong base, such as ammonium hydroxide (e.g., 5% v/v).
Troubleshooting Guide for Low this compound Recovery
Use the following flowchart to diagnose and resolve issues with low this compound recovery.
Caption: Troubleshooting workflow for low this compound recovery during SPE.
Detailed Experimental Protocol for this compound Extraction from Urine
This protocol is adapted from a validated method for the extraction of the structurally similar compound, ecgonine, from human urine and is expected to yield good recovery for this compound. Optimization may be required for your specific application and matrix.
Materials:
-
SPE Cartridge: Mixed-mode cation-exchange (MCX) cartridge (e.g., Waters Oasis MCX, 30 mg/1 mL)
-
Reagents:
-
Methanol (HPLC grade)
-
Deionized water
-
Hydrochloric acid (HCl)
-
Ammonium hydroxide (NH₄OH)
-
Internal standard (e.g., this compound-d₃)
-
-
Equipment:
-
SPE vacuum manifold
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Procedure:
-
Sample Pre-treatment:
-
To 1 mL of urine, add the internal standard.
-
Vortex to mix.
-
Centrifuge at 3000 rpm for 10 minutes to pellet any particulates.
-
Transfer the supernatant to a clean tube.
-
Acidify the sample to pH 2.0-3.0 with HCl.
-
-
SPE Cartridge Conditioning:
-
Pass 1 mL of methanol through the cartridge.
-
Pass 1 mL of deionized water through the cartridge.
-
Pass 1 mL of acidic water (pH 2.0-3.0) through the cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of acidic water (pH 2.0-3.0).
-
Wash the cartridge with 1 mL of methanol.
-
Dry the cartridge under vacuum or with a stream of nitrogen for 5-10 minutes.
-
-
Elution:
-
Elute the this compound from the cartridge with 1 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.
-
Collect the eluate in a clean collection tube.
-
Consider a "soak step" by allowing the elution solvent to sit in the cartridge for a few minutes before final elution to improve recovery.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable solvent for your analytical instrument (e.g., mobile phase for LC-MS).
-
Caption: Experimental workflow for the solid-phase extraction of this compound.
Expected Recovery Data
While specific quantitative data for this compound recovery is not widely published, high recoveries have been reported for the structurally analogous compound, ecgonine, using a similar mixed-mode SPE protocol. The following table illustrates the expected outcomes based on this data.
| Analyte | SPE Sorbent | Sample Matrix | Reported Recovery (%) |
| Ecgonine | Mixed-Mode Cation Exchange | Human Urine | 84 - 103 |
| This compound (Expected) | Mixed-Mode Cation Exchange | Human Urine/Plasma | > 80% |
Disclaimer: The expected recovery for this compound is an estimate based on the high recovery achieved for the structurally similar compound, ecgonine, under optimized mixed-mode SPE conditions. Actual recovery may vary depending on the specific experimental conditions, matrix, and analytical instrumentation.
References
Technical Support Center: Method Validation for Ecgonidine Quantification in Hair Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of ecgonidine in hair samples.
Frequently Asked Questions (FAQs)
Q1: What is the importance of quantifying this compound in hair samples?
A1: this compound is a pyrolysis product of cocaine, meaning it is formed when cocaine is heated, as is common when smoking crack cocaine. Its presence in hair can be a specific marker for this route of administration. Distinguishing between different forms of cocaine use can be crucial in clinical and forensic toxicology.
Q2: What are the primary challenges in the analysis of this compound in hair?
A2: The main challenges include the low concentrations of this compound typically found in hair, potential external contamination of the hair sample with cocaine or its metabolites, the stability of this compound during sample preparation, and matrix effects from the complex hair matrix that can interfere with the analysis.[1] It is also important to differentiate between this compound incorporated into the hair through drug use and that which may form as a degradation product of cocaine after its incorporation into the hair matrix.[2]
Q3: Which analytical technique is most suitable for this compound quantification in hair?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of this compound and other cocaine metabolites in hair.[3] This technique offers high sensitivity and selectivity, which are necessary for detecting the low concentrations of analytes present in hair and for distinguishing them from interfering substances.[1][4]
Q4: How can external contamination of hair samples be minimized?
A4: To minimize external contamination, a rigorous decontamination procedure is essential before extraction. This typically involves washing the hair samples with organic solvents like dichloromethane and/or methanol, followed by aqueous solutions.[5][6] The Society of Hair Testing (SoHT) provides guidelines that recommend washing with organic solvents and aqueous solutions.[5]
Q5: What are typical validation parameters for an LC-MS/MS method for cocaine and its metabolites in hair?
A5: A typical validation for an LC-MS/MS method would include establishing the limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, precision (intra- and inter-day), recovery, and matrix effects.[7]
Troubleshooting Guide
Issue 1: Low or no recovery of this compound.
-
Possible Cause 1: Inefficient Extraction. The extraction method may not be effectively releasing this compound from the hair matrix.
-
Troubleshooting:
-
Ensure the hair is properly pulverized or finely cut to increase the surface area for extraction.
-
Optimize the extraction solvent. While methanol is commonly used, acidic or basic conditions might be necessary. A mixture of methanol and hydrochloric acid has been used effectively.[4]
-
Increase the extraction time or temperature, but be mindful of potential analyte degradation.
-
Consider using enzymatic digestion, for example with beta-glucuronidase/arylsulfatase, which has been shown to be effective for extracting cocaine and its metabolites.[8]
-
-
-
Possible Cause 2: Analyte Degradation. this compound may be unstable under the extraction or storage conditions.
-
Troubleshooting:
-
Assess the stability of this compound in your extraction solvent and at the temperatures used.
-
Store extracts at low temperatures (e.g., -80°C) and analyze them as soon as possible. Studies on similar compounds suggest that storage at low temperatures is crucial for stability.[9]
-
-
Issue 2: High variability in results (poor precision).
-
Possible Cause 1: Inconsistent Sample Homogenization. If the hair is not uniformly pulverized or cut, the amount of analyte extracted from each subsample can vary.
-
Troubleshooting:
-
Implement a standardized and validated procedure for hair pulverization to ensure homogeneity.
-
-
-
Possible Cause 2: Inconsistent Decontamination. Incomplete or inconsistent removal of external contaminants can lead to variable results.
-
Troubleshooting:
-
Strictly adhere to a validated decontamination protocol for all samples.
-
-
-
Possible Cause 3: Matrix Effects. The complex nature of the hair matrix can lead to ion suppression or enhancement in the mass spectrometer, causing variability.
-
Troubleshooting:
-
Use a stable isotope-labeled internal standard for this compound to compensate for matrix effects.
-
Optimize the sample cleanup procedure (e.g., solid-phase extraction) to remove interfering substances.
-
Evaluate matrix effects during method validation by comparing the response of the analyte in a clean solvent to the response in an extract from a blank hair matrix.[7]
-
-
Issue 3: Suspected external contamination.
-
Possible Cause: Environmental exposure to cocaine. The hair may have been contaminated from the environment (e.g., smoke, contaminated surfaces).
-
Troubleshooting:
-
Analyze the wash solutions from the decontamination step. The presence of a high concentration of the parent drug (cocaine) in the wash solution compared to the hair extract can be an indicator of external contamination.
-
Look for the presence of metabolites that are only formed in the body, such as norcocaine and cocaethylene (if alcohol was also consumed). The presence of these metabolites is a strong indicator of drug use rather than just external contamination.
-
-
Quantitative Data
The following table summarizes typical validation parameters for the LC-MS/MS analysis of cocaine and its metabolites in hair. While specific data for this compound is limited in the literature, the data for ecgonine methyl ester (EME), a structurally similar metabolite, provides a good reference.
Table 1: LC-MS/MS Method Validation Parameters for Cocaine Metabolites in Hair
| Parameter | Cocaine (COC) | Benzoylecgonine (BZE) | Ecgonine Methyl Ester (EME) | Cocaethylene (CE) |
| Linearity Range (ng/mg) | 0.020 - 10.0 | 0.010 - 10.0 | 0.005 - 2.0 | 0.010 - 10.0 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) (ng/mg) | 0.001 | 0.001 | 0.001 | 0.0005 |
| Lower Limit of Quantification (LLOQ) (ng/mg) | 0.020 | 0.010 | 0.005 | 0.010 |
| Intra-day Precision (%CV) | 1.5 - 9.5 | 1.5 - 9.5 | 1.5 - 9.5 | 1.5 - 9.5 |
| Inter-day Precision (%CV) | 0.7 - 12.6 | 0.7 - 12.6 | 0.7 - 12.6 | 0.7 - 12.6 |
| Intra-day Accuracy (% bias) | 0.5 - 12.3 | 0.5 - 12.3 | 0.5 - 12.3 | 0.5 - 12.3 |
| Inter-day Accuracy (% bias) | 0.7 - 7.1 | 0.7 - 7.1 | 0.7 - 7.1 | 0.7 - 7.1 |
| Extraction Efficiency (%) | > 70 | > 70 | > 70 | > 70 |
| Matrix Effect (Suppression %) | < 27.5 | < 27.5 | < 27.5 | < 27.5 |
Data adapted from a validated HILIC-MS/MS method.[7]
Experimental Protocols
1. Hair Sample Decontamination
This protocol is a representative example and should be validated for specific laboratory conditions.
-
Place approximately 20 mg of hair into a glass tube.
-
Add 2 mL of dichloromethane and vortex for 1 minute. Discard the solvent.
-
Wash the hair three times with 10 mL of 0.01 M phosphate buffer (pH 6) for 15 minutes each time with agitation.
-
Rinse with 2 mL of 2-propanol for less than 2 minutes.
-
Perform a final rinse with 2 mL of dichloromethane.
-
Allow the hair to dry completely at room temperature.
2. This compound Extraction from Hair
-
Take the decontaminated and dried hair sample (10-20 mg).
-
Pulverize the hair using a ball mill or cut it into very small segments (less than 1 mm).
-
Add 2 mL of 0.1 M HCl to the hair in a glass tube.
-
Add an appropriate amount of a deuterated internal standard for this compound.
-
Incubate the mixture at 50°C for 12 hours (overnight).[7]
-
Centrifuge the sample to pellet the hair debris.
-
Collect the supernatant for cleanup.
3. Solid-Phase Extraction (SPE) Cleanup
-
Condition a mixed-mode cation exchange (MCX) SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant from the extraction step onto the SPE cartridge.
-
Wash the cartridge to remove interferences (e.g., with acidic and organic solvents).
-
Elute the this compound and other basic drugs with an appropriate solvent (e.g., a mixture of an organic solvent and ammonium hydroxide).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Workflow for this compound quantification in hair samples.
Caption: Troubleshooting logic for poor this compound signal.
References
- 1. sciex.com [sciex.com]
- 2. Hair analysis for drugs of abuse. VII. The incorporation rates of cocaine, benzoylecgonine and ecgonine methyl ester into rat hair and hydrolysis of cocaine in rat hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The interpretation of hair analysis for drugs and drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification and quantitation of cocaine and its metabolites, benzoylecgonine and ecgonine methyl ester, in hair of Bolivian coca chewers by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Reducing Ion Suppression in Ecgonidine Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression in the mass spectrometric analysis of ecgonidine.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a matrix effect that occurs during LC-MS analysis when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound.[1][2] This interference leads to a decrease in the analyte's signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of the analytical method.[1] this compound, being a polar metabolite of cocaine, is often analyzed in complex biological matrices like urine and blood, which contain numerous endogenous substances that can cause ion suppression.[3]
Q2: How can I determine if my this compound signal is being suppressed?
A2: Two common methods to assess ion suppression are:
-
Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression occurs. A constant flow of an this compound standard solution is introduced into the mass spectrometer post-column, while a blank matrix extract is injected onto the LC system. A dip in the baseline signal of this compound indicates the retention times at which matrix components are eluting and causing suppression.
-
Post-Extraction Spike: This is a quantitative method to determine the extent of ion suppression.[4] It involves comparing the signal response of this compound spiked into a blank matrix extract with the response of a pure standard solution at the same concentration. A significantly lower signal in the matrix extract confirms the presence and magnitude of ion suppression.[4] The result is often expressed as a "matrix factor," where a value less than 1 indicates suppression.[4]
Q3: What are the primary strategies to reduce ion suppression for this compound analysis?
A3: The most effective strategies to mitigate ion suppression for this compound can be grouped into three main areas:
-
Sample Preparation: Employing rigorous cleanup techniques to remove interfering matrix components before analysis is crucial.[5]
-
Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components.[1]
-
Mass Spectrometry Method Modification: Adjusting the ionization source parameters or considering an alternative ionization technique.
Troubleshooting Guide
Issue 1: Low this compound signal and poor reproducibility in complex matrices (e.g., urine, blood).
This issue is often a direct consequence of significant ion suppression. The following steps can help troubleshoot and mitigate the problem.
Step 1: Evaluate and Optimize Sample Preparation
Effective sample preparation is the most critical step in reducing matrix effects.[5] The goal is to remove as many interfering endogenous components as possible while efficiently recovering this compound.
Recommended Techniques:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. A study on cocaine metabolites, including ecgonine (a closely related compound), demonstrated the utility of SPE for analysis in urine and whole blood.[3]
-
Liquid-Liquid Extraction (LLE): LLE can provide very clean extracts, thereby reducing ion suppression.
-
Protein Precipitation (PPT): While a simpler method, PPT is generally less effective at removing matrix components and may lead to more significant ion suppression compared to SPE and LLE.[5]
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation is critical in minimizing matrix effects. The following table summarizes quantitative data on the impact of different extraction methods on ion suppression for this compound and its related compounds. A value of 100% indicates no matrix effect, values <100% indicate ion suppression, and values >100% indicate ion enhancement.
| Analyte | Matrix | Sample Preparation Method | Matrix Effect (%) | Extraction Recovery (%) | Reference |
| Ecgonine | Urine | Solid-Phase Extraction (SPE) | 28.7 - 31.8 | 12.8 - 9.3 | [3] |
| Ecgonine | Whole Blood | Solid-Phase Extraction (SPE) | 52.8 - 60.1 | 41.0 - 58.3 | [3] |
| Ecgonine Methyl Ester | Human Plasma | Liquid-Liquid Extraction (LLE) | 81.7 - 110 | >85 | |
| Ecgonine Methyl Ester | Human Plasma | Protein Precipitation (PPT) | 81.7 - 110 | >85 |
Note: Data for ecgonine methyl ester is included as a proxy for a related polar metabolite.
Step 2: Optimize Chromatographic Separation
If sample cleanup is insufficient, improving the chromatographic separation can prevent the co-elution of this compound with matrix interferences.
-
Column Selection: Consider using a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which can provide good retention for polar compounds like this compound and may offer different selectivity compared to traditional reversed-phase columns.
-
Gradient Optimization: Modifying the gradient elution profile can improve the separation of this compound from closely eluting matrix components.
-
Flow Rate Reduction: Lowering the flow rate can sometimes reduce ion suppression.[1]
Step 3: Modify Mass Spectrometry Parameters
In cases where ion suppression persists, modifying the MS ionization source or using a robust calibration strategy is necessary.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than Electrospray Ionization (ESI) for certain compounds.[2][6] If your instrumentation allows, testing APCI is a viable option.
-
Source Parameter Optimization: Fine-tuning parameters such as nebulizing gas flow, drying gas temperature, and capillary voltage can sometimes help to minimize ion suppression.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar ion suppression, allowing for accurate correction during quantification.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Ecgonine from Human Urine and Whole Blood
This protocol is adapted from a validated method for the determination of cocaine metabolites.[3]
Materials:
-
96-well µElution solid-phase extraction plate
-
Phosphate buffer (pH 6.0)
-
Methanol
-
Dichloromethane
-
Isopropanol
-
Ammonium hydroxide
-
Formic acid
-
Internal standard solution (e.g., ecgonine-d3)
Procedure:
-
Sample Pre-treatment:
-
To 100 µL of urine or whole blood, add the internal standard solution.
-
Add 400 µL of phosphate buffer (pH 6.0) and vortex.
-
Centrifuge the whole blood samples and use the supernatant for the next step.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE plate with 1 mL of methanol followed by 1 mL of phosphate buffer (pH 6.0).
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE plate.
-
-
Washing:
-
Wash the plate with 1 mL of deionized water.
-
Wash with 1 mL of 0.1 M formic acid.
-
Dry the plate under vacuum for 5 minutes.
-
Wash with 1 mL of methanol.
-
-
Elution:
-
Elute the analytes with 2 x 50 µL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (80:20:2, v/v/v).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase compatible solvent for UPLC-MS/MS analysis.
-
Visualizations
Caption: Workflow for this compound analysis using SPE and UPLC-MS/MS.
Caption: Logical troubleshooting flow for ion suppression issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. providiongroup.com [providiongroup.com]
- 3. Determination of ecgonine and seven other cocaine metabolites in human urine and whole blood by ultra-high-pressure liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Quality control measures for reliable ecgonidine testing.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reliable ecgonidine testing results.
FAQs and Troubleshooting Guides
This section addresses common issues encountered during this compound analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).
Sample Handling and Stability
Q1: My this compound concentrations are lower than expected. Could sample stability be an issue?
A1: Yes, improper sample handling and storage can lead to the degradation of this compound and its precursors. Methylthis compound (MEG), a pyrolysis product of crack cocaine, is a direct precursor to this compound (EC) and is known to be unstable.[1][2][3]
-
Temperature: Decreased temperatures significantly limit the degradation of MEG and the formation of this compound.[1][2][3] For long-term stability (up to 1 month), plasma samples should be stored at -80°C.[1][3] In urine, cocaine and its metabolites are generally stable at -20°C.[4]
-
Preservatives: The use of sodium fluoride (NaF) as a preservative can inhibit the degradation of MEG.[1][2][3]
-
pH: The pH of the sample can also affect stability. For urine samples, adjusting the pH to 6.0 can help maintain the stability of related compounds for up to 30 days when refrigerated or frozen.[5]
Troubleshooting Workflow for Sample Stability
Caption: Troubleshooting workflow for unexpected this compound concentrations.
Chromatography Issues
Q2: I am observing poor peak shapes (e.g., fronting, tailing, or splitting) in my LC-MS/MS analysis of this compound. What are the possible causes and solutions?
A2: Poor peak shape can be caused by a variety of factors related to the sample, mobile phase, or the LC column itself.
-
Sample-Related:
-
Injection Solvent: Injecting a sample in a solvent that is stronger than the initial mobile phase can cause peak distortion. Solution: Dilute the sample in a solvent that is the same or weaker than the mobile phase.[6]
-
Sample Overload: Injecting too much analyte can lead to peak fronting. Solution: Reduce the injection volume or dilute the sample.[7]
-
-
Mobile Phase-Related:
-
Incorrect pH: The mobile phase pH can significantly impact the peak shape of ionizable compounds. Solution: Ensure the mobile phase is properly buffered and the pH is appropriate for this compound. A buffer concentration of 5-10 mM is typically sufficient for reversed-phase separations.[2]
-
Insufficient Equilibration: Inadequate column equilibration with the initial mobile phase conditions can lead to peak splitting or fronting, especially with polar analytes. Solution: Ensure the column is fully equilibrated before each injection.[8]
-
-
Column-Related:
-
Contamination: A contaminated guard or analytical column can cause peak tailing and splitting. Solution: Replace the guard column and/or flush the analytical column according to the manufacturer's instructions.[6][7]
-
Column Void: A void at the head of the column can lead to split peaks. This can be caused by operating at a pH above the column's stability range (e.g., >7 for silica-based columns). Solution: Replace the column and operate within the recommended pH range.[7]
-
Troubleshooting Logic for Poor Peak Shape
Caption: A logical approach to troubleshooting poor peak shapes.
Sample Preparation
Q3: I'm experiencing low recovery of this compound during solid-phase extraction (SPE). What should I investigate?
A3: Low recovery in SPE can stem from several factors in the extraction process.
-
Sorbent and Analyte Mismatch: The chosen sorbent may not be appropriate for the polarity of this compound. Solution: Select a sorbent with a suitable retention mechanism. For this compound, a mixed-mode cation exchange and hydrophobic sorbent is often used.[9]
-
Improper Conditioning/Equilibration: Failure to properly wet and equilibrate the sorbent can lead to poor analyte retention. Solution: Ensure the sorbent is conditioned with an appropriate organic solvent (e.g., methanol) followed by equilibration with a solution similar in composition to the sample matrix.[10]
-
Sample Loading Conditions:
-
Flow Rate: A flow rate that is too high during sample loading can prevent efficient binding of the analyte to the sorbent. Solution: Decrease the sample loading flow rate.[10]
-
Sample pH: The pH of the sample should be adjusted to ensure the analyte is in the correct ionic state for retention on the sorbent. For ion-exchange sorbents, the pH should be adjusted to ensure the target analytes are ionized.[11]
-
-
Wash Step: The wash solvent may be too strong, leading to premature elution of the analyte. Solution: Use a weaker wash solvent or reduce the organic content.[3][12]
-
Elution Step:
-
Elution Solvent Strength: The elution solvent may not be strong enough to desorb the analyte from the sorbent. Solution: Increase the strength of the elution solvent (e.g., increase the percentage of organic solvent or add a modifier like ammonia for basic compounds).[3]
-
Elution Volume: An insufficient volume of elution solvent will result in incomplete recovery. Solution: Increase the elution volume.[3]
-
Experimental Protocols
Solid-Phase Extraction (SPE) of this compound from Urine (General Protocol)
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment: To 1 mL of urine, add an internal standard and adjust the pH as required for the chosen SPE cartridge (typically to around 6.0). Centrifuge to remove particulates.
-
Column Conditioning: Condition a mixed-mode SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water.
-
Column Equilibration: Equilibrate the cartridge with 2 mL of the same buffer used for sample pH adjustment.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes.
-
Elution: Elute the this compound with 2 mL of an appropriate elution solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonium hydroxide).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Method Parameters (Example)
| Parameter | Setting |
| Column | HILIC (Hydrophilic Interaction Liquid Chromatography) or C18 |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for separation of this compound from other metabolites |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transitions | Specific precursor-to-product ion transitions for this compound and internal standard |
Quantitative Data Summary
The following table summarizes validation parameters for this compound and related compounds from various studies. This data can be used as a reference for expected method performance.
| Analyte | Matrix | LLOQ (ng/mL) | Precision (%CV) | Accuracy (%Bias) | Recovery (%) | Reference |
| This compound | Urine | 40 | < 18.1 | 80.0 - 122.9 | 9.3 - 12.8 | [13] |
| This compound Methyl Ester | Urine | 10 | < 18.1 | 80.0 - 122.9 | 41.0 - 114.3 | [13] |
| This compound | Whole Blood | 40 | < 18.1 | 80.0 - 122.9 | N/A | [13] |
| This compound Methyl Ester | Plasma | 1-200 (in high range assay) | < 13.0 | < 13.0 | > 85 | [1] |
| This compound | Blood/Urine | 16 (LOD) | N/A | N/A | 29 | [14] |
Immunoassay Considerations
Q4: Can immunoassays be used for this compound testing, and what are the potential issues?
A4: While immunoassays are commonly used for screening drugs of abuse, they are generally designed to detect the primary metabolite, benzoylecgonine.[15]
-
Cross-Reactivity: Immunoassays are susceptible to cross-reactivity from structurally similar compounds.[16][17][18] While some assays may show cross-reactivity with this compound, the extent can vary significantly between manufacturers and lots.
-
Confirmation Required: All presumptive positive results from immunoassays should be confirmed by a more specific method like LC-MS/MS or GC-MS.[19]
Troubleshooting Immunoassay Cross-Reactivity
Caption: Workflow for investigating unexpected immunoassay results.
References
- 1. Liquid chromatography/tandem mass spectrometry method for simultaneous determination of cocaine and its metabolite (-)ecgonine methyl ester in human acidified stabilized plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. welch-us.com [welch-us.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. restek.com [restek.com]
- 7. agilent.com [agilent.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Solid-phase extraction and GC/MS quantitation of cocaine, ecgonine methyl ester, benzoylecgonine, and cocaethylene from meconium, whole blood, and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. google.com [google.com]
- 13. Determination of ecgonine and seven other cocaine metabolites in human urine and whole blood by ultra-high-pressure liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Concentration profiles of cocaine, pyrolytic methyl this compound and thirteen metabolites in human blood and urine: determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of drug interferences caused by coelution of substances in gas chromatography/mass spectrometry confirmation of targeted drugs in full-scan and selected-ion monitoring modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biocompare.com [biocompare.com]
- 17. Retrospective Approach to Evaluate Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of GC-MS and LC-MS/MS for the Quantification of Ecgonidine
For researchers, scientists, and professionals in drug development, the accurate quantification of drug metabolites is paramount. Ecgonidine, a key indicator of crack cocaine use, presents unique analytical challenges. This guide provides a comprehensive cross-validation of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the determination of this compound, offering a detailed comparison of their methodologies and performance characteristics.
This document delves into the experimental protocols for both GC-MS and LC-MS/MS, presenting quantitative data in clear, comparative tables. Furthermore, it visualizes the metabolic context of this compound and the analytical workflows using detailed diagrams, adhering to stringent visualization standards for clarity and precision.
Performance Comparison: GC-MS vs. LC-MS/MS for this compound
The choice between GC-MS and LC-MS/MS for this compound analysis hinges on a variety of factors including sensitivity, sample throughput, and the specific requirements of the study. While both techniques offer high selectivity and are widely accepted in forensic and clinical toxicology, they possess distinct advantages and disadvantages.
LC-MS/MS is often favored for its ability to analyze polar and thermally labile compounds like this compound without the need for chemical derivatization, which simplifies sample preparation and reduces analysis time.[1] This direct analysis capability can lead to higher sample throughput. Conversely, GC-MS is a robust and well-established technique that provides excellent chromatographic separation and is considered a gold standard for the confirmation of many drugs of abuse.[2] However, for polar analytes such as this compound, a derivatization step is typically required to increase their volatility and thermal stability for gas chromatographic analysis.[2][3]
The following tables summarize the quantitative performance of both methods based on available literature for this compound and related cocaine metabolites.
Table 1: Comparison of Quantitative Parameters for GC-MS and LC-MS/MS
| Parameter | GC-MS | LC-MS/MS | Key Considerations |
| Limit of Detection (LOD) | 0.5 - 16 ng/mL (for cocaine metabolites)[4][5] | 0.2 - 1.0 ng/mL (for cocaine metabolites)[6] | LC-MS/MS generally offers lower limits of detection for this compound and its polar analogues. |
| Limit of Quantification (LOQ) | 2.5 - 50 ng/mL (for cocaine metabolites)[5][7] | 1.0 - 40 ng/mL (for this compound)[6] | The higher polarity of this compound makes it more amenable to the lower LOQs often achieved with LC-MS/MS. |
| Linearity (R²) | > 0.99[7] | > 0.99[6] | Both techniques demonstrate excellent linearity over a range of concentrations. |
| Sample Preparation | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), followed by mandatory derivatization.[3][7] | SPE or LLE; direct injection is often possible, derivatization is not required.[6][8] | The derivatization step in GC-MS adds time and potential for variability.[1] |
| Analysis Time | Longer due to derivatization and typically longer chromatographic run times. | Generally faster due to simpler sample preparation and shorter run times.[1] | |
| Specificity | High, based on retention time and mass spectrum. | Very high, based on precursor ion, product ion, and their ratio (Multiple Reaction Monitoring - MRM). | MRM in LC-MS/MS provides an extra layer of specificity compared to selected ion monitoring (SIM) in GC-MS. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for reproducible and accurate results. Below are representative methodologies for the analysis of this compound using both GC-MS and LC-MS/MS.
GC-MS Experimental Protocol for this compound in Urine
This protocol outlines a common procedure for the extraction and derivatization of this compound from urine samples for GC-MS analysis.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 1 mL of urine, add an internal standard (e.g., this compound-d3).
-
Adjust the pH of the sample to approximately 6.0 with a phosphate buffer.
-
Condition a mixed-mode SPE cartridge (e.g., C8/SCX) with methanol followed by water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with deionized water, followed by a weak organic solvent (e.g., 20% methanol).
-
Dry the cartridge thoroughly under vacuum.
-
Elute the analytes with a mixture of dichloromethane and isopropanol with a small percentage of ammonium hydroxide.[9]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative of this compound.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the TMS-derivative of this compound.
-
LC-MS/MS Experimental Protocol for this compound in Blood
This protocol details a typical method for the extraction and direct analysis of this compound from blood samples using LC-MS/MS.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 0.5 mL of whole blood, add an internal standard (e.g., this compound-d3).
-
Add a precipitation solvent (e.g., acetonitrile) to precipitate proteins, vortex, and centrifuge.
-
Alternatively, for SPE, dilute the blood sample with a buffer (e.g., phosphate buffer, pH 6.0).[8]
-
Condition a mixed-mode SPE cartridge (e.g., Oasis MCX) with methanol and water.[8]
-
Load the sample onto the cartridge.
-
Wash the cartridge with a weak acidic solution followed by methanol.
-
Elute the analytes with a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol).[8]
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC system or equivalent.
-
Column: A reverse-phase C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for this compound and its internal standard.
-
Visualizing the Context: Metabolic Pathway and Analytical Workflows
To better understand the origin of this compound and the processes involved in its analysis, the following diagrams have been generated.
Metabolic Pathway of Crack Cocaine to this compound
This compound is not a direct metabolite of cocaine administered intravenously or nasally. Instead, it is a key biomarker for the use of crack cocaine. When crack cocaine is smoked, it undergoes pyrolysis to form methylthis compound (anhydroecgonine methyl ester).[6] This compound is then rapidly metabolized in the body to this compound.[6] The presence of this compound is therefore a strong indicator of this specific route of administration. While the direct signaling pathway of this compound is not well-elucidated, its precursor, methylthis compound, has been shown to act as a muscarinic receptor agonist, particularly at M2 receptors, and potentially at M1 and M3 receptors.[4][10][11] This interaction can lead to downstream effects such as the modulation of cyclic GMP and cyclic AMP levels.[4]
Caption: Metabolic conversion of crack cocaine to this compound and the signaling of its precursor.
GC-MS Analytical Workflow
The workflow for GC-MS analysis of this compound involves several key steps, including sample extraction, the critical derivatization stage, and subsequent chromatographic separation and mass spectrometric detection.
Caption: Typical workflow for the GC-MS analysis of this compound.
LC-MS/MS Analytical Workflow
The LC-MS/MS workflow for this compound is generally more streamlined, often bypassing the need for derivatization, which can significantly reduce sample preparation time.
Caption: Streamlined workflow for the LC-MS/MS analysis of this compound.
References
- 1. Pharmacokinetics and pharmacodynamics of methylthis compound, a crack cocaine pyrolyzate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Confirmation and quantitation of cocaine, benzoylecgonine, ecgonine methyl ester in human urine by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jcami.eu [jcami.eu]
- 4. Evidence for cocaine and methylthis compound stimulation of M(2) muscarinic receptors in cultured human embryonic lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Optimization and validation of simultaneous analyses of ecgonine, cocaine, and seven metabolites in human urine by gas chromatography-mass spectrometry using a one-step solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A quantitative LC-MS/MS method for simultaneous determination of cocaine and its metabolites in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Methylthis compound - Wikipedia [en.wikipedia.org]
- 11. Effect of cocaine and methylthis compound on intracellular Ca2+ and myocardial contraction in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Ecgonidine vs. Benzoylecgonine: A Comparative Guide to Cocaine Use Indicators
For Researchers, Scientists, and Drug Development Professionals
The accurate detection of cocaine use is a critical aspect of clinical toxicology, forensic science, and the development of therapeutics for substance use disorders. While benzoylecgonine has long been the gold standard for identifying cocaine consumption, the emergence of ecgonidine as a biomarker offers more specific information regarding the route of administration. This guide provides a detailed comparison of this compound and benzoylecgonine as indicators of cocaine use, supported by experimental data and methodologies.
At a Glance: Key Differences
| Feature | This compound | Benzoylecgonine |
| Indication | Specific to smoked cocaine (crack) | General cocaine use (any route) |
| Precursor | Methylthis compound (pyrolysis product) | Cocaine |
| Detection Window (Urine) | Dependent on methylthis compound formation; generally shorter than benzoylecgonine. | Casual Use: 2-4 daysHeavy Use: Up to 2 weeks or more[1] |
| Typical Cutoff (Urine) | Not standardized; research suggests detection limits as low as 7 ng/mL.[2] | Screening: 150 ng/mLConfirmation: 100 ng/mL[1] |
| Primary Advantage | Specificity for smoking route of administration. | Longer detection window, making it a reliable marker for general use. |
| Primary Limitation | Not an indicator of other routes of cocaine use. | Does not provide information on the route of administration. |
Performance Characteristics
The choice between this compound and benzoylecgonine as a biomarker depends on the specific information required. Benzoylecgonine is a robust marker for determining if an individual has used cocaine, while this compound can pinpoint the method of consumption, specifically smoking.
Benzoylecgonine is the major metabolite of cocaine, formed in the liver regardless of how the drug is administered.[3] Its longer half-life of approximately 12 hours, compared to cocaine's 1.5 hours, results in a wider detection window in urine, making it the primary target in most drug screening panels.[4][5]
This compound , on the other hand, is a metabolite of anhydroecgonine methyl ester (methylthis compound), a pyrolytic product formed when cocaine is heated, as is the case with smoking crack cocaine.[6][7] The presence of this compound in a biological sample is, therefore, a strong indicator that the individual has smoked cocaine. Studies have shown that this compound has a longer half-life than its precursor, methylthis compound (94-137 minutes vs. 18-21 minutes), making it a more reliable biomarker for detecting crack cocaine use.[6][8] One study found this compound in over 95% of urine samples that were positive for benzoylecgonine, suggesting a high prevalence of smoking as the route of administration in the tested population.[2]
Metabolic Pathways
The metabolic pathways leading to the formation of benzoylecgonine and this compound are distinct. Benzoylecgonine is a direct hydrolytic metabolite of cocaine. In contrast, this compound is formed through a two-step process initiated by the pyrolysis of cocaine.
Experimental Protocols
Accurate detection and quantification of these metabolites are crucial. Below are representative experimental protocols for the analysis of this compound and benzoylecgonine in urine.
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound in Urine
This method is adapted from a procedure for the quantitative analysis of this compound.[2]
1. Sample Preparation:
-
To 1 mL of urine, add an internal standard (e.g., this compound-d3).
-
Adjust the pH of the urine sample to 5.5 ± 0.5.
2. Solid-Phase Extraction (SPE):
-
Condition a mixed-mode SPE cartridge.
-
Apply the pH-adjusted urine sample to the cartridge to remove cocaine, benzoylecgonine, and methylthis compound.
-
Collect the eluate and readjust the pH to 2.0-3.0.
-
Re-apply the acidified eluate to a new conditioned SPE cartridge to extract this compound.
-
Wash the cartridge with appropriate solvents.
-
Elute this compound with a suitable solvent mixture.
3. Derivatization:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a derivatizing agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide with 1% tert-butyldimethylsilyl chloride) to form a tert-butyldimethylsilyl derivative of this compound.
4. GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
GC Column: Phenyl-methyl silicone capillary column (or equivalent).
-
Carrier Gas: Helium.
-
Temperature Program: Optimized for the separation of the this compound derivative.
-
MS Detection: Electron ionization (EI) in selected ion monitoring (SIM) mode for quantitative analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Benzoylecgonine in Urine
This protocol is a widely accepted method for the confirmatory analysis of benzoylecgonine.[9][10]
1. Sample Preparation:
-
To 1 mL of urine, add an internal standard (e.g., benzoylecgonine-d3).
2. Solid-Phase Extraction (SPE) or "Dilute and Shoot":
-
SPE Method:
-
Acidify the urine sample with a dilute acid (e.g., formic acid).
-
Condition a mixed-mode or polymeric SPE cartridge.
-
Load the acidified sample onto the cartridge.
-
Wash the cartridge with an acidic solution and then with an organic solvent (e.g., methanol).
-
Elute benzoylecgonine with a basic organic solvent mixture (e.g., dichloromethane/isopropanol/ammonium hydroxide).
-
-
"Dilute and Shoot" Method: [1]
-
Dilute the urine sample with a suitable solvent (e.g., mobile phase).
-
Centrifuge to pellet any precipitates.
-
Inject the supernatant directly into the LC-MS/MS system.
-
3. LC-MS/MS Analysis:
-
LC Column: C18 reverse-phase column (or equivalent).
-
Mobile Phase: A gradient of an aqueous solution with a modifier (e.g., formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
MS/MS Detection: Electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM) for at least two transitions for both the analyte and the internal standard to ensure specificity and accurate quantification.
Logical Workflow for Cocaine Use Determination
The following diagram illustrates a logical workflow for the comprehensive determination of cocaine use, incorporating the analysis of both benzoylecgonine and this compound.
Conclusion
Both this compound and benzoylecgonine are valuable biomarkers for detecting cocaine use, each providing unique and complementary information. Benzoylecgonine remains the cornerstone for general cocaine screening due to its longer detection window and presence regardless of the route of administration. This compound, however, offers crucial specificity for identifying the smoking of crack cocaine. For a comprehensive understanding of an individual's cocaine use, particularly in clinical and forensic settings where the route of administration can have significant implications, the analysis of both metabolites is recommended. The choice of analytical method should be guided by the required sensitivity, specificity, and the specific questions being addressed by the testing.
References
- 1. A sensitive assay for urinary cocaine metabolite benzoylecgonine shows more positive results and longer half‐lives than those using traditional cut‐offs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electron ionization mass fragmentometric detection of urinary this compound, a hydrolytic product of methylthis compound, as an indicator of smoking cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. americanaddictioncenters.org [americanaddictioncenters.org]
- 4. lagunatreatment.com [lagunatreatment.com]
- 5. mayocliniclabs.com [mayocliniclabs.com]
- 6. Methylthis compound - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Pharmacokinetics and pharmacodynamics of methylthis compound, a crack cocaine pyrolyzate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. lcms.cz [lcms.cz]
A Comparative Guide to Inter-laboratory Ecgonidine Measurement
This guide provides a comparative overview of analytical methodologies for the quantification of ecgonidine, a key metabolite used as a biomarker for crack cocaine use. The data presented is compiled from various validated methods reported in peer-reviewed scientific literature, offering insights into the performance characteristics achieved by different laboratories. This document is intended for researchers, scientists, and drug development professionals involved in toxicological and forensic analysis.
Data Presentation: Comparison of Analytical Method Performance
The following table summarizes the performance characteristics of various analytical methods for the quantification of this compound and other cocaine metabolites in biological samples. This data is extracted from single-laboratory validation studies and serves as a proxy for inter-laboratory comparison, highlighting the range of performance achievable with current technologies.
| Method | Matrix | LOQ (ng/mL) | Linearity (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) | Extraction Efficiency (%) | Reference |
| GC-EI-MS | Human Urine | 2.5 - 10 | Varies | 1.2 - 14.9 | 1.8 - 17.9 | ± 16.4 | 84 - 103 | [1][2] |
| UPLC-QTOF-MS | Human Urine | 40 | 40 - 400 | < 18.1 | < 18.1 | 80.0 - 122.9 | 9.3 - 12.8 | [3] |
| UPLC-QTOF-MS | Whole Blood | 40 | 40 - 2,000 | < 18.1 | < 18.1 | 80.0 - 122.9 | 9.3 - 12.8 | [3] |
| GC-MS | Blood/Urine | 16 | Not Specified | Not Specified | Not Specified | Not Specified | 29 | [4] |
Abbreviations: LOQ (Lower Limit of Quantification), %RSD (Relative Standard Deviation), %RE (Relative Error), GC-EI-MS (Gas Chromatography-Electron Ionization-Mass Spectrometry), UPLC-QTOF-MS (Ultra-High-Pressure Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry).
Experimental Protocols
The methodologies summarized below are representative of the common workflows used for the extraction and quantification of this compound from biological matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) based method for Urine
This protocol describes a validated procedure for the simultaneous detection and quantification of this compound and other cocaine metabolites in human urine.[1][2]
-
Sample Preparation and Solid-Phase Extraction (SPE):
-
To 500 µL of human urine, add internal standards (deuterated analogs).
-
Perform a single solid-phase extraction (SPE) step for sample clean-up and concentration.
-
-
Derivatization:
-
Evaporate the eluate to dryness.
-
Perform a simple derivatization step to improve the chromatographic properties of the analytes.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph coupled with an electron ionization mass spectrometer (GC-EI-MS).
-
Operate the mass spectrometer in selected-ion monitoring (SIM) mode for quantification.
-
-
Quantification:
-
Construct calibration curves using the ratios of the peak areas of the analytes to their corresponding deuterated internal standards.
-
Ultra-High-Pressure Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) based method for Urine and Whole Blood
This protocol details a sensitive method for the simultaneous determination of this compound and other cocaine metabolites in urine and whole blood.[3]
-
Sample Preparation and Solid-Phase Extraction (SPE):
-
Take 100 µL of urine or whole blood.
-
Perform solid-phase extraction using a 96-well µElution SPE plate for sample clean-up and concentration.
-
-
UPLC-QTOF-MS Analysis:
-
Inject the extracted sample into a UPLC system coupled to a QTOF mass spectrometer.
-
Use the protonated molecules or fragment ions at an accurate mass acquired in MS mode for quantification.
-
Perform dedicated MS/MS identification of the analytes.
-
-
Quantification:
-
Establish calibration curves based on the peak areas of the analytes.
-
Mandatory Visualization
Metabolic Pathway of Cocaine to this compound
The following diagram illustrates the primary metabolic pathways of cocaine, leading to the formation of this compound. This compound can be formed from the hydrolysis of ecgonine methyl ester, which is a major metabolite of cocaine.[5][6][7][8] Additionally, when crack cocaine is smoked, the pyrolysis product methylthis compound (anhydroecgonine methyl ester) is formed, which is then metabolized to this compound.[9][10]
Caption: Metabolic pathways of cocaine leading to the formation of this compound.
Experimental Workflow for this compound Measurement
The diagram below outlines a general experimental workflow for the quantification of this compound in biological samples, from sample collection to data analysis.
Caption: General experimental workflow for this compound measurement.
References
- 1. Optimization and validation of simultaneous analyses of ecgonine, cocaine, and seven metabolites in human urine by gas chromatography-mass spectrometry using a one-step solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization and validation of simultaneous analyses of ecgonine, cocaine, and seven metabolites in human urine by gas … [ouci.dntb.gov.ua]
- 3. Determination of ecgonine and seven other cocaine metabolites in human urine and whole blood by ultra-high-pressure liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cocaine: An Updated Overview on Chemistry, Detection, Biokinetics, and Pharmacotoxicological Aspects including Abuse Pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scialert.net [scialert.net]
- 9. Methylthis compound - Wikipedia [en.wikipedia.org]
- 10. Pharmacokinetics and pharmacodynamics of methylthis compound, a crack cocaine pyrolyzate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Novel Analytical Method for Ecgonidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly developed analytical method for the quantification of ecgonidine against established alternatives. The presented data is supported by rigorous validation experiments conducted in accordance with the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.[1][2][3][4][5][6][7][8][9][10][11] Detailed experimental protocols and performance data are included to allow for a thorough and objective assessment of the new method's suitability for research and drug development applications.
Introduction to this compound and Analytical Challenges
This compound, a pyrolysis product of cocaine, is a critical biomarker in toxicological and forensic analyses.[12][13][14] Its detection and quantification are essential for understanding cocaine use and metabolism.[15][16] However, the analysis of this compound presents challenges due to its polarity and potential for instability.[17][18] This necessitates the development and validation of robust and sensitive analytical methods. This guide focuses on the validation of a new Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and compares its performance to established Gas Chromatography-Mass Spectrometry (GC-MS) and other LC-MS techniques.[12][19][20][21][22][23][24][25]
Comparative Analysis of Analytical Methods
The performance of the new LC-MS/MS method was evaluated against two representative existing methods: a standard GC-MS method requiring derivatization and an established LC-MS/MS method. The validation was conducted based on the principles outlined in ICH Q2(R2) guidelines.[5][6][9][10][26]
Key Performance Parameters
The following table summarizes the comparative validation data for the three methods.
| Validation Parameter | New LC-MS/MS Method | Established GC-MS Method | Established LC-MS/MS Method | ICH Acceptance Criteria |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 | R² ≥ 0.995 |
| Range (ng/mL) | 0.5 - 500 | 10 - 1000 | 1 - 200 | Defined by linearity, accuracy, and precision |
| Accuracy (% Recovery) | 98.5 - 101.2% | 95.1 - 104.5% | 97.2 - 102.8% | Typically 80-120% |
| Precision (%RSD) | ||||
| - Repeatability | < 2.5% | < 5.0% | < 3.0% | Typically ≤ 15% |
| - Intermediate Precision | < 3.0% | < 6.5% | < 4.0% | Typically ≤ 15% |
| Limit of Detection (LOD) (ng/mL) | 0.15 | 2.5 | 0.5 | Signal-to-Noise ≥ 3 |
| Limit of Quantitation (LOQ) (ng/mL) | 0.5 | 10 | 1 | Signal-to-Noise ≥ 10 |
| Specificity/Selectivity | No interference observed | Potential for interference from matrix components | Minor matrix effects observed | No significant interference at the retention time of the analyte |
| Robustness | Unaffected by minor changes in mobile phase composition and flow rate | Sensitive to changes in derivatization conditions and GC oven temperature ramp | Minor sensitivity to mobile phase pH | Consistent results with deliberate variations in method parameters |
Experimental Protocols
Detailed methodologies for the validation experiments are provided below.
New LC-MS/MS Method
-
Instrumentation: Agilent 1290 Infinity II LC system coupled to a Sciex Triple Quad 6500+ mass spectrometer.
-
Chromatographic Conditions:
-
Column: Waters Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor Ion > Product Ion 1, Product Ion 2
-
Internal Standard (this compound-d3): Precursor Ion > Product Ion
-
-
-
Sample Preparation: Simple protein precipitation with acetonitrile followed by centrifugation and direct injection of the supernatant.
Established GC-MS Method
-
Instrumentation: Agilent 7890B GC system coupled to a 5977B MSD.
-
Derivatization: Samples were derivatized with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) at 70°C for 30 minutes.
-
Chromatographic Conditions:
-
Column: Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium
-
Oven Program: Initial temperature 100°C, ramp to 280°C at 20°C/min
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Selected Ion Monitoring (SIM): Target ions for derivatized this compound and internal standard.
-
-
Sample Preparation: Solid-phase extraction (SPE) followed by evaporation and derivatization.[27][28]
Established LC-MS/MS Method
-
Instrumentation: Shimadzu Nexera X2 UHPLC system coupled to an AB Sciex QTRAP 5500 mass spectrometer.
-
Chromatographic Conditions:
-
Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 2.6 µm)
-
Mobile Phase A: 5 mM Ammonium acetate in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.5 mL/min
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive
-
MRM Transitions: Similar to the new LC-MS/MS method.
-
-
Sample Preparation: Liquid-liquid extraction with ethyl acetate.
Visualized Workflows and Relationships
Analytical Method Validation Workflow
The following diagram illustrates the general workflow for the validation of an analytical method as per ICH guidelines.[1][3][29][30][31]
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. wjarr.com [wjarr.com]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 5. fda.gov [fda.gov]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. propharmagroup.com [propharmagroup.com]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. database.ich.org [database.ich.org]
- 10. qbdgroup.com [qbdgroup.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Concentration profiles of cocaine, pyrolytic methyl this compound and thirteen metabolites in human blood and urine: determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. Analysis of ecgonine and other cocaine biotransformation products in postmortem whole blood by protein precipitation-extractive alkylation and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Optimization and validation of simultaneous analyses of ecgonine, cocaine, and seven metabolites in human urine by gas chromatography-mass spectrometry using a one-step solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Analysis of cocaine, benzoylecgonine, ecogonine methyl ester, and ecgonine by high-pressure liquid chromatography-API mass spectrometry and application to a short-term degradation study of cocaine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Determination of ecgonine and seven other cocaine metabolites in human urine and whole blood by ultra-high-pressure liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Rapid confirmation/quantitation of ecgonine methyl ester, benzoylecgonine, and cocaine in urine using on-line extraction coupled with fast HPLC and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A Streamlined Hydrolysis Procedure for the LC/MS/MS Analysis of Cocaine in Wastewater Samples | NIST [nist.gov]
- 24. lib3.dss.go.th [lib3.dss.go.th]
- 25. researchgate.net [researchgate.net]
- 26. youtube.com [youtube.com]
- 27. Solid-phase extraction and GC/MS quantitation of cocaine, ecgonine methyl ester, benzoylecgonine, and cocaethylene from meconium, whole blood, and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Quantitation of cocaine, benzoylecgonine, ecgonine methyl ester, and cocaethylene in urine and blood using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. altabrisagroup.com [altabrisagroup.com]
- 30. elementlabsolutions.com [elementlabsolutions.com]
- 31. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Comparison of ecgonidine levels in different biological specimens.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ecgonidine levels in various human biological specimens. This compound, also known as anhydroecgonine (AE), is a unique metabolite of methylthis compound (anhydroecgonine methyl ester, AEME), a primary pyrolysis product of crack cocaine. The presence of this compound is a strong indicator of smoked cocaine use. This document summarizes quantitative data, details experimental protocols for its detection, and visualizes key processes to aid in research and analytical method development.
Quantitative Data Summary
The concentration of this compound can vary significantly among different biological matrices. The following table summarizes median concentration levels of this compound (anhydroecgonine) found in simultaneously collected oral fluid, plasma, and urine from cocaine users.
| Biological Specimen | Median this compound (Anhydroecgonine) Concentration (ng/mL) | Reference |
| Oral Fluid | 7.40 | [1][2][3] |
| Plasma | 13.03 | [1][2][3] |
| Urine | 1,892.5 | [1][2][3] |
Additionally, studies have reported concentrations of related metabolites in various specimens:
| Metabolite | Biological Specimen | Concentration Range (ng/mL) | Population | Reference |
| Nor-ecgonidine | Urine | 0 - 163 | Living Individuals | [4][5] |
| Nor-ecgonidine | Urine | 0 - 75 | Post-mortem | [4][5] |
| Ethyl this compound | Urine | 0 - 39 | Post-mortem | [4][5] |
Metabolic Pathway of this compound
The formation of this compound begins with the pyrolysis of cocaine when it is smoked, leading to the formation of methylthis compound (AEME). AEME is then metabolized in the body to this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Comparison of Cocaine/Crack Biomarkers Concentrations in Oral Fluid, Urine and Plasma Simultaneously Collected From Drug Users - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Concentration profiles of cocaine, pyrolytic methyl this compound and thirteen metabolites in human blood and urine: determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Dose-Dependent Relationship Between Cocaine and its Metabolite, Ecgonidine
A comprehensive analysis of experimental data reveals a direct correlation between the dosage of smoked cocaine and the resulting concentrations of its pyrolysis-specific metabolite, ecgonidine. This guide provides an objective comparison of this compound levels at varying cocaine doses, supported by detailed experimental protocols and metabolic pathway visualizations for researchers, scientists, and drug development professionals.
A pivotal study examining the urinary excretion of cocaine and its metabolites after controlled administration of smoked cocaine demonstrated a linear relationship between the administered dose and the peak concentration of this compound. As the dosage of smoked cocaine increased, the maximum concentration (Cmax) of this compound in urine also increased proportionally.[1] This finding is critical for understanding the pharmacokinetics of cocaine's unique pyrolysis products and for the development of specific biomarkers for monitoring cocaine use, particularly in its smoked form, commonly known as "crack."
This compound is a metabolite of methylthis compound (also known as anhydroecgonine methyl ester or AEME), a substance formed when cocaine is heated.[2] The presence of this compound is therefore a strong indicator that cocaine was consumed via smoking.[3] Methylthis compound has a short half-life of 18-21 minutes before it is metabolized into this compound.[2]
Quantitative Data Summary
The following table summarizes the mean peak urinary concentrations (Cmax) of this compound observed after the administration of three different doses of smoked cocaine, as reported in a controlled clinical trial.
| Administered Smoked Cocaine Dose | Mean Peak Urinary this compound Concentration (Cmax) (ng/mL) |
| 10 mg | Linearly correlated with dose |
| 20 mg | Linearly correlated with dose |
| 40 mg | Linearly correlated with dose |
| (Data derived from a study on the urinary excretion of cocaine and its metabolites following controlled smoked administration, which found a linear increase in mean Cmax for all analytes with increasing doses.)[1] |
Metabolic Pathway of Cocaine to this compound
Cocaine, when smoked, undergoes pyrolysis to form methylthis compound. This intermediate is then metabolized in the body to produce this compound.
Caption: Metabolic pathway of smoked cocaine to this compound.
Experimental Protocols
Controlled Smoked Cocaine Administration and Urine Collection
This protocol is based on a study that evaluated the urinary excretion of cocaine metabolites after controlled doses.[1]
-
Participants: Human subjects with a history of cocaine use.
-
Dosing: Participants received single doses of 10 mg, 20 mg, and 40 mg of cocaine base via a precise dose delivery device. A placebo was also administered.
-
Sample Collection: Urine specimens were collected for up to seven days following administration.
-
Analytical Method: Urine samples were analyzed for cocaine and its metabolites, including this compound, using Gas Chromatography-Mass Spectrometry (GC-MS).
Plasma Analysis of Cocaine Metabolites
While the primary data for this compound correlation comes from urine studies, the following protocol for plasma analysis provides a robust methodology for quantifying cocaine metabolites in blood, which can be adapted for this compound. This protocol is based on a study that examined metabolite concentrations after subcutaneous cocaine administration.[4][5]
-
Participants: Healthy human volunteers.
-
Dosing: Subcutaneous administration of a low dose (75 mg/70 kg) and a high dose (150 mg/70 kg) of cocaine hydrochloride.
-
Sample Collection: Plasma specimens were collected at various time points up to 48 hours after dosing.
-
Analytical Method:
-
Extraction: Solid-phase extraction is a common method for isolating cocaine and its metabolites from biological matrices.
-
Derivatization: Chemical derivatization is often employed to improve the chromatographic and mass spectrometric properties of the analytes.
-
Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) is used for the separation, identification, and quantification of the target compounds. The limit of quantification for cocaine and its major metabolites in this study was 2.5 ng/mL.[4][5]
-
Experimental Workflow for Correlation Analysis
The following diagram illustrates a typical workflow for a study investigating the correlation between cocaine dosage and this compound concentration.
Caption: Workflow for cocaine dosage and this compound correlation study.
References
- 1. Cocaine and metabolites urinary excretion after controlled smoked administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methylthis compound - Wikipedia [en.wikipedia.org]
- 3. Concentration profiles of cocaine, pyrolytic methyl this compound and thirteen metabolites in human blood and urine: determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Major and minor metabolites of cocaine in human plasma following controlled subcutaneous cocaine administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Evaluation of Solid-Phase Extraction (SPE) Cartridges for Ecgonidine Analysis
A Comparative Guide for Researchers and Drug Development Professionals
The accurate quantification of ecgonidine, a key metabolite of cocaine, is crucial in clinical and forensic toxicology. Solid-Phase Extraction (SPE) is a widely adopted technique for the extraction and purification of this compound from complex biological matrices prior to analysis. The choice of SPE cartridge significantly impacts recovery, data quality, and overall method performance. This guide provides an objective comparison of different SPE cartridges for this compound analysis, supported by experimental data from various studies.
Data Presentation: Performance of SPE Cartridges for this compound and Related Analytes
The following table summarizes the performance of different SPE cartridges as reported in the scientific literature for the extraction of this compound and its parent compounds. Direct comparative studies for this compound across a wide range of modern cartridges are limited; therefore, data for cocaine and other key metabolites are included to provide a broader context for performance expectations.
| SPE Cartridge Type | Sorbent Chemistry | Analyte(s) | Matrix | Recovery (%) | LOQ (ng/mL) | Analytical Method | Citation(s) |
| Mixed-Mode | Cation Exchange & Reversed-Phase | Ecgonine & 8 other cocaine metabolites | Human Urine | 84 - 103 | 2.5 - 10 | GC-MS | [1][2] |
| Mixed-Mode (Bond Elut Certify) | Cation Exchange & Reversed-Phase | Cocaine, Benzoylecgonine, Ecgonine Methyl Ester, Cocaethylene | Meconium, Whole Blood, Plasma | 58.1 - 99.7 (Meconium), 95.6 - 124.0 (Blood), 86.9 - 128.9 (Plasma) | Not Specified | GC-MS | [3] |
| Cation Exchange | Not Specified | 23 Opioids, Cocaine, and Metabolites | Urine | >69 | 3 - 25 | UPLC-MS/MS | [4] |
| Not Specified | Not Specified | Cocaine, Benzoylecgonine, Ecgonine Methyl Ester, Ethylcocaine | Urine | 80 - 106 | Not Specified | HPLC | [5] |
| Mixed-Mode | Not Specified | Cocaine and Metabolites | Meconium | >56.3 | Not Specified | GC-MS | [6] |
Note: The performance of SPE cartridges can be influenced by the specific experimental conditions, including the sample matrix, pH, and the elution solvents used. The data presented above is for comparative purposes and highlights the general efficacy of the specified cartridge types.
Experimental Protocols
Detailed methodologies are critical for replicating and adapting extraction procedures. Below are representative experimental protocols derived from the cited literature for the solid-phase extraction of this compound and related compounds.
1. General Reversed-Phase SPE Protocol
This protocol is a general guideline for the extraction of acidic, basic, and neutral compounds from biological fluids using reversed-phase SPE cartridges.[7]
-
Conditioning: Pass 2-5 column volumes of a strong solvent (e.g., methanol) through the SPE cartridge to wet the sorbent.
-
Equilibration: Equilibrate the cartridge with 2-5 column volumes of a weak solvent similar to the sample matrix (e.g., water or buffer at a specific pH). It is crucial not to let the sorbent bed dry out before sample application.
-
Sample Loading: Dilute the biological sample (e.g., urine, plasma) with an equal volume of water or a suitable buffer to optimize retention.[7] Apply the pre-treated sample to the SPE cartridge at a controlled flow rate (approximately 1 mL/min).
-
Washing: Wash the cartridge with a solvent or buffer solution designed to remove matrix interferences without eluting the analytes of interest. For instance, for basic compounds, a wash with water followed by a weak organic solvent may be used.
-
Elution: Elute the retained analytes with a strong organic solvent (e.g., methanol, acetonitrile, or a mixture with a pH modifier).
2. Mixed-Mode Cation Exchange SPE Protocol for Cocaine and Metabolites in Urine
This protocol is based on a method for the simultaneous analysis of ecgonine and other cocaine metabolites.[1][2]
-
Sample Pre-treatment: To 500 µL of human urine, add internal standards.
-
SPE Cartridge: Utilize a mixed-mode cation exchange cartridge.
-
Conditioning: Condition the cartridge with methanol followed by deionized water.
-
Sample Loading: Apply the pre-treated urine sample to the cartridge.
-
Washing: Wash the cartridge with deionized water and then a mild organic solvent to remove interferences.
-
Elution: Elute the analytes with a mixture of dichloromethane, isopropanol, and ammonium hydroxide.
-
Derivatization and Analysis: The eluate is then evaporated, derivatized, and analyzed by GC-MS.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the solid-phase extraction of this compound from a biological sample.
References
- 1. Optimization and validation of simultaneous analyses of ecgonine, cocaine, and seven metabolites in human urine by gas chromatography-mass spectrometry using a one-step solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solid-phase extraction and GC/MS quantitation of cocaine, ecgonine methyl ester, benzoylecgonine, and cocaethylene from meconium, whole blood, and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of an automated solid-phase extraction method for the analysis of 23 opioids, cocaine, and metabolites in urine with ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of cocaine, benzoylecgonine, ecgonine methyl ester, ethylcocaine and norcocaine in human urine using HPLC with post-column ion-pair extraction and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Comparative Stability Analysis: Ecgonidine vs. Ecgonine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical stability of ecgonidine and its corresponding methyl ester, ecgonine methyl ester. The information presented is collated from various scientific studies, offering objective data to inform research and development in relevant fields.
Introduction
This compound and ecgonine methyl ester are both tropane alkaloids closely related to cocaine and its metabolites. Understanding their relative stability is crucial for accurate analytical testing in forensic toxicology, as well as for research into the pharmacology and metabolism of cocaine and related compounds. This guide summarizes key stability data, outlines the experimental methods used to obtain this data, and provides a visual representation of the relevant degradation pathways.
Data Presentation: Stability under Various Conditions
The stability of this compound and ecgonine methyl ester is influenced by several factors, including temperature, pH, and the presence of enzymes in biological matrices. The following tables summarize the available quantitative data from published studies.
Table 1: Stability of Ecgonine Methyl Ester (EME)
| Matrix | Storage Temperature | pH | Preservative | Half-life / % Recovery | Citation |
| Postmortem Urine | 4°C (Refrigerated) | Not Specified | None | 19 of 25 specimens within 20% of initial concentration after 6 months | [1] |
| Postmortem Urine | -20°C (Frozen) | Not Specified | None | 22 of 25 specimens within 20% of initial concentration after 6 months | [1] |
| Blood | 4°C | Not Specified | None | Disappeared after 185 days | [2] |
| Blood | 4°C | Not Specified | Sodium Fluoride (NaF) | Disappeared after 215 days | [2] |
| Blood | -20°C | Not Specified | Not Specified | >80% recovery after 1 year | [2] |
| Urine | 4°C | 8 | None | Disappeared after 15 days | [2] |
Table 2: Stability of Anhydroecgonine Methyl Ester (AEME) and its Hydrolysis to this compound
Note: Data on the stability of isolated this compound is limited. The following data pertains to the formation of this compound from the degradation of anhydroecgonine methyl ester (AEME), also known as methylthis compound.
| Matrix | Storage Temperature | pH | Preservative/Inhibitor | Half-life of AEME (hydrolysis to this compound) | Citation |
| Human Plasma | Room Temperature | Not Specified | None | 5 days | [3] |
| Human Plasma | 4°C | Not Specified | None | 13 days | [3] |
| Human Plasma | Not Specified | Not Specified | Esterase inhibitors (e.g., NaF) | Significantly reduced hydrolysis | [3] |
| Buffer | Not Specified | >5 | None | Slower hydrolysis than in plasma | [3] |
| Sheep Plasma | 37°C | Not Specified | None | Significant degradation after 3 hours | [4] |
| Sheep Plasma | Room Temperature | Not Specified | None | Significant degradation after 13 hours | [4] |
| Sheep Plasma | -80°C | Not Specified | None | Stable for up to 1 month | [5][6] |
| Urine | Refrigerated | 6.0 | Not Specified | AEME remained stable for 30 days | [7] |
Experimental Protocols
The data presented above were generated using various analytical methodologies. Below are summaries of the typical experimental protocols employed in these studies.
Sample Preparation and Extraction
-
Solid-Phase Extraction (SPE): A common technique for isolating cocaine and its metabolites from biological matrices like urine and blood. The process involves passing the liquid sample through a solid adsorbent material that retains the analytes of interest. The analytes are then eluted with a suitable solvent. For the analysis of this compound, a specific SPE method involves adjusting the sample pH to around 5.5 to remove other compounds, followed by readjusting the pH to 2.0-3.0 for the extraction of the zwitterionic this compound.[8]
-
Liquid-Liquid Extraction (LLE): This method involves the partitioning of the analytes between two immiscible liquid phases, typically an aqueous sample and an organic solvent.
-
Protein Precipitation: For plasma or blood samples, proteins are often precipitated by adding a solvent like acetonitrile. The mixture is then centrifuged to separate the precipitated proteins, and the supernatant containing the analytes is collected for analysis.
Analytical Instrumentation
-
Gas Chromatography-Mass Spectrometry (GC-MS): A widely used technique for the separation and identification of volatile and semi-volatile compounds. Analytes are often derivatized (e.g., with silylating agents) to increase their volatility and improve chromatographic performance.[3][5] The mass spectrometer provides detailed structural information, allowing for confident identification of the compounds.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is highly sensitive and specific for the quantification of drugs and their metabolites in biological fluids. It involves separating the compounds using high-performance liquid chromatography (HPLC) followed by detection with a tandem mass spectrometer.[9]
Visualization of Degradation Pathways
The following diagrams illustrate the key degradation pathways leading to the formation of ecgonine methyl ester and this compound.
Caption: Degradation pathway of cocaine to ecgonine methyl ester.
Caption: Hydrolysis of anhydroecgonine methyl ester to this compound.
Comparative Analysis and Conclusion
Based on the available data, ecgonine methyl ester (EME) and this compound (formed from AEME) exhibit different stability profiles, largely dependent on the matrix and storage conditions.
-
In biological samples at refrigerated (4°C) or room temperature, both EME and AEME (the precursor to this compound) are susceptible to hydrolysis. The half-life of AEME in plasma is relatively short (5 days at room temperature), indicating that this compound will be formed relatively quickly.[3] EME also degrades over time, though studies show it can be detected for several months in refrigerated urine.[1]
-
Freezing (-20°C or -80°C) significantly enhances the stability of both compounds. EME is stable for over a year at -20°C in blood, and AEME is stable for at least a month at -80°C in plasma.[2][5][6]
-
pH plays a critical role in the stability of both molecules. Hydrolysis of AEME is noted to occur in buffers with a pH above 5.[3] Similarly, the stability of EME is affected by pH, with degradation observed at pH 8 in urine.[2] Acidifying samples can help to preserve these compounds.[7]
-
The presence of esterase inhibitors, such as sodium fluoride, can significantly slow the degradation of both EME and AEME in biological samples by preventing enzymatic hydrolysis. [3]
References
- 1. Studies on in vitro degradation of anhydroecgonine methyl ester (methylthis compound) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. A comprehensive study of the stability of cocaine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Stability of methylthis compound and this compound in sheep plasma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Comprehensive Study of the Stability of Cocaine and Its Metabolites | CoLab [colab.ws]
- 7. scielo.br [scielo.br]
- 8. Electron ionization mass fragmentometric detection of urinary this compound, a hydrolytic product of methylthis compound, as an indicator of smoking cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toxicology of anhydroecgonine methyl ester: A systematic review of a cocaine pyrolysis product - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ecgonidine and Other Cocaine Metabolites for Researchers
A comprehensive guide to the pharmacology and toxicology of key cocaine metabolites, providing essential data and experimental protocols for the scientific community.
This guide offers an objective comparison of ecgonidine and other significant cocaine metabolites, including benzoylecgonine (BE), ecgonine methyl ester (EME), and the pharmacologically active norcocaine. The information is tailored for researchers, scientists, and drug development professionals, with a focus on presenting clear, quantitative data and detailed experimental methodologies.
Introduction
Cocaine is extensively metabolized in the body, producing a range of compounds with varying physiological effects. Understanding the distinct pharmacological and toxicological profiles of these metabolites is crucial for the development of effective diagnostics, therapeutics, and for a deeper comprehension of cocaine's overall impact on the body. This guide provides a comparative overview of this compound, a metabolite of the cocaine pyrolysis product anhydroecgonine methyl ester (methylthis compound), and other major metabolites of cocaine.
Comparative Quantitative Data
The following tables summarize key quantitative data for cocaine and its principal metabolites, focusing on their affinity for the dopamine transporter (DAT), a primary target of cocaine's psychoactive effects, and their acute toxicity.
Dopamine Transporter (DAT) Binding Affinity
The inhibition of the dopamine transporter is a key mechanism underlying the reinforcing effects of cocaine. The binding affinity of a compound to the DAT is often expressed as the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity.
| Compound | Dopamine Transporter (DAT) Binding Affinity (Ki, nM) |
| Cocaine | ~100 - 600 |
| Norcocaine | Data not readily available in a comparable format |
| Benzoylecgonine (BE) | Very low affinity |
| Ecgonine Methyl Ester (EME) | Very low affinity |
| This compound | Data not readily available in a comparable format |
| Cocaethylene | Equipotent to cocaine |
Note: Ki values can vary between studies depending on the experimental conditions and tissue preparations used. The values presented here are approximate ranges found in the literature. Data for norcocaine and this compound are not as readily available in the form of specific Ki values from the initial literature search.
Acute Toxicity
The acute toxicity of a substance is often quantified by its median lethal dose (LD50), the dose required to kill half the members of a tested population.
| Compound | Animal Model | Route of Administration | LD50 (mg/kg) | Citation |
| Cocaine | Mice | Intraperitoneal (IP) | ~95.1 | [1] |
| Norcocaine | Mice | Intraperitoneal (IP) | ~40 | |
| Cocaethylene | Mice | Intraperitoneal (IP) | Lower than cocaine | |
| Benzoylecgonine | Rats | Intravenous (IV) | Not lethal at doses 100x greater than cocaine | [2] |
| Ecgonine Methyl Ester | Rats | Intravenous (IV) | Less toxic than cocaine | [2] |
Metabolite Profiles
This compound (Anhydroecgonine)
This compound is a metabolite of methylthis compound, which is a pyrolysis product formed when crack cocaine is smoked.[3] Its presence in biological samples can serve as a specific biomarker for this route of cocaine administration.[4] this compound has a half-life of approximately 94-137 minutes.[4]
Norcocaine
Norcocaine is a pharmacologically active metabolite of cocaine, meaning it contributes to the overall effects of the parent drug. It is formed through the N-demethylation of cocaine in the liver. Norcocaine exhibits greater toxicity than cocaine itself.[2]
Benzoylecgonine (BE)
Benzoylecgonine is one of the two major, but pharmacologically inactive, metabolites of cocaine.[1] Due to its longer half-life compared to cocaine, it is the primary metabolite tested for in most cocaine urine drug screens.[5][6]
Ecgonine Methyl Ester (EME)
Similar to benzoylecgonine, ecgonine methyl ester is a major, largely inactive metabolite of cocaine.[1] It is formed by the hydrolysis of cocaine.[5] Along with BE, its detection is a reliable indicator of recent cocaine use.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for clarity and reproducibility. The following diagrams, generated using Graphviz, illustrate the cocaine metabolism pathway and a typical experimental workflow for a dopamine transporter binding assay.
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for the generation of reliable and comparable data. Below are methodologies for key experiments cited in the study of cocaine metabolites.
Dopamine Transporter (DAT) Binding Assay
Objective: To determine the binding affinity (Ki) of cocaine metabolites for the dopamine transporter.
Materials:
-
Rat striatal tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand (e.g., [³H]WIN 35,428)
-
Test compounds (cocaine and its metabolites)
-
Non-specific binding control (e.g., a high concentration of a known DAT inhibitor like GBR 12909)
-
Glass fiber filters
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Tissue Preparation:
-
Dissect rat striata and place in ice-cold homogenization buffer.
-
Homogenize the tissue using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at a low speed to remove cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer.
-
-
Binding Assay:
-
In a series of tubes, add the membrane preparation.
-
Add varying concentrations of the test compound (cocaine metabolite).
-
Add a fixed concentration of the radioligand.
-
For determining non-specific binding, add the non-specific binding control instead of the test compound to a separate set of tubes.
-
Incubate the tubes at a controlled temperature (e.g., room temperature) for a specific duration to allow binding to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and vortex.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effects of cocaine metabolites on a cell line.
Materials:
-
Cell line (e.g., SH-SY5Y neuroblastoma cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds (cocaine and its metabolites)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the chosen cell line to the appropriate confluency.
-
Trypsinize the cells and seed them into a 96-well plate at a predetermined density.
-
Incubate the plate overnight to allow the cells to adhere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of the test compounds.
-
Include control wells with medium only (negative control) and a known cytotoxic agent (positive control).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well.
-
Incubate the plate for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals, resulting in a colored solution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the negative control.
-
Plot the cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Conclusion
This guide provides a foundational comparison of this compound and other key cocaine metabolites. The presented data highlights the significant differences in their pharmacological and toxicological profiles. While major metabolites like benzoylecgonine and ecgonine methyl ester are largely inactive and serve as important biomarkers, norcocaine is a pharmacologically active and more toxic metabolite. This compound's unique association with smoked cocaine makes it a critical area for further research. The provided experimental protocols offer a standardized approach for researchers to further investigate these compounds, contributing to a more complete understanding of cocaine's complex effects on the human body. Future research should focus on obtaining more comprehensive quantitative data, particularly for less-studied metabolites like this compound, to refine our understanding and aid in the development of targeted interventions.
References
- 1. scholars.mssm.edu [scholars.mssm.edu]
- 2. The comparative toxicity of cocaine and its metabolites in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Is Cocaine Protonated When it Binds to the Dopamine Transporter? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine transport function is elevated in cocaine users - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of cocaine, benzoylecgonine, ecgonine methyl ester, ethylcocaine and norcocaine in human urine using HPLC with post-column ion-pair extraction and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of cocaine, norcocaine, benzoylecgonine and ecgonine methyl ester in rat plasma by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Ecgonidine: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals handling ecgonidine now have access to a consolidated guide outlining the essential procedures for its safe and compliant disposal. Given its classification as a toxic substance and its association with controlled substances, proper handling and disposal are paramount to ensure laboratory safety and regulatory adherence. This guide provides step-by-step instructions, summarizes key data, and offers visual aids to facilitate understanding and implementation of these critical protocols.
This compound, a metabolite of cocaine and a pyrolysis product of crack cocaine, requires stringent disposal methods due to its potential hazards.[1][2] Safety data sheets for closely related compounds, such as anhydroecgonine methyl ester (methylthis compound) and ecgonine hydrochloride, highlight the acute toxicity of these substances, with hazards including being fatal if swallowed, in contact with skin, or if inhaled.[3][4][5] Therefore, all handling and disposal procedures must be conducted with strict adherence to safety protocols to minimize exposure risk.
Quantitative Data Summary
The following table summarizes the key chemical and physical properties of this compound and its closely related analogue, anhydroecgonine methyl ester, providing a quick reference for laboratory professionals.
| Property | This compound | Anhydroecgonine Methyl Ester (Methylthis compound) |
| Synonyms | Anhydroecgonine | AEME, (1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid, methyl ester |
| Molecular Formula | C9H13NO2 | C10H15NO2 |
| Molecular Weight | 167.20 g/mol | 181.23 g/mol [1] |
| Appearance | Not specified | Neat[1] |
| Regulation | Potential controlled substance analog | Regulated as a Schedule II compound in the United States.[6] |
Experimental Protocols: Disposal Procedures for this compound
The following protocols are based on general best practices for the disposal of hazardous chemicals and controlled substances. Researchers must consult their institution's specific safety guidelines and local regulations in conjunction with these procedures.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Handling Location: All procedures involving this compound should be performed within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[3]
-
Protective Clothing: Wear a lab coat, closed-toe shoes, and appropriate chemical-resistant gloves.[3]
-
Eye Protection: Use safety glasses or goggles to protect against accidental splashes.[3]
-
Respiratory Protection: In situations where a fume hood is not available or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary.[3]
2. Decontamination of Surfaces and Equipment:
-
All surfaces and equipment that come into contact with this compound must be decontaminated.
-
Use a suitable solvent (e.g., methanol, followed by a detergent and water) to thoroughly clean the contaminated areas.
-
Collect all cleaning materials (e.g., wipes, absorbent pads) and treat them as hazardous waste.
3. Disposal of Unused or Waste this compound:
Due to its potential classification as a controlled substance analog, this compound must be rendered "non-retrievable" before disposal.[7][8][9][10][11]
-
For DEA Registrants (e.g., research institutions):
-
Reverse Distributor: The preferred method is to transfer the this compound waste to a licensed reverse distributor who is authorized to handle and dispose of controlled substances.[9]
-
On-site Destruction: If a reverse distributor is not an option, on-site destruction may be performed in accordance with DEA regulations (21 CFR Part 1317).[10] This typically involves incineration by a licensed hazardous waste disposal company. Two authorized employees must witness the entire destruction process and maintain a detailed log.[7]
-
-
For small quantities in a laboratory setting (if permitted by institutional policy and local regulations):
-
Chemical Inactivation (if a validated procedure exists): Consult chemical safety literature for a validated method to chemically alter this compound to a non-toxic and non-controlled substance. This procedure should only be performed by trained personnel.
-
Inerting and Landfill Disposal: If chemical inactivation is not feasible, the following steps should be taken:
-
Mix the this compound with an inert and undesirable substance, such as used coffee grounds, cat litter, or sand.[12][13] This makes the substance less appealing and more difficult to extract.
-
Place the mixture in a sealed, leak-proof container.
-
Label the container clearly as "Hazardous Waste" with the contents listed.
-
Dispose of the container through your institution's hazardous waste management program. Do not dispose of this in the regular trash or down the drain. [4]
-
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for this compound disposal.
This comprehensive guide serves as a critical resource for ensuring the safe and compliant disposal of this compound. By adhering to these procedures, laboratories can mitigate risks, protect personnel, and maintain regulatory compliance.
References
- 1. This compound Methyl Ester | CymitQuimica [cymitquimica.com]
- 2. Methylthis compound - Wikipedia [en.wikipedia.org]
- 3. echemi.com [echemi.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. biosynth.com [biosynth.com]
- 6. caymanchem.com [caymanchem.com]
- 7. danielshealth.com [danielshealth.com]
- 8. Federal Register :: Request Access [unblock.federalregister.gov]
- 9. practicegreenhealth.org [practicegreenhealth.org]
- 10. eCFR :: 21 CFR Part 1317 -- Disposal [ecfr.gov]
- 11. medicalwastepros.com [medicalwastepros.com]
- 12. fda.gov [fda.gov]
- 13. fda.gov [fda.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling Ecgonidine
FOR IMMEDIATE IMPLEMENTATION BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides essential safety and logistical information for the handling of Ecgonidine, a substance requiring stringent safety protocols due to its potential health risks. Adherence to these guidelines is critical to ensure the safety of all laboratory personnel and the integrity of research activities.
Immediate Safety and Personal Protective Equipment (PPE)
Given the toxicological profile of related compounds, this compound should be handled as a potent substance with significant health risks upon exposure.[1][2] The primary routes of exposure include inhalation, dermal contact, and ingestion. Therefore, a comprehensive PPE strategy is mandatory.
Minimum PPE Requirements
All personnel handling this compound must wear the following personal protective equipment. These recommendations are based on guidelines for handling hazardous drugs and potent pharmaceutical compounds.[1][2][3][4][5]
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Provides a robust barrier against dermal absorption. Double-gloving minimizes the risk of exposure in case of a breach in the outer glove. |
| Gown | Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. | Protects the body from contamination and prevents the transfer of the substance outside of the designated handling area. |
| Eye/Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes and aerosols, which can be absorbed through the eyes and mucous membranes. |
| Respiratory Protection | A NIOSH-approved powered air-purifying respirator (PAPR) with high-efficiency particulate air (HEPA) filters or a supplied-air respirator (SAR).[6] | This compound as a powder poses a significant inhalation hazard. A PAPR or SAR provides a higher level of protection than standard filtering facepiece respirators. |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of contamination out of the laboratory. |
Important Note on Occupational Exposure Limits (OELs): As of this writing, a specific Occupational Exposure Limit (OEL), Threshold Limit Value (TLV) set by ACGIH, or Immediately Dangerous to Life or Health (IDLH) value from NIOSH has not been established for this compound.[7][8][9][10][11][12][13][14][15] In the absence of a defined OEL, a "standard precautions" or "universal precautions" approach is mandated, treating the substance as highly hazardous.[3][4][5]
Operational Plan: Step-by-Step Handling Procedures
Preparation and Handling Workflow
The following diagram outlines the mandatory workflow for preparing and handling this compound to minimize exposure risk.
References
- 1. Preventing Occupational Exposure to Antineoplastic and Other Hazardous Drugs in Health Care Settings (2004-165) | NIOSH | CDC [cdc.gov]
- 2. cdc.gov [cdc.gov]
- 3. cytoprevent.eu [cytoprevent.eu]
- 4. mtpinnacle.com [mtpinnacle.com]
- 5. restoredcdc.org [restoredcdc.org]
- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 7. Immediately Dangerous to Life or Health | NIOSH | CDC [cdc.gov]
- 8. TLV Chemical Substances Introduction - ACGIH [acgih.org]
- 9. Pocket Guide to Chemical Hazards Introduction | NIOSH | CDC [cdc.gov]
- 10. Table of IDLH Values | NIOSH | CDC [cdc.gov]
- 11. cdc.gov [cdc.gov]
- 12. TLV/BEI Guidelines - ACGIH [acgih.org]
- 13. Substances and Agents Listing - ACGIH [acgih.org]
- 14. Data Hub - ACGIH [acgih.org]
- 15. restoredcdc.org [restoredcdc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
